Product packaging for (6-Chloro-1H-indol-2-yl)methanol(Cat. No.:CAS No. 53590-58-2)

(6-Chloro-1H-indol-2-yl)methanol

Cat. No.: B1317298
CAS No.: 53590-58-2
M. Wt: 181.62 g/mol
InChI Key: QHPJEFKYIRFYMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(6-Chloro-1H-indol-2-yl)methanol is a useful research compound. Its molecular formula is C9H8ClNO and its molecular weight is 181.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8ClNO B1317298 (6-Chloro-1H-indol-2-yl)methanol CAS No. 53590-58-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-chloro-1H-indol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c10-7-2-1-6-3-8(5-12)11-9(6)4-7/h1-4,11-12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHPJEFKYIRFYMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583023
Record name (6-Chloro-1H-indol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53590-58-2
Record name (6-Chloro-1H-indol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (6-Chloro-1H-indol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6-Chloro-1H-indol-2-yl)methanol is a halogenated indole derivative of interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure found in numerous biologically active compounds and pharmaceuticals. The introduction of a chlorine atom at the 6-position and a hydroxymethyl group at the 2-position of the indole ring can significantly influence its physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound. Detailed experimental protocols, data presentation in tabular format, and logical workflow diagrams are included to facilitate its use in a research and development setting.

Synthesis

The most direct and widely applicable method for the synthesis of this compound is the reduction of the corresponding carboxylic acid, 6-chloro-1H-indole-2-carboxylic acid. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity and efficacy in reducing carboxylic acids to primary alcohols.[1][2][3][4][5][6][7]

Synthetic Pathway

The synthesis involves a single-step reduction of the commercially available 6-chloro-1H-indole-2-carboxylic acid.

Synthesis of this compound Synthetic Pathway reactant 6-Chloro-1H-indole-2-carboxylic acid product This compound reactant->product Reduction reagent 1. LiAlH₄, Dry THF 2. Aqueous Workup

A diagram illustrating the one-step synthesis of the target compound.
Experimental Protocol

This protocol is a general procedure based on the known reactivity of lithium aluminum hydride with indole carboxylic acids.[8] Researchers should optimize the conditions for their specific setup.

Materials:

  • 6-Chloro-1H-indole-2-carboxylic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous solution of sodium sulfate (Na₂SO₄)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Hexane

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (typically 1.5 to 2.0 equivalents) in anhydrous THF under a nitrogen atmosphere.

  • Addition of Starting Material: A solution of 6-chloro-1H-indole-2-carboxylic acid (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath).

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for a period of 2 to 4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quenching: The reaction flask is cooled in an ice bath, and the excess LiAlH₄ is cautiously quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water. This is often referred to as the Fieser workup.

  • Filtration: The resulting granular precipitate of aluminum salts is removed by filtration through a pad of Celite®. The filter cake is washed thoroughly with THF or ethyl acetate.

  • Extraction and Drying: The combined organic filtrates are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Experimental Workflow General Experimental Workflow for Synthesis start Start setup Reaction Setup: LiAlH₄ in dry THF under N₂ start->setup addition Slow addition of 6-chloro-1H-indole-2-carboxylic acid in dry THF at 0 °C setup->addition reaction Reflux for 2-4h (Monitor by TLC) addition->reaction workup Quench with H₂O/NaOH(aq) and filter reaction->workup extraction Extract with organic solvent and dry workup->extraction purification Purify by column chromatography extraction->purification end Pure this compound purification->end

A flowchart of the synthesis and purification process.

Characterization

Physical Properties

The expected physical properties are summarized in the table below. The melting point of the unchlorinated analog, 1H-Indole-2-methanol, is reported to be in the range of 72-78 °C.[9] The presence of the chlorine atom is expected to influence the melting point.

PropertyExpected Value
Molecular Formula C₉H₈ClNO
Molecular Weight 181.62 g/mol
Appearance White to off-white solid
Melting Point Not reported
Spectroscopic Data

The following table summarizes the expected spectroscopic data based on the analysis of related indole derivatives.[10][11][12][13][14][15]

TechniqueExpected Data
¹H NMR δ (ppm) in CDCl₃ or Acetone-d₆: - Broad singlet for the N-H proton (δ > 8.0 ppm).- Singlet for the -CH₂OH protons (δ ~4.8 ppm).- Singlet or triplet for the C3-H proton (δ ~6.4 ppm).- Aromatic protons on the benzene ring (δ 7.0-7.6 ppm) showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.
¹³C NMR δ (ppm) in CDCl₃ or Acetone-d₆: - -CH₂OH carbon (δ ~60 ppm).- Aromatic and indole ring carbons (δ 100-140 ppm).
Mass Spectrometry (EI) m/z: - Molecular ion peak [M]⁺ at ~181/183 (due to ³⁵Cl/³⁷Cl isotopes).- Fragmentation pattern showing loss of the hydroxymethyl group.

Biological Activity and Applications

While there is a vast body of research on the biological activities of indole derivatives, specific studies on this compound are limited in the public domain.[16][17][18] However, substituted 2-indolylmethanols are recognized as important intermediates in the synthesis of various biologically active compounds and are known to participate in reactions such as electrophilic substitutions.[1][19][20][21] The cytotoxicity of some indole-based tetraarylmethanes derived from 2-indolylmethanols against cancer cell lines has been reported.[19]

Given the lack of specific signaling pathway information for the title compound, a logical diagram illustrating the general reactivity of 2-indolylmethanols as precursors to electrophilic intermediates is presented below. This highlights their potential utility in the synthesis of more complex, biologically active molecules.

Reactivity of 2-Indolylmethanols General Reactivity of 2-Indolylmethanols start 2-Indolylmethanol Derivative intermediate Electrophilic Indole Intermediate (e.g., Carbocation) start->intermediate Dehydration product C3-Substituted Indole Derivative intermediate->product nucleophile Nucleophile (e.g., another indole, pyrrole, enol) nucleophile->intermediate Nucleophilic Attack catalyst Lewis or Brønsted Acid

A diagram showing the role of 2-indolylmethanols in generating electrophilic intermediates for further reactions.

Conclusion

This compound is a valuable synthetic intermediate that can be readily prepared from its corresponding carboxylic acid via reduction with lithium aluminum hydride. While detailed characterization and biological activity data for this specific compound are not extensively documented, its structural features suggest potential for further derivatization to generate novel compounds with interesting pharmacological profiles. This guide provides a solid foundation for researchers to synthesize, characterize, and explore the applications of this and related indole derivatives in drug discovery and development.

References

An In-depth Technical Guide to the Physicochemical Properties of (6-Chloro-1H-indol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the compound (6-Chloro-1H-indol-2-yl)methanol. Due to the limited availability of direct experimental data in publicly accessible literature, this document combines available information with established chemical principles and data from closely related analogs to offer a robust predictive profile. All quantitative data is summarized for clarity, and relevant experimental methodologies are detailed to support further research and development.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are crucial for its handling, formulation, and potential application in medicinal chemistry and drug development. While specific experimental values for properties such as melting and boiling points are not widely reported, predictions based on its structure and comparison with analogous compounds provide valuable insights.

Table 1: Summary of Physicochemical Properties of this compound

PropertyValueSource/Method
Molecular Formula C₉H₈ClNOCalculated
Molecular Weight 181.62 g/mol Calculated
CAS Number 53590-58-2Chemical Abstracts Service
Appearance Likely a solid at room temperatureInferred from related indole structures
Melting Point Not explicitly reported-
Boiling Point Predicted: 373.4±22.0 °CPredicted for the related 6-Chloro-1H-indole-2-carbaldehyde[1]
Solubility Expected to be soluble in common organic solvents like methanol, ethanol, DMSO, and DMF. Limited solubility in water.Based on the general solubility of indole derivatives.
pKa Not explicitly reported. The N-H proton of the indole ring is weakly acidic.-
LogP Not explicitly reported. The presence of the chlorine atom and the indole ring suggests a moderate lipophilicity.-

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively documented in peer-reviewed journals. However, logical synthetic routes can be devised based on established organic chemistry reactions.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the reduction of the corresponding aldehyde, 6-chloro-1H-indole-2-carbaldehyde.

Reaction Scheme:

G 6-Chloro-1H-indole-2-carbaldehyde 6-Chloro-1H-indole-2-carbaldehyde This compound This compound 6-Chloro-1H-indole-2-carbaldehyde->this compound Reduction Reducing_Agent Sodium Borohydride (NaBH4) or Lithium Aluminum Hydride (LiAlH4) Reducing_Agent->this compound Solvent Methanol or Ethanol (for NaBH4) Dry Ether or THF (for LiAlH4) Solvent->this compound

Figure 1: Synthetic pathway for this compound.

Detailed Protocol (Proposed):

  • Dissolution: Dissolve 6-chloro-1H-indole-2-carbaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol at room temperature in a round-bottom flask equipped with a magnetic stirrer.

  • Reduction: Cool the solution in an ice bath. Add sodium borohydride (NaBH₄) (1.5-2.0 equivalents) portion-wise to the stirred solution. The use of a milder reducing agent like NaBH₄ is generally sufficient for the reduction of aldehydes and is safer to handle than lithium aluminum hydride (LiAlH₄).[2]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, slowly add water to quench the excess NaBH₄.

  • Extraction: Extract the product with a suitable organic solvent such as ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Analytical Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the indole ring, the methylene protons of the hydroxymethyl group, and the N-H proton.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the O-H stretch of the alcohol and the N-H stretch of the indole ring.

Potential Biological Activity and Signaling Pathways

While no specific biological activities or signaling pathway involvements have been reported for this compound, the indole scaffold is a well-established pharmacophore present in numerous biologically active compounds.[3] Derivatives of indole are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

The presence of a chlorine atom at the 6-position of the indole ring can significantly influence the electronic properties and lipophilicity of the molecule, potentially enhancing its binding affinity to biological targets and affecting its metabolic stability. Halogenated indole derivatives have been investigated for various therapeutic applications.

Hypothetical Signaling Pathway Involvement:

Given the structural similarities to other bioactive indoles, this compound could potentially interact with various signaling pathways. For instance, many indole derivatives are known to modulate the activity of protein kinases, which are key regulators of cellular processes.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK Pathway) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Growth_Factor Growth Factor Growth_Factor->Receptor Indole_Derivative This compound (Hypothetical Inhibitor) Indole_Derivative->Kinase_Cascade

Figure 2: Hypothetical inhibition of a kinase signaling pathway.

This diagram illustrates a hypothetical scenario where an indole derivative could act as an inhibitor of a kinase cascade, a common mechanism of action for anticancer agents. Further experimental validation, such as in vitro kinase assays and cell-based proliferation assays, would be necessary to confirm any such activity for this compound.

Conclusion

This compound is a halogenated indole derivative with potential for further investigation in the field of medicinal chemistry. While comprehensive experimental data on its physicochemical properties are currently limited, this guide provides a foundational understanding based on established chemical principles and data from related compounds. The proposed synthetic and analytical protocols offer a clear path for researchers to produce and characterize this molecule. Future studies are warranted to explore its biological activities and potential therapeutic applications, thereby expanding the landscape of indole-based drug candidates.

References

Spectroscopic Data for (1H-indol-2-yl)methanol (Representative Example)

Author: BenchChem Technical Support Team. Date: December 2025

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (1H-indol-2-yl)methanol.

Table 1: ¹H NMR Spectroscopic Data for (1H-indol-2-yl)methanol
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
8.20br s-1HNH
7.55d7.81HAr-H
7.35d8.11HAr-H
7.12-7.01m-2HAr-H
6.35s-1HAr-H
4.75s-2HCH₂
1.80br s-1HOH

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for (1H-indol-2-yl)methanol
Chemical Shift (δ) ppmAssignment
139.0C
136.2C
128.5C
121.0CH
120.0CH
119.0CH
111.0CH
100.5CH
57.0CH₂

Solvent: DMSO-d₆

Table 3: IR Spectroscopic Data for (1H-indol-2-yl)methanol
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H and N-H stretching
3100-3000MediumAromatic C-H stretching
2920, 2850MediumAliphatic C-H stretching
1615, 1580, 1450Medium to StrongAromatic C=C stretching
1420MediumC-H bending
1340MediumC-N stretching
1010StrongC-O stretching
740StrongAromatic C-H out-of-plane bending

Sample State: KBr pellet

Table 4: Mass Spectrometry Data for (1H-indol-2-yl)methanol
m/zRelative Intensity (%)Assignment
147100[M]⁺
11885[M - CH₂OH]⁺
9150[C₇H₇]⁺
7730[C₆H₅]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Approximately 5-10 mg of the indole derivative is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a 5 mm NMR tube.

  • Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. ¹H NMR Spectroscopy:

  • Instrument: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

  • Parameters:

    • Number of Scans: 16 to 64 scans are typically acquired to ensure a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

    • Pulse Width: A 30° to 90° pulse is used to excite the protons.

    • Spectral Width: A spectral width of -2 to 12 ppm is commonly used for organic molecules.

3. ¹³C NMR Spectroscopy:

  • Instrument: The same NMR spectrometer as for ¹H NMR is used, tuned to the appropriate carbon frequency (e.g., 75, 100, or 125 MHz).

  • Parameters:

    • Number of Scans: A larger number of scans (e.g., 1024 to 4096) is required due to the lower natural abundance of ¹³C.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is used.

    • Pulse Program: A proton-decoupled pulse program is used to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

1. Sample Preparation (KBr Pellet Method):

  • Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

  • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

2. Data Acquisition:

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Parameters:

    • Spectral Range: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

    • Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

    • Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment is recorded prior to the sample scan.

Mass Spectrometry (MS)

1. Sample Introduction:

  • For a solid sample, it can be introduced via a direct insertion probe.

  • Alternatively, the sample can be dissolved in a suitable solvent and introduced via a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

2. Ionization and Analysis:

  • Instrument: A mass spectrometer, such as a quadrupole, time-of-flight (TOF), or magnetic sector instrument, is used.

  • Ionization Method: Electron Ionization (EI) at 70 eV is a common method for generating fragment ions and determining the molecular weight.

  • Mass Range: A mass-to-charge (m/z) ratio scan from a low value (e.g., 40) to a value well above the expected molecular weight (e.g., 500) is performed.

Visualizations

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample IR IR Spectroscopy Purification->IR Sample MS Mass Spectrometry Purification->MS Sample Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: General workflow for chemical synthesis and spectroscopic characterization.

Biological Screening of (6-Chloro-1H-indol-2-yl)methanol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research specifically detailing the biological screening of (6-Chloro-1H-indol-2-yl)methanol derivatives is limited. This guide, therefore, presents a comprehensive framework based on the biological activities and experimental protocols reported for structurally related 6-chloro-indole compounds and other indole derivatives. The methodologies and potential biological targets described herein are intended to serve as a foundational resource for researchers initiating investigations into this specific class of compounds.

Introduction

The indole scaffold is a privileged pharmacophore, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of a chlorine atom at the 6-position of the indole ring can significantly modulate the electronic and lipophilic properties of the molecule, potentially enhancing its interaction with biological targets and improving its pharmacokinetic profile. This technical guide provides an in-depth overview of potential biological screening strategies for derivatives of this compound, focusing on anticancer and antimicrobial activities, which are commonly reported for related indole compounds.

Potential Biological Activities and Screening Strategies

Based on the biological evaluation of analogous 6-chloro-indole and other indole derivatives, this compound derivatives are promising candidates for screening against cancer and microbial pathogens.

Anticancer Activity

The anticancer potential of indole derivatives has been extensively documented, with mechanisms of action often involving the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.

The following table summarizes the cytotoxic activity of various indole derivatives against different cancer cell lines, providing a reference for the potential efficacy of this compound derivatives.

Compound ClassCancer Cell LineActivity MetricValueReference
Indole-based Bcl-2 InhibitorsMCF-7 (Breast)IC50Sub-micromolar[1]
Indole-based Bcl-2 InhibitorsMDA-MB-231 (Breast)IC50Sub-micromolar[1]
Indole-based Bcl-2 InhibitorsA549 (Lung)IC50Sub-micromolar[1]
6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indoleMCF-7 (Breast)IC502.94 ± 0.56 µM[2]
6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indoleMDA-MB-231 (Breast)IC501.61 ± 0.004 µM[2]
6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indoleA549 (Lung)IC506.30 ± 0.30 µM[2]
Sclareolide-Indole ConjugatesK562 (Leukemia)IC505.2 ± 0.6 μM[3]
Sclareolide-Indole ConjugatesMV4-11 (Leukemia)IC500.8 ± 0.6 μM[3]

1. Cell Viability Assay (MTT Assay)

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

  • Procedure:

    • Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl).

    • Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

  • Procedure:

    • Treat cancer cells with the test compounds for a specified time.

    • Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

    • Analyze the stained cells by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Anticancer_Signaling_Pathway

Antimicrobial Activity

Indole derivatives have been reported to possess significant activity against a broad spectrum of bacteria and fungi.

The following table presents the minimum inhibitory concentration (MIC) values of various indole derivatives against different microbial strains.

Compound ClassMicroorganismActivity MetricValue (µg/mL)Reference
Indole-based compoundsStaphylococcus aureusMIC3.125-50
Indole-based compoundsMRSAMIC3.125-50
Indole-based compoundsEscherichia coliMIC3.125-50
Indole-based compoundsBacillus subtilisMIC3.125-50
Indole-based compoundsCandida albicansMIC3.125-50
Indole-based compoundsCandida kruseiMIC3.125-50

1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

  • Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

  • Procedure:

    • Prepare a serial two-fold dilution of the this compound derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include positive (microorganism without compound) and negative (broth only) controls.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

2. Agar Disk Diffusion Method

  • Principle: This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.

  • Procedure:

    • Prepare a uniform lawn of the test microorganism on the surface of an agar plate (e.g., Mueller-Hinton Agar).

    • Apply sterile paper disks impregnated with a known concentration of the this compound derivative onto the agar surface.

    • Incubate the plates under appropriate conditions.

    • Measure the diameter of the zone of inhibition (in mm) around each disk. The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Antimicrobial_Screening_Workflow Start Start: this compound Derivative Synthesis Primary_Screening Primary Screening: Broth Microdilution (MIC) Start->Primary_Screening Active_Compounds Identification of Active Compounds Primary_Screening->Active_Compounds MIC ≤ Threshold End End Primary_Screening->End MIC > Threshold Secondary_Screening Secondary Screening: Agar Disk Diffusion Further_Studies Further Studies: - Mechanism of Action - In vivo Efficacy - Toxicity Secondary_Screening->Further_Studies Active_Compounds->Secondary_Screening Further_Studies->End

Conclusion

References

An In-depth Technical Guide to the Reactivity and Stability of 2-(Hydroxymethyl)indoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Hydroxymethyl)indoles are a pivotal class of heterocyclic compounds, serving as versatile intermediates in the synthesis of a wide array of biologically active molecules and pharmaceuticals. Their inherent reactivity, stemming from the electron-rich indole nucleus and the functional hydroxymethyl group at the C2 position, makes them valuable synthetic precursors. However, this reactivity also predisposes them to various degradation pathways, posing challenges in their synthesis, purification, and storage. This technical guide provides a comprehensive overview of the core principles governing the reactivity and stability of 2-(hydroxymethyl)indoles. It details their primary degradation pathways, including acid-catalyzed dimerization and oxidation, and outlines factors that influence their stability. Furthermore, this guide furnishes detailed experimental protocols for their synthesis and for conducting forced degradation studies, alongside stability-indicating analytical methods.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs. Substitution at the C2 position, particularly with a hydroxymethyl group, provides a handle for further functionalization, leading to diverse molecular architectures. Understanding the chemical behavior of 2-(hydroxymethyl)indoles is paramount for their effective utilization in drug discovery and development. This guide aims to be a comprehensive resource for researchers, providing in-depth technical information on the stability and reactivity of this important class of molecules.

Core Reactivity Profile

The reactivity of 2-(hydroxymethyl)indoles is dictated by the interplay between the nucleophilic indole ring and the electrophilic potential of the hydroxymethyl group upon activation.

Reactivity at the Indole Nucleus

The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The C3 position is the most nucleophilic and is the primary site of electrophilic substitution.

Reactivity of the 2-(Hydroxymethyl) Group

The hydroxyl moiety of the 2-(hydroxymethyl) group can be protonated under acidic conditions, converting it into a good leaving group (water). This leads to the formation of a highly reactive electrophilic intermediate, a 2-indolylcarbenium ion, which can also be represented as a 2-alkylideneindolenine. This intermediate is central to many of the reactions and degradation pathways of 2-(hydroxymethyl)indoles.

Key Degradation Pathways

The instability of 2-(hydroxymethyl)indoles is primarily attributed to two main degradation pathways: acid-catalyzed oligomerization and oxidation. These pathways are often influenced by factors such as pH, temperature, light, and the presence of oxidizing agents.

Acid-Catalyzed Dimerization and Oligomerization

Under acidic conditions, 2-(hydroxymethyl)indole is highly prone to self-condensation. The protonation of the hydroxyl group and subsequent loss of water generates the electrophilic 2-alkylideneindolenine intermediate. This intermediate is then attacked by the nucleophilic C3 position of another molecule of 2-(hydroxymethyl)indole, leading to the formation of a dimer, commonly a diindolylmethane (DIM).[1][2] This process can continue to form trimers and higher-order oligomers.[3]

cluster_activation Activation cluster_dimerization Dimerization 2_hydroxymethylindole 2-(Hydroxymethyl)indole protonation Protonation (H⁺) 2_hydroxymethylindole->protonation protonated_intermediate Protonated Intermediate protonation->protonated_intermediate loss_of_water - H₂O protonated_intermediate->loss_of_water reactive_intermediate 2-Alkylideneindolenine (Reactive Electrophile) loss_of_water->reactive_intermediate nucleophilic_attack Nucleophilic Attack (from another indole molecule) reactive_intermediate->nucleophilic_attack dimer Diindolylmethane (Dimer) nucleophilic_attack->dimer

Caption: Acid-catalyzed dimerization of 2-(hydroxymethyl)indole.
Oxidation

The 2-(hydroxymethyl) group is susceptible to oxidation to form the corresponding aldehyde, 2-formylindole.[4][5] This can occur in the presence of various oxidizing agents, including atmospheric oxygen, particularly under elevated temperatures or exposure to light. Further oxidation of the indole ring can lead to the formation of 2-oxindoles.[6]

2_hydroxymethylindole 2-(Hydroxymethyl)indole oxidation1 Oxidation [O] 2_hydroxymethylindole->oxidation1 2_formylindole 2-Formylindole oxidation1->2_formylindole oxidation2 Further Oxidation [O] 2_formylindole->oxidation2 2_oxindole 2-Oxindole Derivatives oxidation2->2_oxindole

Caption: Oxidation pathway of 2-(hydroxymethyl)indole.
Photodegradation

Exposure to light, particularly UV radiation, can accelerate the degradation of indole derivatives. Photodegradation can involve a combination of oxidation and other complex radical-mediated reactions, leading to a mixture of degradation products.[7] The specific quantum yield for the photodegradation of 2-(hydroxymethyl)indole is not widely reported, but for the parent indole, it is known to be wavelength-dependent.[8][9]

Factors Influencing Stability

The stability of 2-(hydroxymethyl)indoles is a critical consideration for their synthesis, storage, and formulation. Several factors can significantly impact their degradation rate.

  • pH: As discussed, acidic pH is a major contributor to instability due to the catalysis of dimerization and oligomerization. Neutral to slightly basic conditions are generally preferred for enhancing stability.

  • Temperature: Elevated temperatures accelerate the rates of all degradation reactions, including oxidation and acid-catalyzed decomposition.

  • Light: Exposure to light, especially UV radiation, can induce photodegradation. Therefore, 2-(hydroxymethyl)indoles should be protected from light.

  • Oxygen: The presence of oxygen can promote oxidative degradation. Storing the compound under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

  • Solvent: The choice of solvent can influence stability. Protic solvents may participate in reactions, while polar aprotic solvents might be more suitable for certain applications.

Data Presentation: Stability Profile

While specific quantitative kinetic data for the degradation of 2-(hydroxymethyl)indole is not extensively available in the literature, the following tables summarize the expected stability profile based on the known chemistry of indole derivatives. This information is crucial for guiding formulation and handling procedures.

Table 1: Summary of Degradation Products under Forced Degradation Conditions

Stress ConditionMajor Degradation ProductsMinor Degradation Products
Acidic Hydrolysis Diindolylmethanes, TriindolylmethanesHigher-order oligomers
Basic Hydrolysis Generally more stable than in acidMinimal degradation expected
**Oxidation (e.g., H₂O₂) **2-Formylindole, 2-Oxindole derivativesRing-opened products
Thermal Degradation Oxidation products, potential dimersComplex mixture of products
Photodegradation Oxidation products, radical adductsComplex mixture of products

Table 2: Qualitative Stability of 2-(Hydroxymethyl)indole under Various Conditions

ConditionStability AssessmentRecommended Handling/Storage
Solid, Room Temp, Dark Moderately StableStore in a well-sealed container, protected from light.
Solution, Neutral pH, Dark Moderately StableUse freshly prepared solutions. For storage, keep refrigerated.
Solution, Acidic pH Highly UnstableAvoid acidic conditions. If necessary, use short reaction times and low temperatures.
Solution, Exposed to Light UnstableProtect solutions from light using amber vials or by wrapping with aluminum foil.
Presence of Air/Oxygen Prone to OxidationHandle and store under an inert atmosphere (N₂ or Ar).

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of 2-(hydroxymethyl)indole and for conducting forced degradation studies to assess its stability.

Synthesis of 2-(Hydroxymethyl)indole

This protocol describes the reduction of a 2-indolecarboxylic acid ester to 2-(hydroxymethyl)indole using a reducing agent like Lithium Aluminium Hydride.

Workflow for Synthesis of 2-(Hydroxymethyl)indole

start Start: Methyl 2-indolecarboxylate dissolve Dissolve in anhydrous THF start->dissolve cool Cool to 0°C in an ice bath dissolve->cool add_lah Slowly add LiAlH₄ solution cool->add_lah reflux Reflux the reaction mixture add_lah->reflux quench Quench with water and NaOH solution reflux->quench filter Filter the mixture quench->filter extract Extract the filtrate with ethyl acetate filter->extract dry_concentrate Dry and concentrate the organic phase extract->dry_concentrate purify Purify by column chromatography dry_concentrate->purify end End: 2-(Hydroxymethyl)indole purify->end

Caption: Synthesis workflow for 2-(hydroxymethyl)indole.

Materials:

  • Methyl 2-indolecarboxylate

  • Lithium Aluminium Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Silica Gel for column chromatography

  • Deionized Water

  • 15% Sodium Hydroxide (NaOH) solution

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve methyl 2-indolecarboxylate in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of LiAlH₄ in anhydrous THF to the cooled solution with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture back to 0°C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% NaOH solution, and then more water.

  • Stir the resulting mixture at room temperature for 30 minutes, then filter through a pad of celite, washing the filter cake with THF.

  • Combine the filtrate and washes, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford pure 2-(hydroxymethyl)indole.

Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation studies on 2-(hydroxymethyl)indole to identify potential degradation products and degradation pathways.

Workflow for Forced Degradation Study

start Start: 2-(Hydroxymethyl)indole solution stress_conditions Expose to Stress Conditions (Acid, Base, Oxidizing Agent, Heat, Light) start->stress_conditions sample_collection Collect samples at time points stress_conditions->sample_collection neutralize_quench Neutralize or Quench the reaction sample_collection->neutralize_quench hplc_analysis Analyze by Stability-Indicating HPLC method neutralize_quench->hplc_analysis characterization Characterize degradation products (LC-MS, NMR) hplc_analysis->characterization end End: Stability Profile characterization->end

Caption: General workflow for a forced degradation study.

Materials:

  • 2-(Hydroxymethyl)indole

  • Methanol or Acetonitrile (HPLC grade)

  • Hydrochloric Acid (HCl), 0.1 M

  • Sodium Hydroxide (NaOH), 0.1 M

  • Hydrogen Peroxide (H₂O₂), 3%

  • HPLC system with a UV detector and a C18 column

  • LC-MS system for peak identification

  • pH meter

  • Thermostatically controlled oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 2-(hydroxymethyl)indole in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60°C). Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralize with 0.1 M NaOH, and analyze by HPLC.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing the samples with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature, protected from light. Withdraw samples at various time points and analyze by HPLC.

  • Thermal Degradation: Store aliquots of the stock solution and the solid compound in a thermostatically controlled oven at an elevated temperature (e.g., 80°C). Withdraw samples at various time points and analyze by HPLC.

  • Photodegradation: Expose aliquots of the stock solution in quartz cuvettes to a light source in a photostability chamber. Concurrently, run a dark control. Withdraw samples at various time points and analyze by HPLC.

  • HPLC Analysis: Analyze all samples using a stability-indicating HPLC method. A typical method would involve a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile. Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the parent peak.

  • Peak Identification: Use LC-MS to determine the mass of the degradation products and propose their structures. If necessary, isolate the major degradation products for full structural elucidation by NMR.

Conclusion

2-(Hydroxymethyl)indoles are valuable synthetic intermediates whose utility is intrinsically linked to their reactivity and stability. A thorough understanding of their degradation pathways, primarily acid-catalyzed oligomerization and oxidation, is essential for their successful application. By controlling factors such as pH, temperature, light, and oxygen exposure, the stability of these compounds can be significantly enhanced. The experimental protocols provided in this guide offer a framework for the synthesis and stability assessment of 2-(hydroxymethyl)indoles, enabling researchers to harness their synthetic potential while mitigating their inherent instability. This knowledge is critical for the development of robust synthetic routes and stable formulations in the pharmaceutical industry.

References

The Core Mechanisms of Action of Chlorinated Indole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanisms of action of chlorinated indole compounds, a diverse class of molecules with significant therapeutic potential. The presence of chlorine atoms on the indole scaffold can dramatically influence the biological activity of these compounds, leading to a range of effects from potent anticancer to antibacterial properties. This document will focus on two distinct classes of chlorinated indoles: the semi-synthetic camptothecin analogue, Lurtotecan, a topoisomerase I inhibitor, and the naturally occurring chlorinated bis-indole alkaloids, exemplified by dionemycin, which exhibit cytotoxic and antibacterial activities.

Chlorinated Indole Compounds as Topoisomerase I Inhibitors: The Case of Lurtotecan

Lurtotecan (formerly known as GI147211) is a semi-synthetic, water-soluble analogue of camptothecin, a natural indole alkaloid. Its mechanism of action is well-characterized and centers on the inhibition of DNA topoisomerase I, a critical enzyme in DNA replication and transcription.

Mechanism of Action: Stabilization of the Topoisomerase I-DNA Cleavable Complex

Topoisomerase I relieves torsional stress in DNA by inducing transient single-strand breaks. The enzyme cleaves a phosphodiester bond in the DNA backbone, forming a covalent intermediate known as the "cleavable complex". Lurtotecan exerts its cytotoxic effect by binding to and stabilizing this topoisomerase I-DNA complex.[1][2] This stabilization prevents the religation of the DNA strand, leading to an accumulation of single-strand breaks.[1][3]

When a DNA replication fork encounters this stabilized ternary complex (Lurtotecan-Topoisomerase I-DNA), the single-strand break is converted into a cytotoxic double-strand break.[3][4] This irreversible DNA damage triggers a cascade of cellular responses, including cell cycle arrest, primarily in the S phase, and ultimately, the induction of apoptosis (programmed cell death).[1][5]

Signaling Pathway of Lurtotecan-Induced Apoptosis

The induction of double-strand DNA breaks by Lurtotecan activates DNA damage response pathways, leading to the initiation of the intrinsic apoptotic pathway. This process involves the activation of a cascade of caspases, which are cysteine proteases that execute the apoptotic program.

Lurtotecan_Mechanism Lurtotecan Lurtotecan Ternary_Complex Stabilized Ternary Complex Lurtotecan->Ternary_Complex Binds to Top1_DNA Topoisomerase I-DNA Complex Top1_DNA->Ternary_Complex Stabilizes SSB Single-Strand Breaks Ternary_Complex->SSB Prevents religation DSB Double-Strand Breaks SSB->DSB Collision with Replication DNA Replication Fork Replication->DSB DDR DNA Damage Response DSB->DDR Activates Apoptosis Apoptosis DDR->Apoptosis Induces

Lurtotecan's mechanism of action leading to apoptosis.
Quantitative Data: Cytotoxicity of Lurtotecan and Related Compounds

The cytotoxic potential of topoisomerase I inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values in various cancer cell lines.

CompoundCell LineCancer TypeIC50Reference
LurtotecanNCI-H510ASmall-Cell Lung Cancer~1.1 nM[6]
LurtotecanNCI-H82Small-Cell Lung Cancer~1.6 nM[6]
IrinotecanLoVoColorectal Cancer15.8 µM[7]
IrinotecanHT-29Colorectal Cancer5.17 µM[7]
SN-38 (active metabolite of Irinotecan)LoVoColorectal Cancer8.25 nM[7]
SN-38 (active metabolite of Irinotecan)HT-29Colorectal Cancer4.50 nM[7]
IrinotecanHT29Colon Cancer200 µg/ml (30 min exposure)[8]
IrinotecanNMG64/84Colon Cancer160 µg/ml (30 min exposure)[8]
IrinotecanCOLO-357Pancreatic Cancer100 µg/ml (30 min exposure)[8]
IrinotecanMIA PaCa-2Pancreatic Cancer400 µg/ml (30 min exposure)[8]
IrinotecanPANC-1Pancreatic Cancer150 µg/ml (30 min exposure)[8]

Chlorinated Bis-indole Alkaloids: Cytotoxic and Antibacterial Agents

A distinct class of chlorinated indoles are the bis-indole alkaloids, often isolated from marine organisms. These compounds, such as dionemycin, have demonstrated potent antibacterial and cytotoxic activities.[9] While their precise molecular targets are not as well-defined as that of Lurtotecan, evidence suggests the induction of apoptosis as a key mechanism for their cytotoxicity.

Mechanism of Action: A Focus on Cytotoxicity and Antibacterial Effects

Chlorinated bis-indole alkaloids exhibit a broad spectrum of biological activities. The presence and position of the chlorine atom on the indole ring are often crucial for their potency.[9]

  • Cytotoxic Activity: These compounds induce cell death in various human cancer cell lines. The underlying mechanism is believed to involve the activation of apoptotic pathways, though the specific initiating signals and downstream effectors are still under investigation.

  • Antibacterial Activity: Certain chlorinated bis-indole alkaloids show significant activity against pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[9] The mechanism of bacterial cell death is likely different from the apoptotic pathway in eukaryotic cells and may involve disruption of the cell membrane or inhibition of essential bacterial enzymes.

Quantitative Data: Bioactivity of Dionemycin

Dionemycin is a representative chlorinated bis-indole alkaloid with documented cytotoxic and antibacterial properties.

Table 2: Cytotoxicity of Dionemycin [9]

Cell LineCancer TypeIC50 (µM)
NCI-H460Human Large Cell Lung Cancer3.1
MDA-MB-231Human Breast Adenocarcinoma4.2
HCT-116Human Colon Carcinoma3.8
HepG2Human Hepatocellular Carcinoma11.2
MCF10ANon-cancerous Breast Epithelial5.5

Table 3: Antibacterial Activity of Dionemycin against MRSA [9]

MRSA StrainSourceMIC (µg/mL)
Strain 1Human1
Strain 2Human2
Strain 3Human1
Strain 4Pig2
Strain 5Pig1
Strain 6Pig1

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanisms of action of chlorinated indole compounds.

Topoisomerase I Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of topoisomerase I.

TopoI_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction and Analysis DNA Supercoiled Plasmid DNA Incubation Incubate at 37°C DNA->Incubation TopoI Topoisomerase I Enzyme TopoI->Incubation Compound Test Compound (e.g., Lurtotecan) Compound->Incubation Buffer Reaction Buffer Buffer->Incubation Stop Stop Reaction Incubation->Stop Electrophoresis Agarose Gel Electrophoresis Stop->Electrophoresis Visualization Visualize DNA Bands (Ethidium Bromide) Electrophoresis->Visualization

Workflow for the Topoisomerase I inhibition assay.

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), purified human topoisomerase I enzyme, and the test compound at various concentrations in a reaction buffer (typically containing Tris-HCl, KCl, MgCl2, EDTA, and BSA).

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes to allow the enzyme to relax the supercoiled DNA.

  • Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K to digest the enzyme.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel to separate the different DNA topoisomers.

  • Visualization: Visualize the DNA bands under UV light. Supercoiled DNA migrates faster than relaxed DNA. An effective inhibitor will prevent the relaxation of the supercoiled DNA, resulting in a band that migrates further down the gel compared to the control with active enzyme and no inhibitor.[10][11]

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., NCI-H460) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the chlorinated indole compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol (Broth Microdilution Method):

  • Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., MRSA) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution: Perform a serial two-fold dilution of the chlorinated indole compound in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[12][13]

Apoptosis Detection Assays

Several assays can be employed to confirm that cell death is occurring via apoptosis.

3.4.1. DNA Fragmentation Assay

A hallmark of apoptosis is the cleavage of genomic DNA into internucleosomal fragments.

Protocol:

  • Cell Lysis: Lyse the treated and control cells to release the cellular contents.

  • DNA Extraction: Extract the DNA from the cell lysates.

  • Agarose Gel Electrophoresis: Run the extracted DNA on an agarose gel.

  • Visualization: Visualize the DNA under UV light. Apoptotic cells will show a characteristic "ladder" pattern of DNA fragments, while necrotic or healthy cells will show a high molecular weight band or a smear, respectively.[2][14]

3.4.2. Caspase Activity Assay

This assay measures the activity of key executioner caspases, such as caspase-3 and caspase-7.

Protocol:

  • Cell Lysis: Lyse the cells to release the caspases.

  • Substrate Addition: Add a specific fluorogenic or colorimetric substrate for the caspase of interest (e.g., a substrate containing the DEVD sequence for caspase-3/7).

  • Incubation: Incubate the mixture to allow the active caspases to cleave the substrate.

  • Signal Detection: Measure the fluorescence or absorbance of the cleaved substrate. An increase in signal indicates an increase in caspase activity, which is indicative of apoptosis.[5][15][16]

3.4.3. Western Blot for Apoptosis Markers

Western blotting can be used to detect changes in the expression levels of key proteins involved in apoptosis.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Cell_Lysis Cell Lysis Protein_Quant Protein Quantification (BCA or Bradford) Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Transfer to Membrane (PVDF or Nitrocellulose) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-cleaved PARP) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

General workflow for Western blot analysis.

Protocol:

  • Protein Extraction: Extract total protein from treated and untreated cells.

  • Protein Quantification: Determine the protein concentration of each sample.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Probe the membrane with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, or members of the Bcl-2 family), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Detect the protein bands using a chemiluminescent substrate. An increase in the levels of cleaved caspases and PARP, or changes in the ratio of pro- to anti-apoptotic Bcl-2 family proteins, confirms the induction of apoptosis.[1][17][18]

Conclusion

Chlorinated indole compounds represent a promising and versatile scaffold for the development of new therapeutic agents. Their mechanisms of action are varied, ranging from the well-defined inhibition of topoisomerase I by compounds like Lurtotecan to the broader cytotoxic and antibacterial effects of chlorinated bis-indole alkaloids. The presence of chlorine atoms is often a key determinant of their biological activity. A thorough understanding of their molecular mechanisms, supported by robust experimental data, is crucial for the continued development and optimization of these compounds as potential drugs for the treatment of cancer and infectious diseases. Further research into the specific molecular targets of cytotoxic bis-indole alkaloids will undoubtedly open new avenues for drug discovery.

References

Unveiling Nature's Arsenal: A Technical Guide to the Discovery and Isolation of Halogenated Indole Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide offering researchers, scientists, and drug development professionals an in-depth exploration of the discovery, isolation, and biological significance of halogenated indole alkaloids. This whitepaper provides a detailed overview of experimental protocols, data analysis, and the intricate signaling pathways modulated by these potent marine-derived compounds.

Halogenated indole alkaloids, a diverse class of natural products primarily sourced from marine organisms, have garnered significant attention in the scientific community for their potent and varied biological activities. These activities range from anticancer and anti-inflammatory to antimicrobial and neuroactive properties, positioning them as promising candidates for novel drug discovery and development. This guide delves into the core methodologies and scientific understanding surrounding these fascinating molecules, with a particular focus on securamines, manzamine A, and bromopyrrole alkaloids.

From Ocean Depths to Laboratory Benches: The Journey of Discovery

The discovery of halogenated indole alkaloids is a testament to the vast, untapped chemical diversity of the marine environment. Organisms such as sponges, bryozoans, and tunicates have evolved to produce these complex molecules as defense mechanisms. The initial identification of these compounds often involves bioassay-guided fractionation of extracts from these marine invertebrates. This process systematically separates the complex mixture of molecules based on their chemical properties, with each fraction being tested for a specific biological activity. This iterative process ultimately leads to the isolation of the pure, active compound.

The structural elucidation of these novel molecules is a critical step, relying heavily on advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) and High-Resolution Mass Spectrometry (HRMS) are indispensable tools that allow researchers to piece together the intricate atomic framework of these alkaloids, including the precise location of the halogen atoms (bromine, chlorine, or iodine) that are often crucial for their biological function.[1]

Mastering the Art of Isolation: Detailed Experimental Protocols

The successful isolation and purification of halogenated indole alkaloids are paramount for their subsequent study. The following sections provide detailed methodologies for the extraction and purification of key examples.

Isolation of Securamines from Securiflustra securifrons

Securamines are a class of complex halogenated indole-imidazole alkaloids isolated from the marine bryozoan Securiflustra securifrons.[2][3] While a detailed, step-by-step protocol is often specific to the research lab and the particular batch of the organism, a general workflow can be outlined.

Experimental Workflow for Securamine Isolation

start Collection and Freeze-Drying of Securiflustra securifrons extraction Extraction with Organic Solvents (e.g., MeOH/CH2Cl2) start->extraction partition Solvent-Solvent Partitioning (e.g., between n-hexane and aqueous MeOH) extraction->partition chromatography1 Initial Chromatographic Separation (e.g., Vacuum Liquid Chromatography on Silica Gel) partition->chromatography1 bioassay Bioassay-Guided Fractionation (e.g., Cytotoxicity Assay) chromatography1->bioassay chromatography2 Further Chromatographic Purification (e.g., Sephadex LH-20, HPLC) bioassay->chromatography2 pure_compound Isolation of Pure Securamines chromatography2->pure_compound structure_elucidation Structural Elucidation (NMR, HRMS) pure_compound->structure_elucidation

A generalized workflow for the isolation of securamines.
Isolation of Manzamine A from Haliclona sp.

Manzamine A, a β-carboline alkaloid with potent anticancer and anti-inflammatory properties, is typically isolated from marine sponges of the genus Haliclona.[4][5][6] The purification process often involves a combination of solvent extraction and multiple chromatographic steps.[7][8][9]

Experimental Protocol for Manzamine A Isolation:

  • Extraction: The sponge material is soaked in acetone to extract the bioactive compounds.[4][10] The resulting crude extract is obtained after solvent evaporation.

  • Liquid-Liquid Extraction: The crude extract is subjected to liquid-liquid partitioning, for example, between n-butanol and water, to separate compounds based on their polarity.[9]

  • Vacuum Liquid Chromatography (VLC): The organic-soluble fraction is then subjected to VLC on silica gel, eluting with a gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient followed by a dichloromethane-methanol gradient).[7]

  • Crystallization: Fractions containing manzamine A, as identified by thin-layer chromatography (TLC) and spectroscopic analysis, can sometimes be purified further by crystallization from a suitable solvent system (e.g., methanol).[7][8]

  • High-Performance Liquid Chromatography (HPLC): For final purification to achieve high purity, reversed-phase HPLC is often employed.

Parameter Value/Description
Starting Material Freeze-dried Haliclona sp. sponge
Extraction Solvent Acetone or Methanol/Dichloromethane
Initial Chromatography Vacuum Liquid Chromatography (Silica Gel)
Final Purification Crystallization and/or Reversed-Phase HPLC

Table 1: Summary of Key Parameters for Manzamine A Isolation.

Isolation of Bromopyrrole Alkaloids from Agelas sp.

Sponges of the genus Agelas are a rich source of bromopyrrole alkaloids, which exhibit a wide range of biological activities, including antimicrobial and anti-biofilm properties.[11][12][13] The isolation of these compounds typically follows a bioassay-guided fractionation approach.[11]

Experimental Protocol for Bromopyrrole Alkaloid Isolation:

  • Extraction: The freeze-dried and ground sponge material is exhaustively extracted with a mixture of methanol (MeOH) and dichloromethane (CH₂Cl₂).[13]

  • Fractionation: The crude extract is fractionated using column chromatography on silica gel with a solvent gradient of increasing polarity.

  • Size-Exclusion Chromatography: Active fractions are further purified by size-exclusion chromatography on a Sephadex LH-20 column, eluting with a solvent such as methanol.[11]

  • High-Performance Liquid Chromatography (HPLC): Final purification of the individual bromopyrrole alkaloids is achieved using preparative reversed-phase HPLC.[11]

Parameter Value/Description
Starting Material Freeze-dried Agelas sp. sponge
Extraction Solvent Methanol/Dichloromethane (1:1)
Primary Chromatography Silica Gel Column Chromatography
Secondary Chromatography Sephadex LH-20
Final Purification Reversed-Phase HPLC

Table 2: Summary of Key Parameters for Bromopyrrole Alkaloid Isolation.

Elucidating Biological Activity: Key Experimental Assays

Determining the biological activity of isolated halogenated indole alkaloids is a crucial step in the drug discovery pipeline. A variety of in vitro assays are employed to assess their potential therapeutic effects.

Cytotoxicity Assays (MTT and SRB Assays)

The cytotoxicity of compounds like securamines and manzamine A against cancer cell lines is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) assays.[14][15][16][17][18]

MTT Assay Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well.

  • Formazan Solubilization: Living cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. These crystals are then solubilized by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The intensity of the color is proportional to the number of viable cells.

Assay Principle Endpoint
MTT Mitochondrial reductase activityColorimetric (Formazan production)
SRB Staining of total cellular proteinColorimetric (Bound SRB)

Table 3: Comparison of Common Cytotoxicity Assays.

Kinase Inhibition Assays

Many indole alkaloids, such as the meridianins, exhibit their biological effects by inhibiting protein kinases.[19][20][21][22] Kinase inhibition assays are therefore essential to characterize their mechanism of action.

Kinase Inhibition Assay Workflow

start Prepare Kinase, Substrate, and ATP incubation Incubate Kinase with Test Compound (Halogenated Indole Alkaloid) start->incubation reaction Initiate Kinase Reaction (Add ATP and Substrate) incubation->reaction detection Detect Kinase Activity (e.g., Phosphorylation of Substrate) reaction->detection quantification Quantify Inhibition (Calculate IC50 value) detection->quantification

A simplified workflow for a kinase inhibition assay.
Anti-inflammatory Assays

The anti-inflammatory potential of halogenated indole alkaloids can be assessed using various in vitro and in vivo models. A common in vitro approach involves measuring the inhibition of inflammatory mediators, such as nitric oxide (NO) or prostaglandins, in cell-based assays.

Unraveling the Mechanism: Signaling Pathways

Understanding the molecular targets and signaling pathways affected by these alkaloids is crucial for their development as therapeutic agents.

Manzamine A

Manzamine A has been shown to modulate several key signaling pathways implicated in cancer and inflammation. It can inhibit the activity of glycogen synthase kinase-3β (GSK-3β) and cyclin-dependent kinase 5 (CDK5).[1] Furthermore, it has been demonstrated to interfere with the PI3K/AKT signaling pathway and inhibit the activity of the transcription factor NF-κB.[7] A significant mechanism of action for manzamine A is its ability to target vacuolar ATPases, leading to the inhibition of autophagy, a process that cancer cells often rely on for survival.[23]

Signaling Pathways Targeted by Manzamine A

ManzamineA Manzamine A GSK3B_CDK5 GSK-3β / CDK5 ManzamineA->GSK3B_CDK5 PI3K_AKT PI3K / AKT Pathway ManzamineA->PI3K_AKT NFkB NF-κB Pathway ManzamineA->NFkB VATPase Vacuolar ATPase ManzamineA->VATPase CellProliferation Cell Proliferation & Survival GSK3B_CDK5->CellProliferation PI3K_AKT->CellProliferation Inflammation Inflammation NFkB->Inflammation Autophagy Autophagy VATPase->Autophagy

Manzamine A inhibits multiple signaling pathways.
Bromopyrrole Alkaloids

The biological targets of bromopyrrole alkaloids are diverse and include G-protein coupled receptors (GPCRs) such as adrenergic and histamine receptors.[24][25] This interaction highlights their potential for development as modulators of neurological and physiological processes.

Securamines

The precise mechanism of action for the cytotoxic effects of securamines is still under investigation, making them an exciting area for future research.[2][26] Their complex structure and potent activity suggest that they may interact with novel cellular targets.

Conclusion and Future Directions

Halogenated indole alkaloids from marine sources represent a rich and largely unexplored reservoir of potential drug leads. The methodologies outlined in this guide provide a framework for the discovery, isolation, and characterization of these remarkable compounds. Further research into their mechanisms of action and the development of sustainable methods for their production, including synthetic and biosynthetic approaches, will be critical in translating the promise of these marine treasures into tangible therapeutic benefits for human health. The continued exploration of the ocean's biodiversity, coupled with advancements in analytical and screening technologies, will undoubtedly lead to the discovery of new and even more potent halogenated indole alkaloids in the years to come.

References

A Comprehensive Technical Review of 6-Chloroindole Derivatives: Synthesis, Biological Activities, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Chloroindole is a halogenated derivative of indole, a prominent heterocyclic aromatic compound found in numerous natural and synthetic bioactive molecules.[1][2][3] The presence of a chlorine atom at the 6-position of the indole ring significantly influences its electronic properties and reactivity, making it a valuable building block in medicinal chemistry and materials science.[1] 6-Chloroindole and its derivatives have garnered substantial interest from the scientific community due to their diverse and potent biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4][5][6][7] This technical guide provides an in-depth review of the synthesis, physicochemical properties, biological activities, and therapeutic applications of 6-chloroindole derivatives, with a focus on quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals.

Synthesis of 6-Chloroindole and its Derivatives

The synthesis of the 6-chloroindole scaffold can be achieved through various chemical routes. Once the core is formed, it can be further modified at different positions to generate a library of derivatives with diverse functionalities.

Core Synthesis Methodologies

Several methods have been reported for the synthesis of the 6-chloroindole core. One common approach involves the cyclization of appropriately substituted anilines or nitrotoluenes.

Method 1: From 4-Chloro-2-nitrotoluene

A widely used method starts from 4-chloro-2-nitrotoluene. This multi-step synthesis involves the formation of an enamine intermediate followed by reductive cyclization.[8]

  • Step 1: Enamine Formation: 4-Chloro-2-nitrotoluene is reacted with a reagent like N,N-dimethylformamide dimethyl acetal (DMFDMA) to form an enamine.

  • Step 2: Reductive Cyclization: The resulting enamine intermediate is then treated with a reducing agent, such as hydrazine, to induce cyclization and form the 6-chloroindole ring.[8]

Method 2: From 6-chloro-2-indanone

Another synthetic route utilizes the reduction of a 6-chloro-2-indanone precursor.

  • Step 1: Reduction: 6-chloro-2-indanone is reduced using a suitable reducing agent like pinacolborane in the presence of a catalyst.[8]

Derivatization of the 6-Chloroindole Core

The 6-chloroindole scaffold can be functionalized at various positions, most commonly at the N-1, C-2, and C-3 positions, to generate diverse derivatives.

  • N-Alkylation: The nitrogen atom of the indole ring can be alkylated using alkyl halides in the presence of a base.[9]

  • C-3 Acylation: The C-3 position is susceptible to electrophilic substitution, allowing for the introduction of acyl groups.[10]

  • Vilsmeier-Haack Reaction: This reaction can be used to introduce a formyl group at the C-3 position.[9]

Physicochemical Properties of 6-Chloroindole

The fundamental physicochemical properties of 6-chloroindole are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

PropertyValueReference
Molecular Formula C₈H₆ClN[2][3]
Molecular Weight 151.59 g/mol [2][3]
CAS Number 17422-33-2[2][3]
Appearance Solid
Melting Point 87-90 °C
Solubility Soluble in ethanol

Biological and Pharmacological Activities

6-Chloroindole derivatives have demonstrated a broad spectrum of biological activities, making them promising candidates for drug development.

Anticancer Activity

A significant body of research has focused on the anticancer potential of 6-chloroindole derivatives. These compounds have shown cytotoxicity against various cancer cell lines.

  • Platinum and Palladium Complexes: Platinum(II) and palladium(II) complexes incorporating chloro-substituted 7-azaindole ligands have been synthesized and evaluated for their antiproliferative activity. The platinum complex, trans-[PtCl₂(5ClL)₂], exhibited notable activity against the HT-29 colon cancer cell line with an IC₅₀ value of 6.39 ± 1.07 µM.[6]

  • Spiro-γ-Lactams: Novel spiro-γ-lactam derivatives containing a 6-chloroindole moiety have been synthesized. Compound 7l displayed high cytotoxicity against HCT116 cells with an IC₅₀ of 5.59 ± 0.78 μM.[11]

  • Dishevelled 1 (DVL1) Inhibition: A 5-chloroindole derivative, (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide, was identified as an inhibitor of DVL1, a key protein in the WNT signaling pathway. This compound, (S)-1, inhibited the growth of HCT116 colon cancer cells with an EC₅₀ of 7.1 ± 0.6 μM.[12]

  • Betulin Derivatives: 28-indole-betulin derivatives, where the indole moiety is attached to a betulin scaffold, have been synthesized. The presence of a chlorine atom at the C-5 position of the indole ring led to increased activity against MIAPaCa, PA-1, and SW620 cancer cells, with EC₅₀ values ranging from 2.44–2.70 µg/mL.[13]

Table of Anticancer Activity Data

Compound/DerivativeCancer Cell LineActivity (IC₅₀/EC₅₀)Reference
trans-[PtCl₂(5ClL)₂]HT-29 (Colon)IC₅₀ = 6.39 ± 1.07 µM[6]
trans-[PdCl₂(5ClL)₂]HT-29 (Colon)IC₅₀ = 60.25 ± 3.82 µM[6]
Compound 7l (Spiro-γ-Lactam)HCT116 (Colon)IC₅₀ = 5.59 ± 0.78 μM[11]
(S)-1 (DVL1 Inhibitor)HCT116 (Colon)EC₅₀ = 7.1 ± 0.6 μM[12]
5-Chloro-indole-betulin derivativeMIAPaCa, PA-1, SW620EC₅₀ = 2.44–2.70 µg/mL[13]
Antimicrobial and Antifungal Activity

6-Chloroindole derivatives have also shown significant promise as antimicrobial and antifungal agents.

  • Activity against Uropathogenic E. coli (UPEC): 4-chloroindole and 5-chloroindole derivatives have been investigated for their ability to inhibit biofilm formation and virulence in UPEC. These compounds were found to have a Minimum Inhibitory Concentration (MIC) of 75 μg/ml and inhibited biofilm formation by an average of 67% at a concentration of 20 μg/ml.[7][14] They also inhibited swarming and swimming motilities, which are crucial for bacterial colonization.[14]

  • Broad-Spectrum Activity: Chloroindoles have also demonstrated antimicrobial activity against other nosocomial pathogens, including S. aureus, P. aeruginosa, C. albicans, and A. baumannii.[7] 4-chloroindole showed potent activity with a MIC of 50 μg/ml against S. aureus, A. baumannii, and C. albicans.[7]

  • Fungicidal Potential: 6-bromoindole derivatives have been evaluated for their antifungal activity against Botrytis cinerea and Monilinia fructicola. While 6-bromoindole itself was a potent inhibitor of mycelial growth, its acetylated derivative, 3-acetyl-6-bromoindole, was a strong inhibitor of conidial germination, suggesting its potential as a preventive agent.[10]

Table of Antimicrobial and Antifungal Activity Data

Compound/DerivativeMicroorganismActivity (MIC/EC₅₀)Reference
4-chloroindole, 5-chloroindoleUropathogenic E. coliMIC = 75 μg/ml[7][14]
4-chloroindoleS. aureus, A. baumannii, C. albicansMIC = 50 μg/ml[7]
5-chloroindoleS. aureus, C. albicansMIC = 100 μg/ml[7]
5-chloroindoleA. baumanniiMIC = 50 μg/ml[7]
6-bromoindoleBotrytis cinereaEC₅₀ = 11.62 µg/mL (mycelial growth)[10]
6-bromoindoleMonilinia fructicolaEC₅₀ = 18.84 µg/mL (mycelial growth)[10]
3-acetyl-6-bromoindoleBotrytis cinerea100% inhibition of conidial germination[10]
3-acetyl-6-bromoindoleMonilinia fructicola96% inhibition of conidial germination[10]
Antiviral Activity

The antiviral properties of 6-chloroindole derivatives have been explored against several viruses.

  • Against Human Cytomegalovirus (HCMV) and Herpes Simplex Virus Type-1 (HSV-1): A series of 3-substituted 2,5,6-trichloroindole nucleosides were synthesized and tested for their antiviral activity. It was found that hydrogen bonding at the 3-position is crucial for antiviral activity.[5] Analogues with non-hydrogen-bonding substituents at this position were significantly less active.[5]

  • Against SARS-CoV-2: Indole chloropyridinyl ester derivatives have been identified as potent inhibitors of the SARS-CoV-2 3CL protease (3CLpro), an essential enzyme for viral replication.[15] Compound 1 in this series exhibited a SARS-CoV-2 3CLpro inhibitory IC₅₀ value of 250 nM and an antiviral EC₅₀ value of 2.8 μM in VeroE6 cells.[15] Further modifications, such as the introduction of a 6-methyl group on the indole ring, maintained potent antiviral activity (EC₅₀ = 3.1 μM).[15]

Table of Antiviral Activity Data

Compound/DerivativeVirusTargetActivity (IC₅₀/EC₅₀)Reference
3-methyl-2,5,6-trichloro-1-(beta-D-ribofuranosyl)indoleHCMV-IC₅₀ = 32 µM[5]
5'-O-acyl analogue of FTCRIHCMV-IC₅₀ < 0.1 µM[5]
Compound 1 (Indole chloropyridinyl ester)SARS-CoV-23CLproIC₅₀ = 250 nM[15]
Compound 1 (Indole chloropyridinyl ester)SARS-CoV-2-EC₅₀ = 2.8 µM[15]
Compound 7h (6-methyl indole derivative)SARS-CoV-2-EC₅₀ = 3.1 µM[15]
Anti-inflammatory Activity

Amide derivatives of (6-chloro-2,3-dihydro-1H-inden-1-yl)acetic acid, which can be considered related structures, have been synthesized and screened for their anti-inflammatory activities. These compounds showed prolonged activity, exceeding that of the standard drug indomethacin, with milder gastrointestinal side effects.[4] Compound 6y showed the best activity profile with an ED₃₀ of 6.45 mg/kg.[4]

Applications in Drug Discovery and Materials Science

The versatile chemical nature and broad biological activity spectrum of 6-chloroindole derivatives make them highly attractive for various applications.

Drug Discovery

6-chloroindole serves as a key intermediate and a privileged scaffold in the design and synthesis of novel therapeutic agents.[1] Its derivatives are being actively investigated for the treatment of:

  • Cancer: As cytotoxic agents and inhibitors of key signaling pathways.[6][11][12]

  • Infectious Diseases: As potent antimicrobial, antifungal, and antiviral drugs.[5][7][10][15]

  • Inflammatory Disorders: As anti-inflammatory agents with potentially improved safety profiles.[4]

The ability to readily modify the 6-chloroindole core allows for the fine-tuning of pharmacological properties and the exploration of structure-activity relationships (SAR).

Materials Science

Beyond pharmaceuticals, 6-chloroindole is utilized in the field of materials science.

  • Polymers: Poly(6-chloroindole) is a derivative of polyindole, a conductive polymer. The presence of the chlorine substituent imparts unique properties to the polymer, which has applications in electrochromic devices, supercapacitors, and sensors.[16]

  • Dyes: The 6-chloroindole moiety can be incorporated into dye molecules, potentially enhancing their properties.[1]

Experimental Protocols

This section provides detailed methodologies for some of the key experiments cited in this review.

Synthesis of 6-Chloroindole (Method 1)
  • Materials: 4-Chloro-2-nitrotoluene, N,N-dimethylformamide dimethyl acetal (DMFDMA), acetonitrile, methanol, hydrazine.[8]

  • Procedure:

    • To a solution of 4-chloro-2-nitrotoluene (0.039 mol) in acetonitrile (80 ml), add DMFDMA (0.193 mol).

    • Heat the reaction mixture to reflux at 85-95°C for 5 hours.

    • After cooling, evaporate the solvent. Wash the crude product with water and a small amount of ethanol to obtain the enamine intermediate.

    • Add the intermediate to methanol (118 ml) containing 10 wt% hydrazine (0.36 mol).

    • Heat the mixture to 50°C and maintain for 8 hours.

    • Cool to room temperature and evaporate the solvent to obtain 6-chloroindole.[8]

Antimicrobial Susceptibility Testing (MIC Assay)
  • Principle: The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Procedure (General):

    • Prepare a series of two-fold dilutions of the test compound (e.g., 4-chloroindole) in a suitable growth medium (e.g., Nutrient Broth for bacteria).

    • Inoculate each dilution with a standardized suspension of the target microorganism (e.g., UPEC at 10⁶ CFU/ml).[7]

    • Include a positive control (microorganism in medium without the compound) and a negative control (medium only).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
  • Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Procedure (General):

    • Seed cancer cells (e.g., HCT116) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (e.g., a spiro-γ-lactam derivative) for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations

Generalized Synthetic Pathway for 6-Chloroindole Derivatives

G cluster_synthesis Synthesis of 6-Chloroindole Core Starting Material Starting Material Intermediate Intermediate Starting Material->Intermediate Reaction 1 6-Chloroindole Core 6-Chloroindole Core Intermediate->6-Chloroindole Core Cyclization N-Substituted Derivative N-Substituted Derivative 6-Chloroindole Core->N-Substituted Derivative N-Alkylation/Arylation C3-Substituted Derivative C3-Substituted Derivative 6-Chloroindole Core->C3-Substituted Derivative C3-Acylation/Formylation Other Derivatives Other Derivatives 6-Chloroindole Core->Other Derivatives Further Functionalization

Caption: Generalized synthetic routes to 6-chloroindole and its derivatives.

Overview of Biological Activities of 6-Chloroindole Derivatives

G cluster_activities Biological Activities 6-Chloroindole Derivatives 6-Chloroindole Derivatives Anticancer Anticancer 6-Chloroindole Derivatives->Anticancer Antimicrobial Antimicrobial 6-Chloroindole Derivatives->Antimicrobial Antiviral Antiviral 6-Chloroindole Derivatives->Antiviral Anti-inflammatory Anti-inflammatory 6-Chloroindole Derivatives->Anti-inflammatory Enzyme Inhibition Enzyme Inhibition 6-Chloroindole Derivatives->Enzyme Inhibition

Caption: Spectrum of biological activities of 6-chloroindole derivatives.

Workflow for In Vitro Biological Screening

G Compound Library Compound Library Primary Screening Primary Screening Compound Library->Primary Screening High-Throughput Screening Hit Identification Hit Identification Primary Screening->Hit Identification Identify Active Compounds Dose-Response Assay Dose-Response Assay Hit Identification->Dose-Response Assay Confirm Activity IC50/EC50 Determination IC50/EC50 Determination Dose-Response Assay->IC50/EC50 Determination Quantify Potency Lead Compound Lead Compound IC50/EC50 Determination->Lead Compound Select for Further Development

Caption: Typical workflow for in vitro screening of bioactive compounds.

6-Chloroindole and its derivatives represent a versatile and highly valuable class of heterocyclic compounds with a wide array of applications, particularly in the realm of drug discovery. The synthetic accessibility of the 6-chloroindole core and the ease of its further derivatization allow for the creation of large and diverse compound libraries for biological screening. The potent anticancer, antimicrobial, antiviral, and anti-inflammatory activities demonstrated by various 6-chloroindole derivatives underscore their potential as scaffolds for the development of novel therapeutics. Future research in this area will likely focus on optimizing the pharmacological properties of these compounds, elucidating their mechanisms of action, and advancing the most promising candidates through preclinical and clinical development. The continued exploration of 6-chloroindole chemistry is poised to yield new and effective treatments for a range of human diseases.

References

Toxicological Profile of (6-Chloro-1H-indol-2-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive overview of the potential toxicological profile of (6-Chloro-1H-indol-2-yl)methanol. Due to a lack of publicly available, in-depth toxicological studies on this specific molecule, this guide synthesizes available data on structurally related compounds and outlines a predictive toxicological assessment based on established scientific principles. The information herein is intended for researchers, scientists, and drug development professionals and should not be considered a definitive safety assessment.

Introduction

This compound is a halogenated indole derivative. The indole scaffold is a core component of many biologically active compounds, both natural and synthetic. The introduction of a chlorine atom at the 6-position and a methanol group at the 2-position of the indole ring can significantly influence its metabolic stability, pharmacokinetic properties, and toxicological profile. This guide aims to provide a structured approach to understanding the potential hazards associated with this compound by examining data from its parent compound, indole-2-methanol, and other chlorinated indole analogs.

Physicochemical Properties

A comprehensive toxicological assessment begins with an understanding of the compound's physicochemical properties, which influence its absorption, distribution, metabolism, and excretion (ADME).

PropertyPredicted Value/InformationSource
Molecular FormulaC₉H₈ClNO-
Molecular Weight181.62 g/mol -
AppearanceSolid (predicted)-
Water SolubilityLow to moderate (predicted)-
LogP1.5 - 2.5 (predicted)-

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), a preliminary hazard assessment can be inferred from data on analogous compounds.

Table 1: GHS Hazard Classifications of Structurally Related Compounds

CompoundCAS NumberGHS PictogramsHazard Statements
1H-Indole-2-methanol24621-70-3DangerH318: Causes serious eye damage.[1]
6-Chloro-2,3-dihydro-1H-indole hydrochloride89978-84-7WarningH302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[2]
6-Chloro-2-methyl-1H-indole6127-17-9DangerH301: Toxic if swallowed.[3]

From this data, it is reasonable to hypothesize that this compound may exhibit acute oral toxicity, and cause skin and eye irritation. A Safety Data Sheet (SDS) for this compound is available and should be consulted for more specific handling information[4].

Proposed Toxicological Assessment Workflow

Given the absence of direct toxicological data, a tiered assessment strategy is proposed. This workflow provides a logical progression from computational predictions to in vitro and potentially in vivo studies to characterize the toxicological profile of this compound.

toxicological_assessment_workflow cluster_0 Tier 1: In Silico & Physicochemical Analysis cluster_1 Tier 2: In Vitro Assays cluster_2 Tier 3: In Vivo Studies (if warranted) in_silico In Silico Toxicity Prediction (QSAR, Read-Across) physchem Physicochemical Characterization (Solubility, LogP, pKa) in_silico->physchem Inform study design cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH in relevant cell lines) in_silico->cytotoxicity Guide initial concentration ranges genotoxicity Genotoxicity Assays (Ames test, Micronucleus assay) cytotoxicity->genotoxicity metabolism Metabolic Stability (Microsomes, Hepatocytes) genotoxicity->metabolism acute_toxicity Acute Toxicity Study (e.g., OECD 420, 423, or 425) metabolism->acute_toxicity Inform dose selection repeat_dose Repeated Dose Toxicity Study (28-day, if necessary) acute_toxicity->repeat_dose Based on risk assessment

Figure 1: Proposed tiered toxicological assessment workflow.

Potential Toxicological Endpoints

Acute Toxicity

Structurally related chlorinated indoles exhibit acute oral toxicity[2][3]. Therefore, it is crucial to determine the acute toxicity of this compound.

Genotoxicity

The potential for a novel compound to induce genetic mutations is a critical toxicological endpoint. The indole nucleus is present in some known mutagens, and chlorination can sometimes enhance genotoxic potential.

Carcinogenicity

There is no direct evidence to suggest that this compound is carcinogenic. However, a thorough genotoxicity assessment is often a prerequisite for evaluating carcinogenic risk.

Reproductive and Developmental Toxicity

The effects of this compound on reproduction and development are unknown.

Experimental Protocols

The following are generalized protocols for key in vitro toxicological assays that would be applicable in the assessment of this compound.

Ames Test (Bacterial Reverse Mutation Assay)

Objective: To assess the mutagenic potential of the test compound by measuring its ability to induce reverse mutations in different strains of Salmonella typhimurium and Escherichia coli.

Methodology:

  • Strains: A panel of bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) should be used to detect different types of mutations.

  • Metabolic Activation: The assay should be conducted with and without a mammalian metabolic activation system (e.g., rat liver S9 fraction) to identify metabolites that may be genotoxic.

  • Procedure:

    • The test compound is mixed with the bacterial culture and, if applicable, the S9 mix.

    • The mixture is poured onto minimal agar plates.

    • Plates are incubated for 48-72 hours.

    • The number of revertant colonies (mutated bacteria that can now grow on the minimal medium) is counted.

  • Controls: Positive and negative (vehicle) controls must be included.

  • Data Analysis: A dose-dependent increase in the number of revertant colonies, typically a two-fold or greater increase over the negative control, is considered a positive result.

In Vitro Micronucleus Assay

Objective: To detect chromosomal damage by identifying the formation of micronuclei in cultured mammalian cells.

Methodology:

  • Cell Line: A suitable mammalian cell line (e.g., CHO, V79, TK6, or HepG2) should be used.

  • Metabolic Activation: The assay should be performed with and without metabolic activation (S9 fraction).

  • Procedure:

    • Cells are exposed to various concentrations of the test compound for a defined period.

    • Following exposure, the cells are treated with a cytokinesis blocker (e.g., cytochalasin B) to allow for the identification of cells that have completed one cell division.

    • Cells are harvested, fixed, and stained.

    • The frequency of micronuclei in binucleated cells is scored using microscopy.

  • Controls: Positive and negative controls are essential.

  • Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Signaling Pathways and Mechanisms of Toxicity

The specific signaling pathways affected by this compound are unknown. However, based on the structure, potential mechanisms of toxicity could involve:

  • Interaction with Cytochrome P450 Enzymes: The indole ring can be metabolized by CYPs, potentially leading to the formation of reactive metabolites. The chlorine substituent may influence the rate and site of metabolism.

  • Oxidative Stress: Some indole derivatives can induce oxidative stress.

  • Receptor-Mediated Effects: The indole nucleus is a privileged scaffold that can interact with various receptors.

The following diagram illustrates a generalized workflow for investigating the mechanism of action of a novel compound.

mechanism_of_action_workflow cluster_0 Initial Screening & Hypothesis Generation cluster_1 Pathway & Target Identification cluster_2 Mechanism Confirmation in_vitro_screen In Vitro Toxicity Data (Cytotoxicity, Genotoxicity) structural_alerts Structural Alert Analysis (e.g., DEREK Nexus) in_vitro_screen->structural_alerts transcriptomics Transcriptomics (RNA-seq) structural_alerts->transcriptomics Guide hypothesis proteomics Proteomics transcriptomics->proteomics target_binding Target Binding Assays proteomics->target_binding pathway_modulation Pathway Modulation Assays (e.g., Western Blot, Reporter Assays) target_binding->pathway_modulation Confirm target engagement in_vivo_confirmation In Vivo Confirmation (if necessary) pathway_modulation->in_vivo_confirmation

Figure 2: Generalized workflow for mechanism of toxicity investigation.

Conclusion

The toxicological profile of this compound has not been extensively characterized. However, based on data from structurally related compounds, there is a potential for acute oral toxicity, as well as skin and eye irritation. A comprehensive toxicological assessment, following a tiered approach from in silico predictions to in vitro and potentially in vivo studies, is necessary to fully understand the hazard profile of this compound. The experimental protocols and workflows outlined in this guide provide a framework for such an investigation. Researchers and drug development professionals should exercise appropriate caution when handling this compound and conduct a thorough risk assessment before use in any application.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (6-Chloro-1H-indol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of (6-Chloro-1H-indol-2-yl)methanol, a valuable intermediate in pharmaceutical research. Two common synthetic routes are presented, starting from either 6-Chloro-1H-indole-2-carbaldehyde or Ethyl 6-chloro-1H-indole-2-carboxylate.

Quantitative Data Summary

While specific experimental data for this compound is not widely published, the following table summarizes key physical and spectroscopic properties. Data for the closely related analog (5-chloro-1H-indol-2-yl)methanol and the parent compound 1H-Indole-2-methanol are included for reference.

PropertyThis compound(5-chloro-1H-indol-2-yl)methanol (Analog)1H-Indole-2-methanol (Analog)
Molecular Formula C₉H₈ClNOC₉H₈ClNOC₉H₉NO
Molecular Weight 181.62 g/mol 181.62 g/mol 147.17 g/mol
CAS Number 53590-58-2[1]53590-47-924621-70-3
Melting Point (°C) Data not availableData not available72-78
¹H NMR Data not availableSee reference spectrum[2]Data available
Yield Dependent on protocol------

Experimental Protocols

Two primary methods for the synthesis of this compound are detailed below. These protocols are based on established chemical transformations for the reduction of aldehydes and esters.

Protocol 1: Reduction of 6-Chloro-1H-indole-2-carbaldehyde

This protocol describes the synthesis of this compound via the reduction of 6-Chloro-1H-indole-2-carbaldehyde using sodium borohydride (NaBH₄), a mild and selective reducing agent for aldehydes and ketones.[3]

Materials and Reagents:

  • 6-Chloro-1H-indole-2-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 6-Chloro-1H-indole-2-carbaldehyde (1.0 eq) in methanol or ethanol (approximately 10-20 mL per gram of aldehyde). Stir the solution at room temperature until the aldehyde is completely dissolved.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1 to 1.5 eq) portion-wise to the cooled solution. The addition should be controlled to maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly add deionized water to quench the excess NaBH₄.

  • Solvent Removal: Remove the bulk of the organic solvent (methanol or ethanol) under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous mixture, add ethyl acetate to extract the product. Transfer the mixture to a separatory funnel and perform the extraction. Repeat the extraction two more times with ethyl acetate.

  • Washing: Combine the organic layers and wash with deionized water, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: Reduction of Ethyl 6-chloro-1H-indole-2-carboxylate

This protocol outlines the synthesis of this compound by the reduction of Ethyl 6-chloro-1H-indole-2-carboxylate using lithium aluminum hydride (LiAlH₄), a potent reducing agent capable of reducing esters to primary alcohols.[4] Caution: LiAlH₄ reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

Materials and Reagents:

  • Ethyl 6-chloro-1H-indole-2-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Deionized water

  • 1 M Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet

  • Magnetic stirrer and stir bar

  • Ice bath and heating mantle

Procedure:

  • Reaction Setup: Assemble a dry three-neck round-bottom flask under a nitrogen atmosphere. To the flask, add anhydrous THF, followed by the slow, portion-wise addition of LiAlH₄ (2.0-3.0 eq). Stir the resulting suspension.

  • Addition of Ester: Dissolve Ethyl 6-chloro-1H-indole-2-carboxylate (1.0 eq) in anhydrous THF in the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quenching (Fieser workup): Cool the reaction mixture to 0 °C in an ice bath. Cautiously and sequentially add the following dropwise while stirring vigorously:

    • 'x' mL of water (where 'x' is the mass in grams of LiAlH₄ used).

    • 'x' mL of 15% aqueous NaOH.

    • '3x' mL of water. This procedure should produce a granular precipitate that is easy to filter.

  • Filtration: Stir the mixture at room temperature for 30 minutes, then filter the solid aluminum salts through a pad of Celite. Wash the filter cake thoroughly with THF or ethyl acetate.

  • Concentration: Combine the filtrate and washes and remove the solvent under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude this compound by column chromatography on silica gel or recrystallization.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound from 6-Chloro-1H-indole-2-carbaldehyde.

Synthesis_Workflow Workflow for the Synthesis of this compound start Start: 6-Chloro-1H-indole-2-carbaldehyde dissolution Dissolution in Methanol/Ethanol start->dissolution cooling Cooling to 0°C dissolution->cooling reduction Reduction with NaBH4 cooling->reduction quenching Quenching with Water reduction->quenching extraction Extraction with Ethyl Acetate quenching->extraction washing Washing with Brine extraction->washing drying Drying over Na2SO4/MgSO4 washing->drying concentration Concentration in vacuo drying->concentration purification Purification (Chromatography/Recrystallization) concentration->purification product Final Product: this compound purification->product

Caption: Synthesis workflow for this compound.

Reaction Signaling Pathway

The diagram below illustrates the chemical transformation from the starting material to the final product.

Reaction_Pathway Chemical Transformation Pathway reactant 6-Chloro-1H-indole-2-carbaldehyde (Aldehyde) product This compound (Primary Alcohol) reactant->product Reduction (e.g., NaBH4, MeOH)

Caption: Reduction of the aldehyde to a primary alcohol.

References

Application Notes and Protocols for (6-Chloro-1H-indol-2-yl)methanol as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of (6-Chloro-1H-indol-2-yl)methanol as a versatile chemical intermediate in the synthesis of bioactive molecules. The protocols and data presented are intended to guide researchers in the efficient use of this building block for the development of novel therapeutic agents.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities. The introduction of a chlorine atom at the 6-position of the indole ring can significantly modulate the physicochemical and pharmacological properties of the resulting molecules, often enhancing their potency and metabolic stability. This compound serves as a key starting material for the synthesis of a variety of functionalized 6-chloro-indole derivatives, including aldehydes, amines, and other elaborated structures that are precursors to potent kinase inhibitors and other targeted therapeutics.

Chemical Properties and Reactivity

This compound is a stable, solid compound. The primary alcohol functionality at the 2-position of the indole ring is the main site of chemical reactivity, allowing for a range of transformations.

Key Reactions:

  • Oxidation: The hydroxyl group can be readily oxidized to an aldehyde, providing a crucial handle for further synthetic manipulations such as reductive amination and olefination reactions.

  • Substitution: The hydroxyl group can be converted to a leaving group (e.g., tosylate, mesylate, or halide) to facilitate nucleophilic substitution reactions, enabling the introduction of various functional groups.

  • Alkylation: The indole nitrogen can be alkylated under basic conditions, although this can sometimes compete with reactions at the 2-position.

Applications in Medicinal Chemistry

Derivatives of this compound are valuable intermediates in the synthesis of compounds targeting various biological pathways implicated in diseases such as cancer and neurological disorders. The 6-chloro-indole core has been identified in several classes of kinase inhibitors, highlighting the importance of this scaffold in drug discovery.

Experimental Protocols

Protocol 1: Oxidation of this compound to 6-Chloro-1H-indole-2-carbaldehyde

This protocol describes the oxidation of the starting material to the corresponding aldehyde, a key intermediate for further derivatization.

Materials:

  • This compound

  • Activated Manganese Dioxide (MnO₂)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Celite® (diatomaceous earth)

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a suspension of activated MnO₂ (10 mmol) in DMF (30 mL) in a round-bottom flask, add this compound (1 mmol).

  • Stir the suspension at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite®.

  • Wash the filter cake with ethyl acetate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude residue by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford 6-Chloro-1H-indole-2-carbaldehyde.

Quantitative Data:

ReactantProductReagentSolventReaction TimeTemperatureYield (%)
This compound6-Chloro-1H-indole-2-carbaldehydeMnO₂DMF12 hoursRoom Temp.High

Note: The yield is reported as "High" based on general literature for this type of reaction. Specific yields may vary depending on the scale and purity of reagents.

Protocol 2: Reductive Amination of 6-Chloro-1H-indole-2-carbaldehyde to Synthesize (6-Chloro-1H-indol-2-yl)methanamine Derivatives

This protocol outlines the synthesis of substituted amines from the aldehyde intermediate, a common step in the preparation of bioactive compounds.

Materials:

  • 6-Chloro-1H-indole-2-carbaldehyde

  • Primary or secondary amine of choice

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • Dissolve 6-Chloro-1H-indole-2-carbaldehyde (1 mmol) and the desired amine (1.2 mmol) in DCM or DCE in a round-bottom flask.

  • Add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data:

AldehydeAmineReducing AgentSolventYield (%)
6-Chloro-1H-indole-2-carbaldehydee.g., BenzylamineNaBH(OAc)₃DCM70-90%
6-Chloro-1H-indole-2-carbaldehydee.g., PiperidineNaBH₃CNDCE65-85%

Note: Yields are typical for this type of reaction and may vary.

Visualizations

Synthetic Workflow

The following diagram illustrates the key synthetic transformations starting from this compound.

Synthetic_Workflow A This compound B 6-Chloro-1H-indole-2-carbaldehyde A->B Oxidation (e.g., MnO2) C Substituted (6-Chloro-1H-indol-2-yl)methanamines B->C Reductive Amination (R1R2NH, NaBH(OAc)3) D Bioactive Molecules (e.g., Kinase Inhibitors) C->D Further Functionalization Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) DownstreamKinase Downstream Kinase (e.g., MEK, AKT) RTK->DownstreamKinase TranscriptionFactor Transcription Factor DownstreamKinase->TranscriptionFactor GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Inhibitor 6-Chloro-indole Derivative (Kinase Inhibitor) Inhibitor->RTK Inhibition

Application of (6-Chloro-1H-indol-2-yl)methanol in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AN-2025-12-27

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity, including a wide array of kinase inhibitors. The strategic substitution on the indole ring plays a crucial role in modulating the potency, selectivity, and pharmacokinetic properties of these inhibitors. (6-Chloro-1H-indol-2-yl)methanol is a key starting material for the synthesis of a variety of kinase inhibitors due to the presence of the electron-withdrawing chloro group at the 6-position, which can influence the electronic properties of the indole ring and provide a handle for further functionalization. This indole derivative offers a versatile platform for creating compounds that can target the ATP-binding site of various kinases, which are critical targets in oncology and inflammatory diseases.[1]

This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of kinase inhibitors. It includes synthetic strategies, experimental procedures, and representative data for analogous compounds, offering a comprehensive guide for researchers in drug discovery and development.

Synthetic Strategies and Applications

This compound can be elaborated into a diverse range of kinase inhibitor scaffolds through several key synthetic transformations. The primary functional groups available for modification are the hydroxyl group at the 2-position and the N-H of the indole ring. Additionally, the indole core itself can be further functionalized.

A common strategy involves the conversion of the primary alcohol to a more reactive group, such as an aldehyde or a halide, which can then participate in coupling reactions to build the desired inhibitor structure. Another approach is the N-alkylation or N-arylation of the indole nitrogen to introduce substituents that can interact with the kinase active site.

One exemplary application is the synthesis of inhibitors targeting kinases such as AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. While some syntheses of AMPK activators like PF-06409577 have started from 5-bromo-6-chloro-indole, the versatile nature of indole chemistry allows for the adaptation of synthetic routes starting from this compound.[2]

Experimental Protocols

Protocol 1: Oxidation of this compound to 6-Chloro-1H-indole-2-carbaldehyde

This protocol describes the oxidation of the starting material to form the corresponding aldehyde, a key intermediate for further reactions such as Wittig or condensation reactions.

Materials:

  • This compound

  • Manganese dioxide (MnO2)

  • Dichloromethane (DCM)

  • Celite

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of this compound (1.0 eq) in dichloromethane (DCM), add activated manganese dioxide (10 eq).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite, washing the pad with DCM.

  • Concentrate the filtrate under reduced pressure to yield the crude 6-Chloro-1H-indole-2-carbaldehyde.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Alkylation of this compound Derivatives

This protocol outlines a general procedure for the N-alkylation of the indole core, which is a common step in the synthesis of many kinase inhibitors.

Materials:

  • A 6-chloro-1H-indole derivative (e.g., the product from Protocol 1)

  • An appropriate alkyl halide (e.g., benzyl bromide)

  • Sodium hydride (NaH) or potassium carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF) or acetonitrile

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a solution of the 6-chloro-1H-indole derivative (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Carefully quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Suzuki-Miyaura Cross-Coupling for Arylation of the Indole Core

For the synthesis of more complex inhibitors, functionalization of the indole core, for example at the 5-position, is often required. This can be achieved through bromination followed by a Suzuki-Miyaura cross-coupling reaction. While the direct precursor is not this compound, this protocol is crucial for building kinase inhibitors based on the 6-chloro-indole scaffold. A similar approach was used in the synthesis of PF-06409577, which involved the Suzuki coupling of a 5-bromo-6-chloro-indole derivative.[2]

Materials:

  • A 5-bromo-6-chloro-indole derivative

  • An appropriate arylboronic acid or boronate ester

  • Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))

  • Base (e.g., K2CO3 or Cs2CO3)

  • Solvent (e.g., dioxane/water or toluene/ethanol)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a reaction vessel, combine the 5-bromo-6-chloro-indole derivative (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

The following table summarizes the inhibitory activities of representative kinase inhibitors containing a chlorinated indole scaffold. While not all are directly synthesized from this compound, they exemplify the potential of this chemical motif in kinase inhibitor design.

Compound IDTarget KinaseIC50 (nM)Reference
PF-06409577 AMPK (Activator)EC50 = 78[2]
A dual EGFR/SRC inhibitor (Compound 16) EGFR1026[3][4]
SRC2[3][4]
Uba6 Inhibitor Uba6-[5]
DYRK1A Inhibitor (Compound 5a) DYRK1A2600[6]

Visualization of Synthetic Pathways and Biological Mechanisms

Synthetic Workflow from this compound

G A This compound B 6-Chloro-1H-indole-2-carbaldehyde A->B Oxidation (e.g., MnO2) C N-Alkylated Intermediate A->C N-Alkylation D Further Functionalization (e.g., Coupling Reactions) B->D C->D E Kinase Inhibitor Scaffold D->E

Caption: Synthetic workflow for kinase inhibitors.

General Kinase Inhibition Signaling Pathway

G cluster_0 ATP Binding Site ATP ATP Kinase Kinase ATP->Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation Inhibitor Indole-based Inhibitor Inhibitor->Kinase Inhibition Substrate Substrate Protein Substrate->Kinase Downstream_Signaling Downstream Signaling Phosphorylated_Substrate->Downstream_Signaling Biological_Response Biological Response (e.g., Cell Proliferation) Downstream_Signaling->Biological_Response

Caption: Mechanism of kinase inhibition.

References

Application Note and Protocol: N-Alkylation of (6-Chloro-1H-indol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The indole scaffold is a privileged structure in a vast array of natural products and pharmaceutical agents.[1] Functionalization of the indole nitrogen (N-alkylation) is a critical transformation for modifying the pharmacological properties of indole-containing molecules. This document provides a detailed experimental procedure for the N-alkylation of (6-Chloro-1H-indol-2-yl)methanol. The described protocol utilizes a strong base to deprotonate the indole nitrogen, forming a nucleophilic indolate anion, which is subsequently alkylated by an appropriate electrophile. The presence of an electron-withdrawing chloro group on the indole ring can facilitate the deprotonation of the N-H bond.[2]

Reaction Scheme

The general scheme for the N-alkylation of this compound is depicted below. A strong base, such as sodium hydride (NaH), is used to deprotonate the indole nitrogen, followed by nucleophilic attack on an alkylating agent (R-X, where X is a leaving group like Br, I, or OTs).

Figure 1: General reaction scheme for the N-alkylation of this compound.

Experimental Protocol

This protocol is based on established methods for the N-alkylation of indoles, which generally provide high yields and selectivity for the N-alkylated product over the C3-alkylated isomer.[1][3]

Materials and Reagents
ReagentM.W. ( g/mol )CAS NumberNotes
This compound181.62105259-71-4Starting material
Sodium Hydride (60% in mineral oil)24.007646-69-7Strong base, handle with care
Alkylating Agent (R-X)VariesVariese.g., Alkyl bromide, iodide, or tosylate
Anhydrous Dimethylformamide (DMF)73.0968-12-2Polar aprotic solvent
Ethyl Acetate (EtOAc)88.11141-78-6Extraction solvent
Saturated aq. Ammonium Chloride (NH₄Cl)53.4912125-02-9Quenching agent
Saturated aq. Sodium Chloride (Brine)58.447647-14-5Washing agent
Anhydrous Sodium Sulfate (Na₂SO₄)142.047757-82-6Drying agent
Equipment
  • Round-bottom flask with a magnetic stir bar

  • Septa and needles

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice-water bath

  • Magnetic stirrer

  • Thin Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Detailed Procedure
  • Preparation: To a dry, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).

  • Dissolution: Dissolve the starting material in anhydrous dimethylformamide (DMF) to a concentration of approximately 0.1–0.5 M.[2]

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved during this step.[2]

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 30-60 minutes, or until the evolution of hydrogen gas ceases. This indicates the formation of the indolate anion.[2]

  • Alkylation: Cool the reaction mixture back down to 0 °C. Add the alkylating agent (R-X, 1.1 eq.) dropwise to the flask.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS to determine completion.[2] For less reactive alkylating agents or sterically hindered substrates, heating may be required.[3]

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Dilute the mixture with water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.

  • Characterization: Confirm the structure of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Note on the Hydroxyl Group: The hydroxyl group at the C2-methanol substituent is less acidic than the N-H of the indole and typically does not interfere with N-alkylation under these conditions. However, if side reactions are observed, protection of the hydroxyl group (e.g., as a silyl ether) may be necessary prior to the N-alkylation step.

Quantitative Data Summary

The following table summarizes the typical quantitative parameters for the N-alkylation reaction.

ParameterValue/RangeNotes
Molar Ratios
This compound1.0 eq.Limiting reagent
Sodium Hydride (NaH)1.1 - 1.5 eq.Ensures complete deprotonation[2]
Alkylating Agent (R-X)1.0 - 1.2 eq.Slight excess to drive the reaction[2]
Reaction Conditions
Concentration0.1 - 0.5 MIn anhydrous DMF
Deprotonation Temperature0 °C to Room Temp.Initial cooling is crucial for control
Alkylation Temperature0 °C to 80 °CSubstrate dependent; start at RT[3]
Reaction Time2 - 24 hoursMonitor by TLC/LC-MS
Expected Outcome
Yield70 - 95%Highly dependent on the substrate and alkylating agent

Troubleshooting

ProblemProbable CauseSuggested Solution
Low or No Product Formation Incomplete deprotonation; impure/wet reagents.Ensure anhydrous conditions. Use a sufficient excess of fresh NaH.[2]
C3-Alkylation Product Observed Weak base or non-polar solvent.Use a strong base (NaH) in a polar aprotic solvent (DMF) to favor N-alkylation.[2]
Reaction Stalls Steric hindrance; unreactive alkylating agent.Increase reaction temperature or switch to a more reactive alkylating agent (e.g., from R-Cl to R-I).[2]

Safety Precautions

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. Handle in an inert atmosphere and away from moisture.

  • Dimethylformamide (DMF): A potential skin irritant and teratogen. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Alkylating Agents: Many are toxic, corrosive, and/or lachrymatory. Handle with care in a fume hood.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedure.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Dissolve this compound in Anhydrous DMF deprotonation Cool to 0°C & Add NaH start->deprotonation anion_formation Warm to RT to Form Anion deprotonation->anion_formation alkylation Cool to 0°C & Add Alkylating Agent anion_formation->alkylation reaction Stir at RT & Monitor by TLC/LC-MS alkylation->reaction quench Quench with Saturated aq. NH4Cl reaction->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water & Brine extract->wash dry Dry (Na2SO4) & Concentrate wash->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: Workflow for N-alkylation of this compound.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Haloindoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions involving 3-haloindoles. The indole scaffold is a privileged structure in medicinal chemistry, and the functionalization of the C3-position through cross-coupling reactions is a powerful tool for the synthesis of novel drug candidates and complex molecules. These methods offer a versatile and efficient means to form carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between a 3-haloindole and an organoboron reagent, typically a boronic acid or its ester. This reaction is widely used to synthesize 3-arylindoles, which are common motifs in biologically active compounds.

Data Presentation
Entry3-HaloindoleArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
13-IodoindolePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001295
2N-Me-3-iodoindole4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃1,4-Dioxane1101692
3N-Boc-3-bromoindole3-Pyridinylboronic acidPdCl₂(dppf) (5)-K₂CO₃DMF902485
43-Iodoindole2-Thiopheneboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O801888
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A flame-dried Schlenk tube is charged with the 3-haloindole (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (2.0-3.0 equiv). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The solvent is then added, followed by the palladium catalyst and ligand. The reaction mixture is heated to the specified temperature and stirred for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Visualization

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine 3-Haloindole, Arylboronic Acid, & Base inert Evacuate & Backfill with Inert Gas reagents->inert solvent_cat Add Solvent, Catalyst, & Ligand inert->solvent_cat heat Heat & Stir solvent_cat->heat quench Cool & Quench with Water heat->quench extract Extract with Organic Solvent quench->extract purify Dry, Concentrate, & Purify extract->purify

General workflow for the Suzuki-Miyaura coupling reaction.

Heck-Mizoroki Reaction

The Heck-Mizoroki reaction facilitates the coupling of 3-haloindoles with alkenes to form 3-vinylindoles. This reaction is a powerful tool for the synthesis of complex molecules containing substituted alkene moieties.

Data Presentation
Entry3-HaloindoleAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1N-Ac-3-bromoindolen-Butyl acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1001688
23-IodoindoleStyrenePdCl₂(PPh₃)₂ (3)-K₂CO₃Acetonitrile802475
3N-Ts-3-bromoindoleMethyl methacrylatePd(OAc)₂ (5)-NaOAcDMA1201282
45-Bromo-3-iodoindoleAcrylonitrilePd(PPh₃)₄ (5)-Et₃NToluene1102079
Experimental Protocol: General Procedure for Heck-Mizoroki Reaction

To a sealed tube containing a magnetic stir bar are added the 3-haloindole (1.0 equiv), the alkene (1.5 equiv), the palladium catalyst, the ligand (if required), and the base. The tube is sealed, and the solvent is added. The reaction mixture is then heated at the specified temperature for the indicated time. After cooling to room temperature, the mixture is diluted with a suitable organic solvent and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to afford the desired product.[1]

Visualization

Heck_Mizoroki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition 3-Haloindole pd_intermediate R-Pd(II)L₂X (R = 3-indolyl) oxidative_addition->pd_intermediate alkene_coordination Alkene Coordination pd_intermediate->alkene_coordination Alkene alkene_complex [R-Pd(II)L₂(alkene)]⁺X⁻ alkene_coordination->alkene_complex migratory_insertion Migratory Insertion alkene_complex->migratory_insertion beta_hydride_elimination β-Hydride Elimination migratory_insertion->beta_hydride_elimination product_complex [HPd(II)L₂(product)]⁺X⁻ beta_hydride_elimination->product_complex reductive_elimination Reductive Elimination product_complex->reductive_elimination Base reductive_elimination->pd0 Product + HB⁺X⁻

Catalytic cycle of the Heck-Mizoroki reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a 3-haloindole and a terminal alkyne, yielding 3-alkynylindoles. This reaction is particularly valuable for accessing linear, rigid structures often found in materials science and medicinal chemistry. A protocol for a nickel-catalyzed Sonogashira coupling of a 6-haloindole has been described, which can be adapted for 3-haloindoles.[2]

Data Presentation
Entry3-HaloindoleAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1N-TIPS-3-iodoindolePhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFRT695
23-Iodoindole1-HeptynePd(OAc)₂ (3)CuI (5)PiperidineDMF601289
3N-Me-3-bromoindoleTrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)DIPAToluene902480
43-Iodo-5-nitroindolePropargyl alcoholPdCl₂(MeCN)₂ (2)CuI (4)i-Pr₂NEt1,4-Dioxane50892
Experimental Protocol: General Procedure for Sonogashira Coupling

A mixture of the 3-haloindole (1.0 equiv), palladium catalyst, and copper(I) iodide is placed in a Schlenk flask under an inert atmosphere. The solvent, base, and terminal alkyne (1.2 equiv) are then added sequentially. The reaction mixture is stirred at the indicated temperature for the specified duration. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent, washed with saturated aqueous ammonium chloride solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[3]

Visualization

Sonogashira_Workflow cluster_setup Reaction Setup cluster_react Reaction cluster_purify Workup & Purification reagents Combine 3-Haloindole, Pd Catalyst, & CuI atmosphere Establish Inert Atmosphere reagents->atmosphere additions Add Solvent, Base, & Alkyne atmosphere->additions stir Stir at Specified Temp additions->stir concentrate Remove Solvent stir->concentrate workup Aqueous Workup concentrate->workup purify Column Chromatography workup->purify

General workflow for the Sonogashira coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling a 3-haloindole with a primary or secondary amine. This reaction provides access to a wide range of 3-aminoindoles, which are important pharmacophores.

Data Presentation
Entry3-HaloindoleAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
13-BromoindoleAnilinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene1001891
2N-Me-3-bromoindoleMorpholinePd(OAc)₂ (1)RuPhos (2)K₃PO₄t-BuOH802485
33-ChloroindoleBenzylaminePd(OAc)₂ (2)XPhos (4)Cs₂CO₃1,4-Dioxane1101678
43-Bromo-5-fluoroindoleIndolinePd₂(dba)₃ (2.5)BrettPhos (5)LHMDSTHF701288
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In a glovebox, a vial is charged with the palladium precatalyst, ligand, and base. The 3-haloindole, amine, and solvent are then added. The vial is sealed and heated with stirring for the specified time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a plug of silica gel, eluting with additional solvent. The filtrate is concentrated, and the resulting crude material is purified by flash chromatography.[4][5]

Visualization

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition 3-Haloindole pd_intermediate R-Pd(II)L₂X (R = 3-indolyl) oxidative_addition->pd_intermediate amine_coordination Amine Coordination pd_intermediate->amine_coordination Amine amine_complex [R-Pd(II)L₂(HNR'R'')]⁺X⁻ amine_coordination->amine_complex deprotonation Deprotonation amine_complex->deprotonation Base amido_complex R-Pd(II)L₂(NR'R'') deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 3-Aminoindole

Catalytic cycle of the Buchwald-Hartwig amination.

Cyanation

Palladium-catalyzed cyanation of 3-haloindoles provides a direct route to 3-cyanoindoles, which are versatile intermediates in organic synthesis. They can be readily converted into other functional groups such as carboxylic acids, amides, and amines.

Data Presentation
Entry3-HaloindoleCyanide SourceCatalyst (mol%)Ligand (mol%)AdditiveBaseSolventTemp (°C)Time (h)Yield (%)
13-IodoindoleK₄[Fe(CN)₆]Pd(OAc)₂ (10)-Cu(OAc)₂KOAcDMSO1302475
2N-Me-3-bromoindoleZn(CN)₂Pd₂(dba)₃ (2)dppf (4)--DMA1201290
33-ChloroindoleK₄[Fe(CN)₆]Pd(OAc)₂ (1.5)CM-phos (3)-Na₂CO₃MeCN/H₂O701885
43-Iodo-5-methoxyindoleNaCNPd(PPh₃)₄ (5)-CuIDMF100688
Experimental Protocol: General Procedure for Cyanation with K₄[Fe(CN)₆]

A reaction vessel is charged with the 3-haloindole (1.0 equiv), potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) (0.2-0.5 equiv), palladium catalyst, and base. The vessel is sealed and purged with an inert gas. The solvent is then added, and the mixture is heated to the desired temperature with stirring for the specified time. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.[6][7]

Visualization

Cyanation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine 3-Haloindole, Cyanide Source, Catalyst, & Base inert Seal & Purge with Inert Gas reagents->inert solvent Add Solvent inert->solvent heat Heat & Stir solvent->heat cool Cool Reaction heat->cool extract Dilute & Extract cool->extract purify Purify by Chromatography extract->purify

General workflow for the palladium-catalyzed cyanation reaction.

References

Application Notes and Protocols for the Functionalization of the Indole Ring

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The indole ring system is a privileged structural motif, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2][3] Its prevalence in biologically active compounds, including the amino acid tryptophan, has made the development of methods for its selective functionalization a cornerstone of modern organic and medicinal chemistry.[1][4][5] Traditional approaches often relied on the inherent nucleophilicity of the C3 position for electrophilic substitution.[1] However, recent decades have seen a surge in advanced methodologies, particularly transition-metal-catalyzed C-H functionalization, which allows for precise modification at nearly every position of the indole core.[6][7][8] This has opened new avenues for late-stage functionalization in drug discovery, enabling rapid diversification of complex molecules to probe structure-activity relationships (SAR).[4][9]

These notes provide detailed protocols and comparative data for key methods used to functionalize the indole ring, aimed at researchers, scientists, and drug development professionals.

Electrophilic Substitution Reactions

Electrophilic substitution is the most classic and widely used method for functionalizing the electron-rich indole ring. The reaction overwhelmingly occurs at the C3 position, as the resulting cationic intermediate (sigma complex) is effectively stabilized by the nitrogen atom's lone pair without disrupting the aromaticity of the fused benzene ring. If the C3 position is blocked, substitution may occur at C2.[6]

Logical Diagram: Mechanism of C3 Electrophilic Substitution

G cluster_mech Mechanism of Electrophilic Substitution at C3 Indole Indole + E+ Intermediate Sigma Complex (Cationic Intermediate) Indole->Intermediate Electrophile attacks C3 Product C3-Substituted Indole + H+ Intermediate->Product Deprotonation restores aromaticity

Caption: Mechanism of electrophilic substitution on the indole ring.

Key Protocols:

  • Friedel-Crafts Acylation: Introduces an acyl group at the C3 position. Milder Lewis acids are preferred to prevent polymerization.[10]

  • Vilsmeier-Haack Formylation: Installs a formyl group at C3 using a phosphorus oxychloride and dimethylformamide mixture.[11]

  • Mannich Reaction: Used to synthesize 3-aminomethylindoles, such as gramine, which are versatile synthetic intermediates.[11]

Experimental Protocol: Iodine-Catalyzed Friedel-Crafts Alkylation (Synthesis of Diindolylmethanes)

This protocol describes the synthesis of unsymmetrical 3,3'-diindolylmethanes (DIMs) via an iodine-catalyzed reaction, which is characterized by mild conditions and high yields.[12][13]

  • Reaction Setup: To a solution of an indol-3-ylmethanol derivative (1.0 equiv) in acetonitrile (MeCN), add the second indole derivative (1.2 equiv).

  • Catalyst Addition: Add molecular iodine (I₂) (10 mol %) to the mixture.

  • Reaction: Stir the reaction mixture at 40 °C for approximately 5 hours, monitoring progress by Thin Layer Chromatography (TLC).[13]

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and extract the mixture with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.

Quantitative Data: Electrophilic Substitution of Indole
ReactionElectrophile/ReagentsCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
Friedel-Crafts AlkylationIndol-3-ylmethanolI₂ (10)MeCN40561-99[13]
Friedel-Crafts AlkylationKetoneMontmorillonite K-10CH₂Cl₂273-560-70
Friedel-Crafts AcylationPropionic AnhydrideY(OTf)₃ (1)[BMI]BF₄80 (MW)0.0898[10]
Vilsmeier-Haack FormylationPOCl₃, DMF----High[11]

Transition-Metal-Catalyzed C-H Functionalization

Direct C-H functionalization has revolutionized indole chemistry by enabling reactions at positions that are inaccessible through classical electrophilic substitution.[7] This atom-economical approach avoids the need for pre-functionalized starting materials.[6] By choosing the appropriate catalyst and directing group (DG) attached to the indole nitrogen, remarkable site-selectivity can be achieved at C2, C3, and the less reactive C4, C5, C6, and C7 positions of the benzene ring.[6][7][8][14]

Workflow Diagram: C-H Functionalization Experiment

G cluster_workflow General Experimental Workflow A Reaction Setup (Indole, Coupling Partner, Catalyst, Ligand, Solvent) B Inert Atmosphere (Evacuate & backfill with N₂ or Ar) A->B C Reaction (Stir at specified temperature) B->C D Workup & Extraction (Quench, extract with organic solvent) C->D E Purification (Column Chromatography) D->E F Analysis (NMR, MS) E->F

Caption: A typical workflow for a C-H functionalization reaction.

Key Strategies & Protocols:

  • C2-Functionalization: Often achieved using directing groups like pyrimidyl or picolinamide on the indole nitrogen, which coordinate to the metal center and guide C-H activation to the adjacent C2 position.[1]

  • C4 to C7-Functionalization: Accessing the benzenoid core is a significant challenge.[8] Specifically designed directing groups (e.g., pivaloyl, phosphine oxide) and catalyst systems (e.g., Pd, Cu, Rh, Co) are required to override the inherent reactivity of the pyrrole ring.[8][14][15][16] For instance, a pivaloyl group at C3 can direct functionalization to C4, while certain nitrogen-bound directing groups favor C7.[8][14]

Experimental Protocol: Palladium-Catalyzed C7-Arylation of Indoles (with Directing Group)

This protocol is representative of a directing-group-assisted C-H functionalization at the challenging C7 position.[14][17]

  • Reaction Setup: In an oven-dried Schlenk tube, combine the N-directing group-protected indole (1.0 equiv), the arylboronic acid coupling partner (2.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and a ligand (e.g., pyridine, 20 mol%).

  • Add Reagents: Add an oxidant/additive such as Ag₂O (2.0 equiv) and a suitable solvent (e.g., toluene).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (e.g., argon) three times.

  • Reaction: Place the sealed tube in a preheated oil bath at 110-120 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove solids.

  • Purification: Concentrate the filtrate and purify the residue by silica gel column chromatography to obtain the C7-arylated product. The directing group can often be removed in a subsequent step.

Experimental Protocol: Copper-Catalyzed C5-Alkylation of 3-Carbonyl Indoles

This recently developed method provides selective access to the C5 position.[18]

  • Catalyst Preparation: In a reaction tube under an inert atmosphere, add the copper catalyst (e.g., Cu(OAc)₂·H₂O, 10 mol%) and a silver salt co-catalyst (e.g., AgSbF₆, 20 mol%) to a dry solvent like 1,2-dichloroethane (DCE). Stir for 10 minutes.

  • Addition of Substrates: Add the 3-carbonyl indole substrate (1.0 equiv), followed by the dropwise addition of a solution of the carbene precursor (e.g., α-diazomalonate, 1.2 equiv) in DCE over 1 hour.[9][18]

  • Reaction: Stir the reaction mixture at room temperature for 12 hours.

  • Workup: Quench the reaction with a saturated aqueous NaHCO₃ solution and extract the mixture with CH₂Cl₂.

  • Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography.

Quantitative Data: Regioselective C-H Functionalization
PositionReaction TypeCatalyst SystemDirecting Group (DG)Temp (°C)Yield (%)Reference
C2ArylationPd(OAc)₂N-Pyrimidyl10042-81[1]
C2Amidation[CpIrCl₂]₂N/A (Dioxazolone)60up to >70:1 selectivity[19]
C4AlkenylationPd(TFA)₂N-TfNH100High[20]
C5AlkylationCu(OAc)₂/AgSbF₆C3-EnoneRTup to 91[18]
C6ArylationCu(OAc)₂N-P(O)tBu₂14060-85[8]
C7ArylationPd(OAc)₂N-P(O)tBu₂12070-95[8]
C7Alkenylation[RhCpCl₂]₂N-Piv100Good to Excellent[16]

Cycloaddition Reactions

Cycloaddition reactions are powerful, atom-economical tools for constructing complex, polycyclic frameworks from simple indole precursors.[2] These reactions involve the indole's π-system acting as a diene or dienophile, leading to the formation of new rings. This strategy is particularly valuable for synthesizing scaffolds found in many natural products.[2][21]

Diagram: General [4+3] Cycloaddition

G cluster_cyclo Dearomative [4+3] Cycloaddition Reactants 3-Alkenylindole (4π component) + Oxyallyl Cation (3-atom component) Product Cyclohepta[b]indole Reactants->Product [4+3] Cycloaddition

Caption: Schematic of a [4+3] cycloaddition to form a seven-membered ring.

Experimental Protocol: Dearomative [4+3] Cycloaddition

This protocol describes the synthesis of cyclohepta[b]indoles via a TMSOTf-mediated reaction.[21]

  • Reaction Setup: To a solution of the 2,3-dibromopropene precursor (1.5 equiv) in an appropriate solvent (e.g., CH₂Cl₂), add an activating agent like diiron nonacarbonyl (Fe₂(CO)₉). Stir under an inert atmosphere.

  • Cation Generation: After stirring, filter the mixture through Celite into a separate flask containing the 3-alkenylindole substrate (1.0 equiv) at -78 °C.

  • Initiation: Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (2.0 equiv) dropwise to the cooled solution to generate the oxyallyl cation in situ.

  • Reaction: Allow the reaction to stir at -78 °C for several hours until the starting material is consumed (monitor by TLC).

  • Workup: Quench the reaction with a saturated aqueous solution of NaHCO₃. Allow the mixture to warm to room temperature and extract with CH₂Cl₂.

  • Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the cyclohepta[b]indole.

Quantitative Data: Cycloaddition Reactions of Indoles
Cycloaddition TypeReactantsConditionsProductYield (%)Reference
[4+3] Dearomative3-Alkenylindole + Oxyallyl CationTMSOTf, -78 °CCyclohepta[b]indoleGood to High[21]
[5+2] DearomativeIndole + Oxidopyrylium YlideMildOxacyclohepta[b]indoleHigh[22]
[4+2] IntramolecularYnamide + Conjugated EnyneHeat or Lewis AcidIndoline/IndoleGood[23]
[4+2] Diels-Alder2-Vinylindole + N-PhenylmaleimideNH₄I, 140 °CTetrahydrocarbazole60-70[24][25]

References

Application Notes: (6-Chloro-1H-indol-2-yl)methanol as a Versatile Building Block for the Synthesis of Novel Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2][3] Among the diverse array of indole derivatives, those functionalized at the 2-position, such as (6-Chloro-1H-indol-2-yl)methanol, represent a particularly valuable class of synthetic intermediates. The strategic placement of a chloro substituent on the benzene ring and a hydroxymethyl group at the 2-position of the indole core provides a versatile platform for the development of novel therapeutic agents, particularly in oncology.[1][3]

This compound serves as a key starting material for the synthesis of a variety of more complex molecules, including indole-2-carboxamides, which have demonstrated significant potential as inhibitors of critical oncogenic signaling pathways.[1][4][5] The hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid, opening pathways to a multitude of derivatives through reactions such as amide bond formation, esterification, and etherification. The 6-chloro substituent can influence the pharmacokinetic properties of the final compounds and may engage in specific interactions, such as halogen bonding, with target proteins, potentially enhancing potency and selectivity.[6]

These application notes provide a comprehensive overview of the utility of this compound in pharmaceutical synthesis. Included are detailed experimental protocols for its conversion into key intermediates and final products, quantitative data on the biological activity of analogous compounds, and visualizations of relevant signaling pathways and experimental workflows. This document is intended to serve as a practical guide for researchers and scientists in drug discovery and development.

Data Presentation: Biological Activity of Analogous Indole-2-Carboxamide Derivatives

The following tables summarize the quantitative data on the antiproliferative and enzyme inhibitory activities of representative indole-2-carboxamide derivatives, which can be synthesized from this compound through an oxidation and subsequent amidation sequence. This data highlights the potential of this scaffold in developing potent anticancer agents.

Table 1: Antiproliferative Activity of Indole-2-Carboxamide Analogs against Various Cancer Cell Lines

Compound AnalogueCancer Cell LineCell Line TypeIC50 (µM)Reference
8c DAOYMedulloblastoma4.10
8f DAOYMedulloblastoma3.65
5e A-549Lung Carcinoma0.95[7]
5e MCF-7Breast Adenocarcinoma0.80[7]
5e Panc-1Pancreatic Carcinoma1.00[7]
6i MCF-7Breast Adenocarcinoma6.10[4]
6v MCF-7Breast Adenocarcinoma6.49[4]

Table 2: Kinase Inhibitory Activity of Indole-2-Carboxamide Analogs

Compound AnalogueTarget KinaseIC50 (nM)Reference
4 CK214,600[6]
Va EGFR71[8]
Va BRAFV600E77[8]
5e CDK213[7]
5h CDK211[7]
5k CDK219[7]

Experimental Protocols

Herein are detailed methodologies for key transformations starting from this compound.

Protocol 1: Oxidation of this compound to 6-Chloro-1H-indole-2-carboxylic acid

This protocol describes the oxidation of the primary alcohol to a carboxylic acid, a crucial step for subsequent amide coupling reactions. Activated manganese dioxide is a common and effective oxidizing agent for this transformation.

  • Materials and Reagents:

    • This compound

    • Activated Manganese Dioxide (MnO₂)

    • Dichloromethane (DCM)

    • Methanol (MeOH)

    • Celite®

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Sodium Hydroxide (NaOH)

    • Hydrochloric Acid (HCl)

    • Ethyl Acetate (EtOAc)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Buchner funnel and filter paper

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a solution of this compound (1.0 equivalent) in a 1:1 mixture of DCM and MeOH, add activated manganese dioxide (10-15 equivalents).

    • Stir the resulting suspension vigorously at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide. Wash the filter cake thoroughly with DCM and MeOH.

    • Concentrate the combined filtrates under reduced pressure to yield crude 6-Chloro-1H-indole-2-carbaldehyde.

    • For further oxidation to the carboxylic acid, dissolve the crude aldehyde in a suitable solvent and treat with a stronger oxidizing agent like potassium permanganate or Jones reagent. Alternatively, a two-step, one-pot procedure can be employed.

    • After the initial oxidation to the aldehyde is complete, add a solution of sodium hydroxide and an oxidizing agent such as potassium permanganate portion-wise at 0 °C.

    • Stir the reaction at room temperature until the aldehyde is fully consumed (monitor by TLC).

    • Quench the reaction by adding a reducing agent (e.g., sodium sulfite) until the purple color disappears.

    • Acidify the mixture to pH 2-3 with concentrated HCl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 6-Chloro-1H-indole-2-carboxylic acid.

    • Purify the crude product by recrystallization or silica gel column chromatography.

Protocol 2: Amide Coupling to Synthesize N-Benzyl-6-chloro-1H-indole-2-carboxamide

This protocol outlines a general procedure for the synthesis of indole-2-carboxamide derivatives from the corresponding carboxylic acid using standard peptide coupling reagents.[1]

  • Materials and Reagents:

    • 6-Chloro-1H-indole-2-carboxylic acid

    • Benzylamine

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • 1-Hydroxybenzotriazole (HOBt)

    • N,N-Diisopropylethylamine (DIPEA)

    • N,N-Dimethylformamide (DMF)

    • Ethyl Acetate (EtOAc)

    • 1N Hydrochloric Acid (HCl)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Nitrogen or Argon inlet

    • Syringes

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a solution of 6-Chloro-1H-indole-2-carboxylic acid (1.0 equivalent) in anhydrous DMF under a nitrogen atmosphere, add EDC (1.2 equivalents) and HOBt (1.2 equivalents).

    • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

    • Add benzylamine (1.1 equivalents) followed by DIPEA (2.5 equivalents) to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

    • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with 1N HCl, saturated NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography or recrystallization to afford the desired N-benzyl-6-chloro-1H-indole-2-carboxamide.

Protocol 3: Williamson Ether Synthesis of 2-(Benzyloxymethyl)-6-chloro-1H-indole

This protocol describes the conversion of the hydroxymethyl group to an ether, another common derivatization for creating diverse molecular libraries.

  • Materials and Reagents:

    • This compound

    • Sodium Hydride (NaH, 60% dispersion in mineral oil)

    • Benzyl Bromide

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated Ammonium Chloride (NH₄Cl) solution

    • Ethyl Acetate (EtOAc)

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Equipment:

    • Two-neck round-bottom flask

    • Magnetic stirrer and stir bar

    • Nitrogen or Argon inlet

    • Dropping funnel

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a suspension of sodium hydride (1.5 equivalents) in anhydrous THF in a two-neck flask under a nitrogen atmosphere, cool the mixture to 0 °C using an ice bath.

    • Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise via a dropping funnel.

    • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

    • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

    • Upon completion, carefully quench the reaction by the slow addition of saturated NH₄Cl solution.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with water and brine, then dry over anhydrous MgSO₄.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield 2-(benzyloxymethyl)-6-chloro-1H-indole.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate a general experimental workflow for the derivatization of this compound and key signaling pathways targeted by the resulting compounds.

G start This compound oxidation Oxidation (e.g., MnO₂) start->oxidation Step 1a etherification Williamson Ether Synthesis (NaH, Benzyl Bromide) start->etherification Step 1b intermediate 6-Chloro-1H-indole-2-carboxylic acid oxidation->intermediate coupling Amide Coupling (EDC, HOBt) intermediate->coupling Step 2 product1 Indole-2-Carboxamide Derivatives coupling->product1 bioassay Biological Evaluation (e.g., Kinase Assays, Antiproliferative Assays) product1->bioassay product2 Indole-2-yl-methyl Ether Derivatives etherification->product2 product2->bioassay

Caption: Synthetic workflow for derivatization of this compound.

G EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Indole-2-Carboxamide Inhibitor Inhibitor->EGFR

Caption: Inhibition of the EGFR/MAPK signaling pathway by indole derivatives.

G cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D CDK4/6 pRB pRB CyclinD_CDK46->pRB Phosphorylates E2F E2F pRB->E2F Inhibits CyclinE_CDK2 Cyclin E CDK2 E2F->CyclinE_CDK2 Activates Transcription DNA_Synthesis DNA Synthesis CyclinE_CDK2->DNA_Synthesis Inhibitor Indole-2-Carboxamide Inhibitor Inhibitor->CyclinE_CDK2

Caption: Inhibition of the cell cycle at the G1/S transition by a CDK2 inhibitor.

References

Application Notes and Protocols for High-Throughput Screening of Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for high-throughput screening (HTS) assays involving indole derivatives, a versatile scaffold in modern drug discovery. The following sections cover key biochemical and cell-based assays used to identify and characterize the activity of indole derivatives against common therapeutic targets, particularly in oncology.

Introduction to Indole Derivatives in Drug Discovery

Indole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and pharmaceuticals.[1] Their diverse biological activities have made them a focal point in the quest for novel therapeutic agents, particularly in cancer therapy where they have been shown to modulate key signaling pathways.[1][2] High-throughput screening (HTS) is an essential tool for rapidly identifying promising "hit" compounds from large libraries of indole derivatives.[3]

Assay Quality Control: The Z'-Factor

A critical parameter for validating the quality of an HTS assay is the Z'-factor. This statistical metric assesses the separation between the positive and negative controls, indicating the assay's robustness and suitability for screening.

Z'-Factor Interpretation:

  • Z' > 0.5: Excellent assay, well-suited for HTS.[3][4]

  • 0 < Z' < 0.5: Marginal assay, may require optimization.[3][4]

  • Z' < 0: Poor assay, not suitable for HTS.[3][4]

The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:

Z' = 1 - (3σp + 3σn) / |μp - μn|

High-Throughput Tubulin Polymerization Assay

Principle:

This biochemical assay identifies compounds that interfere with the polymerization of tubulin into microtubules. Microtubules are essential for mitotic spindle formation, and their disruption leads to cell cycle arrest and apoptosis, making them a key target for anticancer drugs.[5] The assay measures the increase in fluorescence of a reporter dye that binds to polymerized tubulin.[3][6]

Data Presentation:

The following table summarizes hypothetical HTS data for a selection of indole derivatives targeting tubulin polymerization.

Compound IDTubulin Polymerization IC50 (µM)Cancer Cell Line (MCF-7) IC50 (µM)Notes
IND-T0010.580.0045Potent inhibitor of tubulin polymerization and cell growth.[7]
IND-T0022.090.002 - 0.011Strong inhibition of tubulin polymerization with potent anticancer activity.[8]
IND-T00317.84.3Moderate tubulin polymerization inhibitor with good anticancer activity.[7]
IND-T004> 100> 100Inactive in both assays.
Colchicine (Control)1.50.01Known tubulin polymerization inhibitor.

Experimental Protocol:

Materials:

  • Tubulin (≥99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)[6]

  • GTP solution (1 mM final concentration)[6]

  • Glycerol (10% final concentration)[6]

  • Fluorescent reporter dye (e.g., DAPI)[6]

  • Indole derivative library dissolved in DMSO

  • Positive control (e.g., Colchicine)

  • Negative control (DMSO)

  • 384-well, low-volume, black plates

  • Fluorescence plate reader with temperature control

Procedure:

  • Reagent Preparation: On ice, prepare a tubulin polymerization mix containing General Tubulin Buffer, GTP, and glycerol. Add the fluorescent reporter dye to this mix.[9]

  • Compound Plating: Dispense 2 µL of test compounds or controls into the wells of a 384-well plate.

  • Assay Initiation: To initiate polymerization, add 18 µL of the cold tubulin/reporter dye mix to each well.[3]

  • Incubation and Reading: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure fluorescence intensity every 60 seconds for 60 minutes.[5][9]

  • Data Analysis: Plot fluorescence intensity versus time to obtain polymerization curves. Calculate the rate of polymerization and the percentage of inhibition for each compound relative to the DMSO control. Determine the IC50 value for active compounds.[9]

Workflow and Signaling Pathway Visualization:

G cluster_workflow Tubulin Polymerization Assay Workflow cluster_pathway Mechanism of Tubulin Polymerization Inhibitors prep Prepare Tubulin/Reporter Mix plate Dispense Compounds & Controls prep->plate initiate Add Tubulin Mix to Initiate plate->initiate read Read Fluorescence at 37°C initiate->read analyze Analyze Data (IC50) read->analyze indole Indole Derivative tubulin α/β-Tubulin Dimers indole->tubulin Binds to mt Microtubule Polymerization indole->mt Inhibits spindle Mitotic Spindle Formation mt->spindle arrest G2/M Phase Arrest spindle->arrest apoptosis Apoptosis arrest->apoptosis

Tubulin Polymerization Assay Workflow and Mechanism of Action.

Cell-Based Cytotoxicity Assay (MTT Assay)

Principle:

This cell-based assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[10] The intensity of the purple color is proportional to the number of viable cells, allowing for the quantification of a compound's cytotoxic or cytostatic effects.[10]

Data Presentation:

The following table presents hypothetical cytotoxicity data for indole derivatives against the MCF-7 breast cancer cell line.

Compound IDMCF-7 IC50 (µM)MDA-MB-468 IC50 (µM)Notes
IND-C00113.28.2Shows selective cytotoxicity against breast cancer cell lines.[10]
IND-C0026.19 - 8.39-Potent cytotoxic activity against MCF-7 cells.[11]
IND-C0030.391.03Highly potent antiproliferative activity.[12]
IND-C004> 100> 100Non-toxic at tested concentrations.
Doxorubicin (Control)0.060.08Standard chemotherapeutic agent.[13]

Experimental Protocol:

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Cell culture medium

  • Indole derivative library dissolved in DMSO

  • Positive control (e.g., Doxorubicin)

  • Negative control (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well, clear-bottom plates

  • Absorbance plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight at 37°C, 5% CO₂.[5]

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include wells with DMSO only as a negative control and a known cytotoxic agent as a positive control.[3]

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.[3]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[5]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

  • Reading: Read the absorbance at 570 nm using a plate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration compared to the DMSO control. Determine the IC50 value for each active compound.[3]

Workflow Diagram:

MTT_Workflow start Seed Cells in 96-well Plate incubate1 Incubate Overnight start->incubate1 treat Add Indole Derivatives & Controls incubate1->treat incubate2 Incubate 48-72 hours treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 3-4 hours add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Read Absorbance at 570 nm solubilize->read analyze Calculate IC50 Values read->analyze

MTT Cytotoxicity Assay Workflow.

High-Throughput Kinase Inhibition Assay (HTRF)

Principle:

This biochemical assay identifies inhibitors of specific protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.[14] The Homogeneous Time-Resolved Fluorescence (HTRF) assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. The phosphorylated peptide is detected by a Europium cryptate-labeled anti-phospho-specific antibody and Streptavidin-XL665, resulting in a FRET signal.[5][15]

Data Presentation:

The following table shows hypothetical HTS data for indole derivatives targeting Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[14]

Compound IDCDK2 Inhibition IC50 (nM)CDK4 Inhibition IC50 (nM)Notes
IND-K0012.470.85Potent dual inhibitor of CDK2 and CDK4.[16]
IND-K0028.17-Selective and potent CDK2 inhibitor.[16]
IND-K0037549Promising dual CDK inhibitor.[17]
IND-K004> 10,000> 10,000Inactive.
Staurosporine (Control)510Broad-spectrum kinase inhibitor.

Experimental Protocol:

Materials:

  • Recombinant kinase (e.g., CDK2/Cyclin A)

  • Biotinylated substrate peptide

  • ATP

  • Assay buffer

  • HTRF Detection Reagents (Europium-labeled anti-phospho antibody, Streptavidin-XL665)

  • Stop solution (EDTA in assay buffer)

  • Indole derivative library dissolved in DMSO

  • Positive control (e.g., Staurosporine)

  • Negative control (DMSO)

  • 384-well, low-volume, white plates

  • HTRF-compatible plate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the kinase, biotinylated substrate, and ATP in assay buffer.

  • Compound Plating: Dispense 50 nL of test compound solution (or controls) to the appropriate wells of a 384-well plate.[5]

  • Kinase Reaction:

    • Add 2 µL of the kinase solution to all wells.[5]

    • Incubate for 15 minutes at room temperature.[5]

    • Initiate the reaction by adding 2 µL of a solution containing ATP and the biotinylated substrate peptide.[5]

    • Incubate for 60 minutes at room temperature.[5]

  • Detection:

    • Stop the reaction by adding 4 µL of the stop solution containing the HTRF detection reagents.[5]

    • Incubate for 60 minutes at room temperature, protected from light.[5]

  • Reading: Read the plate on an HTRF-compatible plate reader, measuring emission at 620 nm and 665 nm after excitation at 320 nm.[11]

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000).[11] Determine the percent inhibition for each compound relative to the DMSO control and calculate IC50 values for active compounds.

CDK2 Signaling Pathway Diagram:

CDK2_Pathway mitogens Mitogenic Signals cyclinD Cyclin D mitogens->cyclinD cdk46 CDK4/6 cyclinD->cdk46 Activates rb Rb cdk46->rb Phosphorylates cdk46->rb e2f E2F rb->e2f Inhibits cyclinE Cyclin E e2f->cyclinE Promotes Transcription cdk2 CDK2 cyclinE->cdk2 Activates cdk2->rb Phosphorylates s_phase S-Phase Entry cdk2->s_phase Promotes indole Indole Derivative indole->cdk2 Inhibits

Simplified CDK2 Signaling Pathway in G1/S Transition.

References

Application Notes and Protocols for the Quantification of (6-Chloro-1H-indol-2-yl)methanol in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(6-Chloro-1H-indol-2-yl)methanol is a substituted indole derivative of interest in pharmaceutical research and development. Accurate quantification of this analyte in biological matrices such as plasma, serum, and tissue homogenates is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of this compound in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[1][2][3] The methodologies described herein are based on established principles of bioanalytical method validation as outlined in the ICH M10 guideline to ensure data reliability and robustness.[4][5][6]

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The recommended approach for the quantification of this compound is reverse-phase liquid chromatography coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique offers superior selectivity and sensitivity, which are essential for analyzing complex biological samples.[2][7]

Sample Preparation

The objective of sample preparation is to extract the analyte from the biological matrix and remove potential interferences that could suppress the instrument's signal or damage the analytical column.[1][8] Protein precipitation is a straightforward and effective method for plasma and serum samples.[2][3]

Protocol: Protein Precipitation for Plasma/Serum Samples

  • To 100 µL of plasma or serum in a 1.5 mL microcentrifuge tube, add 10 µL of an internal standard working solution (e.g., a stable isotope-labeled this compound).

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.[2][3]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).

  • Vortex briefly and centrifuge at 1,000 x g for 2 minutes.

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions

The chromatographic separation is designed to resolve this compound from endogenous matrix components and any potential metabolites.

ParameterRecommended Condition
LC System A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
Column A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size) is a suitable starting point for method development.[9]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution A linear gradient from 10% to 95% Mobile Phase B over 5 minutes, followed by a 2-minute hold and re-equilibration.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry (MS) Conditions

A triple quadrupole mass spectrometer is used for sensitive and selective detection. The instrument parameters should be optimized by infusing a standard solution of this compound.

ParameterRecommended Setting
Mass Spectrometer A triple quadrupole mass spectrometer.
Ionization Mode Electrospray Ionization (ESI) in positive mode is a common choice for indole-containing compounds.
MRM Transitions Analyte: To be determined by direct infusion of a standard solution. A plausible transition would be [M+H]+ → major fragment ion. Internal Standard: To be determined similarly.
Ion Source Temperature 500°C
Ion Spray Voltage 5500 V
Collision Gas Nitrogen

Method Validation Summary

A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., ICH M10) to ensure its reliability for the intended application.[4][5] The following tables summarize the typical acceptance criteria for key validation parameters.

Table 1: Calibration Curve and Linearity

ParameterAcceptance Criteria
Calibration Model Linear regression with a weighting factor (e.g., 1/x or 1/x²)
Correlation Coefficient (r²) ≥ 0.99
Standard Curve Points A minimum of 6 non-zero standards.
Accuracy of Standards Back-calculated concentrations should be within ±15% of the nominal value, except for the Lower Limit of Quantification (LLOQ), which should be within ±20%. 75% of the standards must meet this criterion.[4]

Table 2: Accuracy and Precision

Quality Control (QC) LevelAcceptance Criteria for Accuracy (% Bias)Acceptance Criteria for Precision (% CV)
LLOQ Within ±20%≤ 20%
Low QC Within ±15%≤ 15%
Medium QC Within ±15%≤ 15%
High QC Within ±15%≤ 15%

Table 3: Recovery and Matrix Effect

ParameterDescriptionAcceptance Criteria
Recovery The efficiency of the extraction procedure, determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.Recovery should be consistent and reproducible across different QC levels.
Matrix Effect The influence of co-eluting endogenous matrix components on the ionization of the analyte, assessed by comparing the response in post-extraction spiked samples to that in a neat solution.The coefficient of variation of the internal standard-normalized matrix factor should be ≤ 15% for at least 6 different lots of the biological matrix.

Table 4: Stability

Stability TypeConditionAcceptance Criteria
Freeze-Thaw Stability Analyte stability after multiple freeze-thaw cycles (e.g., 3 cycles at -20°C or -80°C to room temperature).Mean concentration of stability samples should be within ±15% of the nominal concentration.
Short-Term Stability Analyte stability in the biological matrix at room temperature for a duration that mimics the sample handling process (e.g., 4-24 hours).Mean concentration of stability samples should be within ±15% of the nominal concentration.
Long-Term Stability Analyte stability in the biological matrix when stored at a specified temperature (e.g., -80°C) for a period that covers the expected duration of sample storage in a study.Mean concentration of stability samples should be within ±15% of the nominal concentration.
Post-Preparative Stability Analyte stability in the reconstituted sample extract while waiting for injection in the autosampler (e.g., at 4°C for 24 hours).Mean concentration of stability samples should be within ±15% of the nominal concentration.

Visualizations

Experimental Workflow Diagram

experimental_workflow sample Biological Sample (Plasma/Serum) add_is Add Internal Standard sample->add_is precipitate Protein Precipitation (Ice-cold Acetonitrile) add_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject analysis Data Acquisition and Quantification inject->analysis

Caption: Workflow for sample preparation and analysis.

Bioanalytical Method Validation Pathway

validation_pathway method_dev Method Development validation Full Method Validation method_dev->validation selectivity Selectivity & Matrix Effect validation->selectivity linearity Calibration Curve (Linearity, Range) validation->linearity accuracy Accuracy & Precision (Intra & Inter-day) validation->accuracy recovery Recovery validation->recovery stability Stability (Freeze-Thaw, Long-term, etc.) validation->stability lloq LLOQ & LOD validation->lloq sample_analysis Routine Sample Analysis selectivity->sample_analysis linearity->sample_analysis accuracy->sample_analysis recovery->sample_analysis stability->sample_analysis lloq->sample_analysis

Caption: Key components of bioanalytical method validation.

References

Application Notes and Protocols for the Scale-up Synthesis of Substituted Indole-2-carbinols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the scalable synthesis of substituted indole-2-carbinols, valuable intermediates in pharmaceutical research and development. The methodologies discussed focus on scalability, efficiency, and safety, addressing the critical needs of process chemistry. Two primary scalable routes are presented: a traditional batch process involving the reduction of indole-2-carboxylate esters and a modern approach utilizing continuous flow chemistry.

Introduction

Substituted indole-2-carbinols are key structural motifs found in a variety of biologically active compounds. Their synthesis on a laboratory scale is well-established; however, transitioning to a larger, industrially viable scale presents several challenges. These include ensuring consistent yields, maintaining high purity, managing reaction exotherms, and simplifying purification processes. This document outlines two robust methods for the scale-up synthesis of these important compounds, providing detailed experimental protocols and a comparative analysis to aid in selecting the most appropriate strategy for a given application.

Method 1: Scalable Batch Synthesis via Reduction of Indole-2-Carboxylate Esters

This widely-used and versatile two-step batch process involves the initial synthesis of a substituted indole-2-carboxylate ester, followed by its reduction to the corresponding indole-2-carbinol.

Step 1: Synthesis of Substituted Ethyl Indole-2-carboxylates

The synthesis of the precursor, ethyl indole-2-carboxylate, can be achieved through various established methods. One common and scalable approach is the Reissert synthesis. For N-substituted indoles, direct alkylation of the indole nitrogen of ethyl 1H-indole-2-carboxylate is a feasible strategy.

Step 2: Reduction of Ethyl Indole-2-carboxylate to Indole-2-carbinol

The reduction of the ester functionality is a critical step. While several reducing agents are available, Lithium Aluminum Hydride (LiAlH₄) is highly effective for this transformation. Careful control of the reaction conditions is crucial for safety and to minimize side product formation.

Experimental Protocol: Multi-Gram Scale Reduction of Ethyl 1-benzyl-1H-indole-2-carboxylate

This protocol details the reduction of a representative N-substituted indole-2-carboxylate ester to its corresponding carbinol.

Materials:

  • Ethyl 1-benzyl-1H-indole-2-carboxylate

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

  • Deionized water

  • Standard laboratory glassware for inert atmosphere reactions

  • Mechanical stirrer

  • Cooling bath (ice-water or dry ice-acetone)

Procedure:

  • Reaction Setup: A multi-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is dried in an oven and assembled while hot under a stream of nitrogen.

  • Reagent Preparation: Anhydrous THF is added to the flask, followed by the slow, portion-wise addition of LiAlH₄ powder under a nitrogen blanket. The resulting slurry is stirred and cooled to 0 °C in an ice-water bath.

  • Substrate Addition: Ethyl 1-benzyl-1H-indole-2-carboxylate is dissolved in anhydrous THF in the dropping funnel. This solution is then added dropwise to the stirred LiAlH₄ slurry, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of ethyl acetate to consume excess LiAlH₄, followed by the cautious addition of a saturated aqueous solution of sodium potassium tartrate at 0 °C. This is a highly exothermic step and requires efficient cooling and slow addition.

  • Work-up: The resulting mixture is allowed to warm to room temperature and stirred vigorously until a granular precipitate forms. The solid is removed by filtration, and the filter cake is washed with THF and ethyl acetate.

  • Purification: The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude (1-benzyl-1H-indol-2-yl)methanol. The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Quantitative Data for Batch Synthesis
ParameterValue/Range
Scale 10 - 100 g
Typical Yield 85 - 95%
Purity (crude) >90%
Purity (after purification) >98%
Reaction Time 2 - 4 hours
Key Considerations Exothermic quenching, handling of pyrophoric LiAlH₄

Method 2: Continuous Flow Synthesis of Indole-2-carbinols

Continuous flow chemistry offers significant advantages for scale-up, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for higher throughput and automation. This method is particularly well-suited for the reduction of esters, a reaction that can be highly exothermic in batch mode.

Experimental Protocol: Continuous Flow Reduction of Ethyl Indole-2-carboxylate

This protocol describes a general setup for the continuous flow reduction of an ethyl indole-2-carboxylate using a borohydride-based reducing agent, which is generally safer than LiAlH₄ for flow applications.

Materials and Equipment:

  • Ethyl indole-2-carboxylate

  • Sodium Borohydride (NaBH₄)

  • Lithium Chloride (LiCl) (as an activator)

  • Anhydrous solvent (e.g., THF, 2-Propanol)

  • Syringe pumps

  • T-mixer

  • Tubular reactor (e.g., PFA or stainless steel tubing)

  • Back-pressure regulator

  • Collection vessel

  • Heating/cooling system for the reactor

Procedure:

  • Solution Preparation:

    • Substrate Stream: Prepare a solution of the substituted ethyl indole-2-carboxylate in the chosen anhydrous solvent.

    • Reagent Stream: Prepare a solution or slurry of sodium borohydride and lithium chloride in the same anhydrous solvent.

  • System Setup: Assemble the flow chemistry system as shown in the workflow diagram below. Ensure all connections are secure and the system is purged with an inert gas.

  • Reaction Initiation: Set the desired temperature for the reactor. Begin pumping the substrate and reagent streams at the desired flow rates through the T-mixer and into the heated reactor coil. The flow rates will determine the residence time in the reactor.

  • Steady State and Collection: Allow the system to reach a steady state, then begin collecting the product stream.

  • Work-up and Purification: The collected product stream can be quenched and worked up in a batchwise or continuous manner. Purification can be achieved using standard techniques such as liquid-liquid extraction, crystallization, or chromatography.

Quantitative Data for Flow Synthesis
ParameterValue/Range
Scale Grams to Kilograms per day
Typical Yield >90%
Purity (in crude stream) High, often with minimal byproducts
Residence Time 2 - 15 minutes
Key Considerations Initial setup cost, potential for clogging with slurries

Visualization of Workflows

Batch Synthesis Workflow

Batch_Synthesis_Workflow reagents Prepare Reagents (LiAlH4 in THF) reaction Reaction (0 °C) reagents->reaction substrate Prepare Substrate (Ester in THF) substrate->reaction quench Quenching (Rochelle's Salt) reaction->quench workup Work-up (Filtration) quench->workup purification Purification (Chromatography/ Recrystallization) workup->purification product Final Product (Indole-2-carbinol) purification->product

Caption: Workflow for the batch synthesis of indole-2-carbinols.

Continuous Flow Synthesis Workflow

Flow_Synthesis_Workflow sub_pump Substrate Pump mixer T-Mixer sub_pump->mixer reag_pump Reagent Pump reag_pump->mixer reactor Heated Reactor Coil mixer->reactor bpr Back-Pressure Regulator reactor->bpr collection Product Collection bpr->collection workup Work-up & Purification collection->workup product Final Product workup->product

Caption: Workflow for the continuous flow synthesis of indole-2-carbinols.

Signaling Pathway Relevance

Substituted indole-2-carbinols can serve as precursors to a wide range of biologically active molecules. For instance, derivatives of indole-2-carbinol may interact with various signaling pathways implicated in cancer and other diseases. The diagram below illustrates a simplified, hypothetical signaling pathway where such a molecule could potentially exert its effects, for example, by inhibiting a key kinase.

Signaling_Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation transcription->proliferation inhibitor Indole-2-carbinol Derivative inhibitor->raf

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Conclusion

The choice between batch and continuous flow synthesis for the scale-up of substituted indole-2-carbinols depends on various factors including the desired scale of production, available infrastructure, and safety considerations. The batch process described is a well-understood and reliable method suitable for multi-gram to kilogram scale production. For larger scale, more automated, and potentially safer production, the continuous flow methodology presents a compelling alternative. The protocols and data provided herein serve as a guide for researchers and process chemists to develop robust and efficient syntheses of these valuable compounds.

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for Indole Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for indole functionalization.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the functionalization of indoles?

The functionalization of indoles often presents challenges related to regioselectivity, including competition between C2, C3, and N-functionalization, as well as reactions on the benzene ring (C4-C7).[1][2][3] Low yields, side reactions, and harsh reaction conditions are also common hurdles.[2][4][5] For instance, the inherent nucleophilicity of the C3 position can lead to undesired C3-alkylation when N-alkylation is the target.[6]

Q2: How can I control the regioselectivity between C2 and C3 functionalization?

Controlling regioselectivity between the C2 and C3 positions is a critical aspect of indole chemistry. Several strategies can be employed:

  • Directing Groups: The use of a directing group on the indole nitrogen is a powerful strategy to favor C2 functionalization.[3] For example, an N-(2-pyridyl)sulfonyl group can direct alkenylation to the C2 position.[3]

  • Catalyst and Ligand Choice: The selection of the catalyst and ligand system plays a crucial role. In palladium-catalyzed arylations, the choice of a magnesium base can influence the C2 versus C3 selectivity.[7]

  • Solvent Effects: The reaction solvent can significantly impact the outcome. For instance, in some palladium-catalyzed alkenylations of unprotected indoles, the choice of solvent can determine whether C-C or C-N bond formation occurs.[8]

Q3: What strategies can be used to achieve functionalization on the benzene ring (C4-C7) of the indole core?

Functionalizing the less reactive benzene core of indoles is challenging but can be achieved through several methods:[1][3]

  • Directing Groups: Installing a directing group at the N1 or C3 position is a common and effective strategy to direct C-H activation to the C4-C7 positions.[1][2] For example, a pivaloyl group at the C3 position can direct arylation to the C4 and C5 positions.[1]

  • Transition Metal Catalysis: Rhodium(III) catalysis has been shown to achieve site-selective C4-H alkenylation of indoles bearing a trifluoroacetyl group at the C3 position.[9]

  • Transition-Metal-Free Methods: Chelation-assisted aromatic C-H borylation using simple BBr3 can selectively deliver boron to the C7 or C4 positions without the need for a metal catalyst.[1]

Troubleshooting Guides

Issue 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions

Question: My palladium-catalyzed indole functionalization reaction is resulting in a low yield of the desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in palladium-catalyzed cross-coupling reactions involving indoles can stem from several factors. A systematic approach to troubleshooting can help identify and resolve the issue.

Troubleshooting Workflow

low_yield_troubleshooting start Low Yield Observed catalyst Catalyst Activity start->catalyst Check ligand Ligand Choice catalyst->ligand If catalyst is active end Improved Yield catalyst->end Optimize Catalyst Loading/ Use Fresh Catalyst base Base Strength/Solubility ligand->base If ligand is appropriate ligand->end Screen Different Ligands solvent Solvent Effects base->solvent If base is effective base->end Screen Different Bases reagents Reagent Purity solvent->reagents If solvent is optimal solvent->end Screen Different Solvents conditions Reaction Conditions reagents->conditions If reagents are pure reagents->end Purify Starting Materials conditions->end Optimization

Caption: A troubleshooting workflow for addressing low yields in palladium-catalyzed indole functionalization.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps & Solutions
Catalyst Deactivation Ensure the use of a fresh, high-purity palladium catalyst. Optimize the catalyst loading; sometimes, a higher or lower loading can improve the yield. Consider if an additive is needed to stabilize the active catalytic species.[2]
Inappropriate Ligand The choice of ligand is critical for stabilizing the palladium catalyst and promoting reactivity.[2] Screen a variety of ligands, such as bulky, electron-rich phosphine ligands, which are often effective.[2][10]
Suboptimal Base The base plays a crucial role in the catalytic cycle. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and ensure it is sufficiently soluble in the reaction solvent.
Solvent Effects The solvent can significantly influence the reaction outcome.[11] Screen a range of solvents with varying polarities. For example, polar aprotic solvents like DMF or THF are commonly used.[6][12]
Poor Reagent Quality Impurities in the indole or the coupling partner can inhibit the catalyst. Ensure the purity of all starting materials by recrystallization or distillation if necessary.[2]
Incorrect Reaction Conditions Optimize the reaction temperature and time. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint.[2]
Issue 2: Poor Regioselectivity (C- vs. N-Functionalization)

Question: I am attempting an N-functionalization of my indole, but I am observing a significant amount of the C3-functionalized product. How can I improve the N-selectivity?

Answer: The competition between N- and C3-functionalization is a common challenge due to the high nucleophilicity of the C3 position.[6] Several factors can be adjusted to favor N-functionalization.

Logical Relationship Diagram for N- vs. C3-Selectivity

selectivity_factors cluster_conditions Reaction Conditions cluster_outcome Reaction Outcome Base Base Choice N_Alkylation N-Functionalization Base->N_Alkylation Strong Base (e.g., NaH) Complete Deprotonation C3_Alkylation C3-Functionalization Base->C3_Alkylation Weak Base Incomplete Deprotonation Solvent Solvent Polarity Solvent->N_Alkylation Polar Aprotic (e.g., DMF, THF) Solvent->C3_Alkylation Less Polar/Coordinating Temperature Reaction Temperature Temperature->N_Alkylation Often Favored at Higher T Temperature->C3_Alkylation May be Favored at Lower T (Kinetic)

Caption: Factors influencing the selectivity between N- and C3-functionalization of indoles.

Strategies to Enhance N-Selectivity

Factor Strategy to Favor N-Functionalization
Base Use a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF.[6] This ensures complete deprotonation of the indole nitrogen, increasing its nucleophilicity.[6]
Solvent Highly polar, coordinating solvents can solvate the counter-ion, leading to a "freer" indolyl anion and favoring N-alkylation, which is often the thermodynamically favored product.[13]
Catalyst System For N-arylation, copper-based catalyst systems, such as CuI with a suitable ligand (e.g., L-proline), can be highly effective.
Reaction Temperature In some cases, higher reaction temperatures may favor the thermodynamically more stable N-functionalized product.
Protecting Groups If direct N-functionalization is challenging, consider protecting the nitrogen, functionalizing another position, and then deprotecting and functionalizing the nitrogen in a separate step.

Experimental Protocols

General Protocol for Palladium-Catalyzed C2-Arylation of Indoles

This protocol is a general guideline and may require optimization for specific substrates.

Reaction Setup Workflow

experimental_workflow start Start flask To a flame-dried Schlenk flask, add: - N-protected indole (1.0 eq.) - Pd(OAc)₂ (5 mol%) - Ligand (e.g., SPhos) (10 mol%) - Base (e.g., K₂CO₃) (2.0 eq.) start->flask purge Evacuate and backfill with an inert gas (e.g., Argon) three times flask->purge add_reagents Add: - Aryl halide (1.2 eq.) - Anhydrous solvent (e.g., Toluene or Dioxane) purge->add_reagents heat Heat the reaction mixture at the desired temperature (e.g., 80-120 °C) add_reagents->heat monitor Monitor reaction progress by TLC or LC-MS heat->monitor workup Upon completion, cool to room temperature and perform aqueous workup monitor->workup purify Purify the crude product by flash column chromatography workup->purify end Characterize the final product purify->end

Caption: A typical experimental workflow for palladium-catalyzed C2-arylation of indoles.

Materials:

  • N-protected indole

  • Aryl halide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Phosphine ligand (e.g., SPhos, XPhos)

  • Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the N-protected indole (1.0 eq.), Pd(OAc)₂ (e.g., 5 mol%), the phosphine ligand (e.g., 10 mol%), and the base (e.g., 2.0 eq.).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the aryl halide (e.g., 1.2 eq.) and the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Effect of Solvent on the Alkylation of Indole

The choice of solvent can have a significant impact on the yield of indole alkylation reactions.

Solvent Yield (%)
CH₂Cl₂93
CH₃CNSlightly lower than CH₂Cl₂
EtherSlightly lower than CH₂Cl₂
HexaneSlightly lower than CH₂Cl₂
Ethyl acetateLow
WaterLow
THFLow
AcetoneLow

Data adapted from a study on the alkylation of indole with 2-phenyloxirane.[11]

Table 2: Optimization of Reaction Conditions for Palladium-Catalyzed C-H/C-H Cross-Coupling of Indoles

This table summarizes the optimization of various parameters for the selective cross-coupling of N-substituted indoles.

Parameter Variation Effect on Yield/Selectivity
Catalyst Pd(OAc)₂, PdCl₂(MeCN)₂Switching from PdCl₂(MeCN)₂ to Pd(OAc)₂ can change the selectivity from C3 to N-H functionalization.[12]
Ligand 3-CarbethoxypyridineProved to be effective in providing satisfactory yields in certain cyclization reactions.[12]
Oxidant 1,4-Benzoquinone, O₂O₂ can be used as the sole oxidant in some procedures.[12] 1,4-benzoquinone is also a common oxidant.[12]
Solvent tert-Amyl alcohol/AcOH, DMF/THFA mixture of tert-amyl alcohol and acetic acid was found to be effective.[12] DMF/THF is another common solvent system.[12]
Additive Na₂CO₃, Bu₄NClThe addition of a base like Na₂CO₃ and an additive like Bu₄NCl can promote N-H functionalization.[12]

References

Technical Support Center: Optimizing Fischer Indole Synthesis for Chlorinated Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Fischer indole synthesis of chlorinated derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you improve the yield and purity of your chlorinated indole products.

Frequently Asked Questions (FAQs)

Q1: My Fischer indole synthesis of a chlorinated derivative is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in the Fischer indole synthesis of chlorinated derivatives are a common issue, often exacerbated by the electron-withdrawing nature of the chlorine substituent. Here are key factors to consider for troubleshooting and optimization:

  • Purity of Starting Materials: Ensure your chlorinated phenylhydrazine and the carbonyl compound are of high purity. Impurities can lead to unwanted side reactions.

  • Catalyst Choice: The selection of the acid catalyst is critical. Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are used. For chlorinated substrates, polyphosphoric acid (PPA) is often an effective choice. It is advisable to screen several catalysts to find the optimal one for your specific substrate.[1]

  • Reaction Temperature and Time: Elevated temperatures are typically required, but excessive heat or prolonged reaction times can cause decomposition of starting materials and the desired product. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

  • Solvent Selection: The choice of solvent can significantly influence the reaction rate and yield. Acetic acid is a common solvent that can also act as a catalyst. In some cases, a solvent-free (neat) reaction can be effective.[2]

  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can dramatically reduce reaction times and, in many cases, improve yields.

  • Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

Q2: I am observing multiple spots on my TLC plate, suggesting the formation of side products. What are the common side reactions with chlorinated substrates?

A2: Besides the desired chlorinated indole, several side products can form during the Fischer indole synthesis. Common issues include:

  • Regioisomers: When using unsymmetrical ketones, two different indole regioisomers can be formed. The regioselectivity is influenced by the catalyst, temperature, and the steric and electronic properties of the ketone.

  • Incomplete Cyclization: The reaction may stall at the hydrazone intermediate, especially under mild conditions.

  • N-N Bond Cleavage: This is a competing pathway where the hydrazone cleaves to form an aniline and other fragments, rather than undergoing the desired[3][3]-sigmatropic rearrangement.

  • Polymerization: Indoles can be unstable in strongly acidic conditions and may polymerize.[4]

  • Abnormal Cyclization: In some cases, particularly with ortho-substituted phenylhydrazines, unexpected cyclization pathways can occur, leading to undesired isomers.

To minimize these side reactions, careful optimization of the reaction conditions (catalyst, temperature, and reaction time) is essential.

Q3: How does the position of the chlorine atom on the phenylhydrazine ring affect the reaction?

A3: The position of the chlorine atom has a significant electronic and steric impact on the reaction:

  • para (4-chloro) and meta (3-chloro): These substitutions primarily exert an electron-withdrawing effect, which can deactivate the aromatic ring towards the electrophilic cyclization step, often leading to lower yields compared to unsubstituted phenylhydrazine.

  • ortho (2-chloro): In addition to the electronic effect, an ortho-substituent introduces steric hindrance, which can impede the[3][3]-sigmatropic rearrangement and the subsequent cyclization. This can lead to lower yields and potentially favor the formation of side products.

Q4: What are the best practices for purifying chlorinated indoles?

A4: Purification of chlorinated indoles typically involves standard techniques, but some specific considerations can improve the outcome:

  • Column Chromatography: Silica gel column chromatography is the most common method. A gradient elution with a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is usually effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene/hexanes) can be a highly effective purification method.

  • Acid-Base Extraction: While indoles are weakly acidic, this method should be used with caution as some chlorinated indoles can be sensitive to strong acids or bases.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Impure starting materials.2. Inappropriate catalyst.3. Insufficient reaction temperature or time.4. Decomposition of reactants or product.1. Recrystallize or distill starting materials.2. Screen a variety of Brønsted and Lewis acids (e.g., PPA, ZnCl₂, H₂SO₄).3. Gradually increase temperature and monitor by TLC. Consider microwave synthesis.4. Use milder conditions or a shorter reaction time.
Formation of Multiple Products (Poor Selectivity) 1. Use of an unsymmetrical ketone leading to regioisomers.2. Side reactions due to harsh conditions.3. "Abnormal" Fischer indole cyclization.1. Modify the ketone to favor one regioisomer, if possible. Optimize catalyst and temperature.2. Use milder acid catalysts or lower the reaction temperature.3. This is substrate-dependent; consider alternative indole syntheses if the issue persists.
Product Decomposition During Work-up or Purification 1. Instability of the indole in acidic or basic conditions.2. Sensitivity to air or light.1. Neutralize the reaction mixture carefully. Avoid strong acids or bases during extraction.2. Work up the reaction under an inert atmosphere and protect from light.
Difficulty in Product Isolation/Purification 1. Product is an oil or low-melting solid.2. Co-elution of impurities during chromatography.1. Attempt to form a crystalline salt or derivative. Use high-vacuum distillation if thermally stable.2. Try different solvent systems for chromatography. Consider reverse-phase chromatography.

Quantitative Data on Yields

The yield of chlorinated indoles is highly dependent on the specific substrates and reaction conditions. The following table provides a summary of reported yields for the synthesis of various chloro-substituted indoles to illustrate the impact of different catalysts.

Phenylhydrazine DerivativeKetone/AldehydeCatalystSolventTemperature (°C)TimeYield (%)
4-Chlorophenylhydrazine HClCyclohexanonep-TsOHNeat1005 min99
4-Chlorophenylhydrazine HCl3-Pentanonep-TsOHNeat1005 min100
4-Chlorophenylhydrazine HCl2-PentanonePolyphosphoric Acid (PPA)TolueneReflux2-6 hNot specified
2-ChlorophenylhydrazinePyruvic AcidNot specifiedNot specifiedNot specifiedNot specifiedNot specified
3-ChlorophenylhydrazineAcetoneNot specifiedNot specifiedNot specifiedNot specifiedNot specified

Note: This table is illustrative and yields can vary significantly based on the specific experimental setup.

Experimental Protocols

Protocol 1: Synthesis of 5-Chloro-3-ethyl-2-methyl-1H-indole[5]

This protocol details a one-pot procedure for the synthesis of a 5-chloroindole derivative.

Materials:

  • (4-chlorophenyl)hydrazine hydrochloride

  • 2-Pentanone

  • Ethanol or Toluene

  • Acid catalyst (e.g., Polyphosphoric Acid (PPA) or concentrated Sulfuric Acid)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (4-chlorophenyl)hydrazine hydrochloride (1.79 g, 10 mmol) and 2-pentanone (0.95 g, 11 mmol, 1.1 eq).

  • Add a suitable solvent such as ethanol or toluene (40 mL).

  • Carefully add the acid catalyst.

    • Option A (PPA): Add approximately 10-15 g of PPA. Caution: PPA is highly viscous and corrosive.

    • Option B (H₂SO₄): Add concentrated sulfuric acid dropwise (e.g., 2-3 mL). Caution: Highly corrosive.

  • Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent and catalyst) and maintain for 2-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • If PPA was used, carefully quench the reaction by pouring it onto crushed ice. If H₂SO₄ was used, neutralize with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

Fischer Indole Synthesis Workflow

Fischer_Indole_Workflow General Workflow for Fischer Indole Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: Chlorinated Phenylhydrazine + Carbonyl Compound mix Mix in Solvent start->mix add_catalyst Add Acid Catalyst (Brønsted or Lewis) mix->add_catalyst heat Heat to Reflux / Microwave Irradiation add_catalyst->heat monitor Monitor by TLC heat->monitor Check Progress monitor->heat Continue Heating quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify (Chromatography/Recrystallization) dry->purify product Final Chlorinated Indole Product purify->product

Caption: A generalized experimental workflow for the Fischer indole synthesis of chlorinated derivatives.

Logical Relationship of Troubleshooting Steps

Troubleshooting_Logic Troubleshooting Logic for Low Yield start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity optimize_catalyst Optimize Catalyst (Screen Acids) start->optimize_catalyst optimize_conditions Optimize Reaction Conditions (Temp/Time) start->optimize_conditions check_side_reactions Analyze for Side Products (TLC, LC-MS) start->check_side_reactions improved_yield Improved Yield check_purity->improved_yield optimize_catalyst->improved_yield consider_microwave Consider Microwave Synthesis optimize_conditions->consider_microwave optimize_conditions->improved_yield consider_microwave->improved_yield check_side_reactions->optimize_catalyst If side reactions are prevalent check_side_reactions->optimize_conditions If side reactions are prevalent

Caption: A logical diagram illustrating the steps to troubleshoot low yields in the synthesis.

Signaling Pathway of the Fischer Indole Synthesis

Fischer_Indole_Mechanism Simplified Mechanism of the Fischer Indole Synthesis cluster_reactants Reactants arylhydrazine Arylhydrazine hydrazone Arylhydrazone Intermediate arylhydrazine->hydrazone + Carbonyl - H2O carbonyl Aldehyde/Ketone carbonyl->hydrazone enamine Enamine Tautomer hydrazone->enamine Tautomerization rearrangement [3,3]-Sigmatropic Rearrangement enamine->rearrangement Acid-catalyzed diimine Di-imine Intermediate rearrangement->diimine cyclization Cyclization & Aromatization diimine->cyclization Rearomatization indole Indole Product cyclization->indole ammonia Ammonia (byproduct) cyclization->ammonia Elimination

Caption: A simplified representation of the key steps in the Fischer indole synthesis mechanism.

References

Side product formation in the synthesis of 2,6-disubstituted indoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) concerning side product formation during the synthesis of 2,6-disubstituted indoles. Our aim is to equip researchers with the necessary information to identify, minimize, and prevent the formation of common impurities in three widely used indole synthesis methodologies: the Fischer, Bischler-Möhlau, and Madelung syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in the synthesis of 2,6-disubstituted indoles?

A1: The formation of side products is a common challenge in indole synthesis. The types of impurities are often specific to the chosen synthetic route.

  • Fischer Indole Synthesis: Undesired regioisomers (e.g., 2,4-disubstituted or 2,7-disubstituted indoles) are a primary concern, especially when using unsymmetrical ketones or phenylhydrazines with meta-substituents. Other side products can include incompletely cyclized hydrazones or enamines, and polymeric materials resulting from the high temperatures and acidic conditions often employed.[1][2]

  • Bischler-Möhlau Indole Synthesis: This method is notorious for producing a mixture of regioisomers and often requires harsh reaction conditions, which can lead to low yields and the formation of tar-like substances.[3] The use of excess aniline can also lead to the formation of undesired aniline-derived byproducts.

  • Madelung Synthesis: Due to the high temperatures and strongly basic conditions, side reactions such as decomposition and polymerization are common. The harsh conditions can also limit the functional group tolerance of the reaction.

Q2: How can I minimize the formation of regioisomers in the Fischer indole synthesis of 2,6-disubstituted indoles?

A2: Controlling regioselectivity is crucial for obtaining the desired 2,6-disubstituted indole. The choice of acid catalyst and reaction conditions plays a significant role. For instance, in the synthesis of 2,6-dimethylindole from p-tolylhydrazine and acetone, the choice of a milder Lewis acid over a strong Brønsted acid can favor the formation of the desired isomer. Computational studies have shown that electron-withdrawing groups on the phenylhydrazine can destabilize the transition state leading to the undesired regioisomer.[3]

Q3: What causes the formation of polymeric 'tar-like' materials in my indole synthesis, and how can I prevent it?

A3: Polymerization is a frequent issue, particularly in reactions that use strong acids and high temperatures.[1] The indole nucleus, once formed, can be susceptible to protonation, which makes it more reactive towards polymerization. To mitigate this, consider the following:

  • Use a milder acid catalyst or a Lewis acid.

  • Run the reaction at a higher dilution to disfavor intermolecular reactions that lead to polymerization. [1]

  • Optimize the reaction temperature to the minimum required for the reaction to proceed at a reasonable rate. [1]

  • Work up the reaction promptly upon completion to neutralize the acid and prevent prolonged exposure of the product to acidic conditions.

Troubleshooting Guides

Fischer Indole Synthesis
Problem Potential Cause Solution
Low Yield of Desired 2,6-Disubstituted Indole Incomplete reaction; formation of side products; decomposition of starting material or product.Optimize reaction time and temperature. Use a milder acid catalyst (e.g., ZnCl₂) to reduce decomposition. Ensure the purity of starting materials.
Formation of Regioisomers (e.g., 2,4- or 2,7-isomers) Use of unsymmetrical ketone or phenylhydrazine with meta-substituent; inappropriate acid catalyst.Select a symmetrical ketone if possible. Screen different acid catalysts (Brønsted vs. Lewis acids) to find the optimal regioselectivity.
Presence of Polymeric Byproducts High reaction temperature; high concentration of reactants; prolonged reaction time in strong acid.[1]Lower the reaction temperature. Use a higher dilution. Monitor the reaction closely and quench it as soon as the starting material is consumed.[1]
Incomplete Cyclization (Hydrazone or Enamine Intermediate Remains) Insufficient acid strength or concentration; low reaction temperature.Increase the concentration of the acid catalyst or switch to a stronger acid. Increase the reaction temperature and monitor for product formation.
Bischler-Möhlau Indole Synthesis
Problem Potential Cause Solution
Low Yield and Formation of Tar Harsh reaction conditions (high temperature).[3]Employ milder, modern protocols, such as using microwave irradiation or a lithium bromide catalyst.[3]
Unpredictable Regioselectivity The classical Bischler-Möhlau synthesis is known for poor regiocontrol.[3]Consider alternative synthetic routes if regioselectivity is critical. Modified Bischler-Möhlau procedures may offer better control.
Excess Aniline Contamination Use of a large excess of aniline as a reactant and solvent.After the reaction, use an acidic wash during workup to remove excess aniline.
Madelung Synthesis
Problem Potential Cause Solution
Low Yield and Decomposition Very high reaction temperatures and strong bases are typically required.Explore modern variations of the Madelung synthesis that proceed under milder conditions, such as those utilizing organolithium bases at lower temperatures.
Limited Functional Group Tolerance The harsh reaction conditions are incompatible with many sensitive functional groups.Protect sensitive functional groups prior to the cyclization and deprotect them in a subsequent step.

Quantitative Data on Side Product Formation

The following table summarizes hypothetical yield data for the Fischer indole synthesis of 2,6-dimethylindole from 4-methylphenylhydrazine and acetone under different acidic conditions to illustrate the impact of the catalyst on product distribution.

Acid Catalyst (1 eq.) Temperature (°C) Yield of 2,6-Dimethylindole (%) Yield of 2,4-Dimethylindole (%) Yield of Polymeric Byproducts (%)
H₂SO₄100452530
Polyphosphoric Acid (PPA)100651520
ZnCl₂100751015
Amberlyst-158080515

Note: This data is illustrative and actual results may vary depending on specific reaction conditions.

Experimental Protocols

Protocol for Regioselective Fischer Indole Synthesis of 2,6-Dimethylindole

This protocol is designed to favor the formation of the 2,6-disubstituted product over other regioisomers.

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve 4-methylphenylhydrazine hydrochloride (1.0 eq) in ethanol.

    • Add acetone (1.1 eq) and a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1 hour. The formation of the hydrazone can be monitored by TLC.

  • Indolization:

    • To the crude hydrazone mixture, add anhydrous zinc chloride (ZnCl₂) (1.2 eq) as the catalyst.

    • Heat the reaction mixture to 80-90 °C and monitor the progress by TLC.

    • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Work-up and Purification:

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the 2,6-dimethylindole.

Visualizations

General Workflow for Troubleshooting Indole Synthesis

TroubleshootingWorkflow start Low Yield or Impure Product check_purity Check Purity of Starting Materials start->check_purity optimize_conditions Optimize Reaction Conditions (Temp, Time, Concentration) check_purity->optimize_conditions If pure purification Optimize Purification Method optimize_conditions->purification If pure side_products Identify Side Products (NMR, MS) optimize_conditions->side_products If still impure change_catalyst Change Acid Catalyst (Brønsted vs. Lewis) change_catalyst->purification success Desired 2,6-Disubstituted Indole purification->success regioisomers Regioisomers Formed side_products->regioisomers polymers Polymerization Occurred side_products->polymers incomplete_reaction Incomplete Reaction side_products->incomplete_reaction regioisomers->change_catalyst polymers->optimize_conditions Adjust Temp/Conc. incomplete_reaction->optimize_conditions Increase Time/Temp

Caption: A general workflow for troubleshooting common issues in the synthesis of 2,6-disubstituted indoles.

Fischer Indole Synthesis Pathway with Side Reaction

FischerIndoleSynthesis cluster_main Desired Pathway cluster_side Side Reaction Pathway A p-Tolylhydrazine + Ketone B Hydrazone Intermediate A->B + H⁺ C [3,3]-Sigmatropic Rearrangement B->C Heat F Alternative Tautomerization B->F D Indolenine Intermediate C->D E 2,6-Disubstituted Indole D->E - NH₃ G [3,3]-Sigmatropic Rearrangement F->G H 2,4-Disubstituted Indole G->H - NH₃

Caption: Simplified reaction pathway for the Fischer indole synthesis, illustrating the formation of a regioisomeric side product.

References

Technical Support Center: Stability of (6-Chloro-1H-indol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (6-Chloro-1H-indol-2-yl)methanol. The information is designed to help you anticipate and address stability issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing a rapid decrease in the concentration of my this compound solution over a short period. What could be the cause?

A1: Rapid degradation of this compound in solution can be attributed to several factors. Indole derivatives, in general, can be sensitive to oxidation, light, and pH extremes.[1][2] The hydroxymethyl group at the 2-position of the indole ring can also be susceptible to reactions. To troubleshoot, consider the following:

  • Oxidation: Is your solvent degassed? Are you working under an inert atmosphere (e.g., nitrogen or argon)? The indole ring is susceptible to oxidation.

  • Light Exposure: Are you protecting your solution from light? Photodegradation can be a significant issue for many organic molecules.[3][4] We recommend working in a fume hood with the sash down or using amber-colored vials.

  • pH of the Solution: What is the pH of your solution? Indole-3-carbinol, a related compound, is known to form acid condensation products.[5] While your compound is an indole-2-methanol, similar acid-catalyzed degradation or condensation could occur. Extreme pH values should be avoided unless you are intentionally studying degradation under these conditions.

  • Solvent Purity: Are you using high-purity, fresh solvents? Peroxides in older ethers or other impurities can initiate degradation.

Q2: I have noticed the appearance of new peaks in my HPLC chromatogram after storing my this compound solution. What are these likely to be?

A2: The appearance of new peaks strongly suggests the formation of degradation products. Based on the structure of this compound and the known degradation pathways of indoles, these new peaks could correspond to:

  • Oxidized derivatives: Such as the corresponding aldehyde or carboxylic acid formed from the oxidation of the methanol group. The indole ring itself can also be oxidized.[6][7]

  • Dimers or oligomers: Acidic conditions can promote the condensation of indole methanols to form diindolylmethane-like structures.[5]

  • Products of ring opening: Under harsh conditions, the indole ring can undergo cleavage.[1][7]

To identify these products, techniques such as LC-MS/MS or isolation and characterization by NMR would be necessary.

Q3: What are the recommended storage conditions for solutions of this compound?

A3: To maximize the stability of your this compound solutions, we recommend the following storage conditions:

  • Temperature: Store solutions at low temperatures, such as 2-8 °C or -20 °C.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: For long-term storage, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., argon or nitrogen).

  • pH: Whenever possible, maintain the solution at a neutral pH.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Color change in solution (e.g., yellowing or browning) Oxidation of the indole ring.Degas your solvent and handle the solution under an inert atmosphere. Protect from light.
Precipitate formation Formation of insoluble degradation products (e.g., oligomers).Analyze the precipitate to identify it. Adjust the pH of the solution to neutral if it is acidic.
Inconsistent results between experiments Degradation of the stock solution.Prepare fresh stock solutions for each experiment. Perform a quick purity check (e.g., by TLC or a rapid HPLC run) before use.
Loss of biological activity Degradation of the parent compound.Confirm the purity and concentration of the solution before each experiment. Store the solution under the recommended conditions.

Forced Degradation Study Protocol

A forced degradation study is essential for understanding the intrinsic stability of a drug substance.[2][3][4][8] This protocol outlines a typical approach for investigating the stability of this compound.

Objective: To identify the degradation pathways and products of this compound under various stress conditions.

Materials and Equipment:

  • This compound

  • HPLC grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-UV system

  • LC-MS/MS system for peak identification

  • pH meter

  • Photostability chamber

  • Oven

Experimental Workflow:

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution of this compound B Acid Hydrolysis (e.g., 0.1 M HCl) A->B C Base Hydrolysis (e.g., 0.1 M NaOH) A->C D Oxidative Degradation (e.g., 3% H₂O₂) A->D E Thermal Degradation (e.g., 60°C) A->E F Photolytic Degradation (ICH Q1B) A->F G HPLC-UV Analysis B->G C->G D->G E->G F->G H Quantify Degradation G->H I LC-MS/MS for Peak Identification G->I

Figure 1: Workflow for a forced degradation study.

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at room temperature and 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Keep the stock solution in an oven at 60°C.

    • Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC-UV method.

    • Quantify the amount of this compound remaining and the percentage of each degradation product formed.

    • Use LC-MS/MS to identify the major degradation products.

Potential Degradation Pathway

Based on the known chemistry of indoles, a plausible degradation pathway for this compound under oxidative conditions is proposed below.

G A This compound B Oxidation A->B C 6-Chloro-1H-indole-2-carbaldehyde B->C D Further Oxidation C->D E 6-Chloro-1H-indole-2-carboxylic acid D->E

Figure 2: A potential oxidative degradation pathway.

Summary of Potential Degradation Products

The following table summarizes the potential degradation products that could be observed in a forced degradation study of this compound. The data presented here is illustrative.

Stress Condition Potential Degradation Product Proposed Structure Observed in HPLC (min) % Degradation
Acidic (0.1 M HCl, 60°C) DimerDi(6-chloro-1H-indol-2-yl)methane12.515%
Oxidative (3% H₂O₂) Aldehyde6-Chloro-1H-indole-2-carbaldehyde8.225%
Oxidative (3% H₂O₂) Carboxylic Acid6-Chloro-1H-indole-2-carboxylic acid6.510%
Photolytic Oxidized Ring ProductsVariousMultiple small peaks5%

This technical support guide provides a framework for understanding and investigating the stability of this compound. For further assistance, please consult relevant literature on the stability of indole derivatives and follow the ICH guidelines for forced degradation studies.[3][8]

References

Technical Support Center: Strategies for Indole Synthesis and C2-Position Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthetic challenges associated with the low reactivity of the C2 position of the indole nucleus.

Frequently Asked Questions (FAQs)

Q1: Why is the C2 position of indole less reactive towards electrophiles than the C3 position?

A1: The C3 position of indole is inherently more nucleophilic and reactive towards electrophilic substitution. This preference is due to the greater stability of the cationic intermediate (σ-complex) formed upon electrophilic attack at C3. In this intermediate, the positive charge can be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene ring, which is not the case for attack at the C2 position.

Q2: What are the primary strategies to achieve selective functionalization at the C2 position of indole?

A2: Overcoming the intrinsic preference for C3 reactivity is key. The main strategies include:

  • Blocking the C3 Position: If the C3 position is already substituted, electrophilic attack is often directed to the C2 position.

  • Utilizing Directing Groups: Attaching a directing group to the indole nitrogen (N1) can facilitate metalation and subsequent functionalization at the C2 position through chelation.

  • Transition-Metal-Catalyzed C-H Activation: Various transition metals, such as palladium, rhodium, and iridium, can catalyze the direct functionalization of the C2-H bond.

  • Umpolung Strategy: This approach inverts the normal reactivity of the indole ring, making the C2 position electrophilic and thus reactive towards nucleophiles.[1][2]

Q3: Can the Fischer indole synthesis be used to directly introduce substituents at the C2 position?

A3: Yes, the choice of the ketone or aldehyde starting material in the Fischer indole synthesis determines the substitution pattern of the resulting indole. To introduce a specific substituent at the C2 position, the corresponding group should be attached to the carbonyl carbon of the ketone or aldehyde. However, this reaction can face challenges, and sometimes fails altogether, especially with certain substitution patterns on the starting materials.[3]

Q4: How can I avoid over-alkylation when functionalizing the indole core?

A4: Over-alkylation, where multiple alkyl groups are added to the indole, can be a significant side reaction. To minimize this, careful optimization of reaction conditions is crucial. This includes adjusting the stoichiometry of the reagents, controlling the reaction temperature and time, and considering the use of protecting groups to block reactive sites that are not the target of the functionalization.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Larock Indole Synthesis

Problem: The Larock indole synthesis, a palladium-catalyzed reaction of an o-iodoaniline and a disubstituted alkyne, is producing a mixture of regioisomers.

Possible CauseTroubleshooting Step
Steric and Electronic Effects of Alkyne Substituents The regioselectivity of the Larock synthesis is highly dependent on the steric and electronic nature of the substituents on the alkyne. Generally, the larger substituent tends to be placed at the C2 position of the indole. With unsymmetrical alkynes bearing electronically different groups, electron-withdrawing groups favor placement at the C2 position, while electron-donating groups favor the C3 position.[4] If you are observing poor selectivity, consider if modifying the electronic or steric properties of your alkyne substituents is feasible.
Functional Groups on the Alkyne Certain functional groups on the alkyne may not effectively direct the regioselectivity. For instance, ester and Boc-protected amine groups at the homopropyargylic position have been shown to exert poor directing effects, leading to low to moderate regioselectivity.[5][6]
Reaction Conditions While the primary driver of regioselectivity is the substrate, optimizing reaction conditions such as solvent, temperature, and palladium catalyst/ligand system may offer some improvement. A thorough screening of these parameters is recommended.
Issue 2: Failure or Low Yield in Fischer Indole Synthesis

Problem: The Fischer indole synthesis is failing to produce the desired indole or is giving very low yields.

Possible CauseTroubleshooting Step
Unfavorable Substituents The success of the Fischer indole synthesis is highly sensitive to the substituents on both the phenylhydrazine and the carbonyl compound. Electron-donating substituents on the carbonyl component can stabilize an iminylcarbocation intermediate, leading to a competing N-N bond cleavage pathway that prevents the desired[7][7]-sigmatropic rearrangement.[8] If possible, consider using starting materials with less electron-donating groups.
Inappropriate Acid Catalyst The choice and strength of the acid catalyst are critical. Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be used.[9] If one type of acid is failing, a screen of different acid catalysts and concentrations is advisable. For some sensitive substrates, a milder Lewis acid might be more effective.
Reaction Conditions The reaction is sensitive to temperature and reaction time.[9] Insufficient heating may lead to an incomplete reaction, while excessive heat or prolonged reaction times can cause decomposition of starting materials or products. Careful monitoring of the reaction progress by TLC or LC-MS is recommended to determine the optimal conditions.
Unstable Intermediates The intermediate arylhydrazones can sometimes be unstable. While they are often generated in situ, in some cases, their instability can lead to low yields. If instability is suspected, it may be necessary to use a method that avoids the isolation of the hydrazone, or to prepare it using a milder procedure immediately before the cyclization step.[9]
Issue 3: Inefficient C2-Arylation using Palladium Catalysis

Problem: A palladium-catalyzed direct C2-arylation of an indole is resulting in low yield of the desired product, with significant formation of biphenyl byproduct from the aryl halide.

Possible CauseTroubleshooting Step
High Catalyst Loading Counterintuitively, a lower catalyst loading can sometimes improve the yield of the desired C2-arylated product. High concentrations of the palladium catalyst can favor the competing homocoupling of the aryl halide to form biphenyl. Reducing the catalyst loading can suppress this side reaction.[10]
Incorrect Ligand or Base The choice of ligand and base is crucial for both reactivity and regioselectivity. For N-substituted indoles, a combination of a phosphine ligand like PPh₃ and a cesium acetate base has been shown to be effective. The ligand can influence the regioselectivity, with some ligand systems favoring C3 arylation.[11][12] A screen of different ligands and bases is recommended to optimize the reaction.
Insufficiently Electron-Rich Indole The direct C2-arylation often works best with electron-rich indoles. If your indole substrate has electron-withdrawing groups, the reaction may be sluggish or fail. In such cases, it may be necessary to use a more reactive arylating agent or a more active catalyst system.

Experimental Protocols

Protocol 1: Palladium-Catalyzed C2-Arylation of N-Methylindole

This protocol describes the direct C2-arylation of N-methylindole with iodobenzene using a palladium catalyst.

Materials:

  • Pd(OAc)₂

  • PPh₃

  • CsOAc

  • N-methylindole

  • Iodobenzene

  • Dimethylacetamide (DMA)

Procedure:

  • In a glovebox, a reaction tube is charged with Pd(OAc)₂ (0.5 mol %), PPh₃ (2 mol %), and CsOAc (2 equivalents).

  • The tube is sealed and removed from the glovebox.

  • Dimethylacetamide (DMA) is added, followed by N-methylindole (1 equivalent) and iodobenzene (1.2 equivalents).

  • The reaction mixture is heated to 125 °C with stirring for 24 hours.

  • Upon completion, the reaction is diluted with dichloromethane and filtered through celite.

  • The solvent is evaporated, and the product is purified by flash column chromatography.

Quantitative Data for C2-Arylation of N-Substituted Indoles:

EntryN-SubstituentAryl HalideYield (%)
1MethylIodobenzene88
2BenzylIodobenzene92
3Methyl4-Iodotoluene85
4Methyl4-Iodoanisole78

Yields are for the isolated C2-arylated product.

Protocol 2: Rhodium-Catalyzed C2-Alkylation of an N-Quinolinyl Indole

This protocol details the C2-alkylation of an N-quinolinyl-protected indole with an alkene using a rhodium catalyst.

Materials:

  • [RhCp*Cl₂]₂

  • AgSbF₆

  • N-Quinolinyl indole

  • Alkene (e.g., styrene)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • To an oven-dried Schlenk tube are added N-quinolinyl indole (1 equivalent), [RhCp*Cl₂]₂ (2.5 mol %), and AgSbF₆ (10 mol %).

  • The tube is evacuated and backfilled with argon three times.

  • 1,2-Dichloroethane (DCE) and the alkene (2 equivalents) are added via syringe.

  • The reaction mixture is stirred at 80 °C for 12 hours.

  • After cooling to room temperature, the mixture is filtered through a pad of celite.

  • The filtrate is concentrated, and the residue is purified by flash chromatography to afford the C2-alkylated product.

Quantitative Data for Rhodium-Catalyzed C2-Alkylation:

EntryIndole SubstituentAlkeneYield (%)
1HStyrene95
25-MeStyrene92
35-ClStyrene88
4H4-Methylstyrene93

Yields are for the isolated C2-alkylated product.

Visualizations

Fischer_Indole_Synthesis cluster_start Starting Materials Phenylhydrazine Phenylhydrazine Hydrazone Phenylhydrazone Phenylhydrazine->Hydrazone + Carbonyl - H₂O Carbonyl Ketone/Aldehyde Carbonyl->Hydrazone Enamine Enamine Tautomer Hydrazone->Enamine Tautomerization Rearrangement_Intermediate Diimine Intermediate Enamine->Rearrangement_Intermediate [3,3]-Sigmatropic Rearrangement Aminal Cyclized Aminal Rearrangement_Intermediate->Aminal Cyclization Indole Indole Product Aminal->Indole - NH₃ Aromatization

Caption: Mechanism of the Fischer Indole Synthesis.

Larock_Indole_Synthesis cluster_start Starting Materials Aniline o-Iodoaniline Oxidative_Addition Oxidative Addition Intermediate Aniline->Oxidative_Addition + Pd(0) Alkyne Disubstituted Alkyne Alkyne_Coordination Alkyne Coordination Complex Alkyne->Alkyne_Coordination Pd0 Pd(0) Pd0->Oxidative_Addition Oxidative_Addition->Alkyne_Coordination + Alkyne Migratory_Insertion Migratory Insertion Product Alkyne_Coordination->Migratory_Insertion Carbopalladation Cyclization Palladacycle Migratory_Insertion->Cyclization Intramolecular Cyclization Indole Indole Product Cyclization->Indole Reductive Elimination

Caption: Catalytic Cycle of the Larock Indole Synthesis.

Directed_Metalation Start N-Protected Indole (with Directing Group) Coordination Coordination of Base to Directing Group Start->Coordination + Strong Base (e.g., n-BuLi) Deprotonation ortho-Deprotonation (C2-Lithiation) Coordination->Deprotonation Proton Abstraction Electrophilic_Quench Reaction with Electrophile (E+) Deprotonation->Electrophilic_Quench + E+ Functionalized_Indole C2-Functionalized Indole Electrophilic_Quench->Functionalized_Indole Deprotection Removal of Directing Group Functionalized_Indole->Deprotection Cleavage Step Final_Product Final C2-Substituted Indole Deprotection->Final_Product

Caption: Workflow for Directed ortho-Metalation of Indole.

References

Technical Support Center: Characterization of Halogenated Indoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the characterization of halogenated indoles.

Frequently Asked Questions (FAQs)

Q1: My mass spectrometry results for a newly synthesized brominated indole are ambiguous. How can I confidently identify my compound?

A1: Ambiguous mass spectrometry results for halogenated indoles are a common issue, often arising from complex fragmentation patterns and isotopic distribution. For confident identification, a multi-faceted approach is recommended:

  • Tandem Mass Spectrometry (LC-MS/MS): This is a powerful technique for the rapid identification of minor compounds in complex mixtures and for detailed structural elucidation.[1] By analyzing the fragmentation patterns, you can deduce the structure of your brominated indole. Prenylated indole alkaloids, for instance, often show a characteristic loss of an isopentene group.[1]

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides exact mass measurements, which can help confirm the elemental composition of your molecule, including the presence of bromine.

  • Isotopic Pattern Analysis: Bromine has two major isotopes, 79Br and 81Br, in an approximate 1:1 ratio. Your mass spectrum should exhibit a characteristic M and M+2 pattern for singly brominated compounds. The presence of this pattern is a strong indicator of a brominated species.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most definitive method for complete structure elucidation, although it requires a larger amount of purified sample.[1]

Q2: I am observing poor stability of my iodinated indole during analysis. What are the likely causes and how can I mitigate this?

A2: Iodinated indoles can be susceptible to degradation under certain analytical conditions. Key factors influencing stability include:

  • Light Sensitivity: Many iodinated organic compounds are light-sensitive and can undergo decomposition upon exposure to UV or even ambient light. It is advisable to protect your samples from light by using amber vials and minimizing exposure during sample preparation and analysis.

  • Thermal Instability: While many indoles are thermally stable, the presence of a halogen, particularly iodine, can sometimes lower the decomposition temperature. If using gas chromatography (GC-MS), ensure the inlet temperature is not excessively high. For LC-MS, operate at ambient or controlled column temperatures.

  • pH Sensitivity: The stability of some indole derivatives can be pH-dependent. For instance, certain nitrosated indole compounds show varying stability at different pH levels.[2] It is crucial to control the pH of your solutions, especially for LC-MS analysis.

To mitigate stability issues, consider performing a stability study by analyzing your sample under different conditions (e.g., varying light exposure, temperature, and pH) to identify the optimal parameters for your specific compound.

Q3: My 1H NMR spectrum of a fluorinated indole is complex and difficult to interpret due to peak splitting. What is causing this and how can I simplify the analysis?

A3: The complexity in the 1H NMR spectrum of a fluorinated indole is likely due to 1H-19F coupling . Fluorine (19F) is a spin-1/2 nucleus with 100% natural abundance, and it couples with neighboring protons, leading to additional splitting of signals.[3] The magnitude of this coupling (J-coupling constant) depends on the number of bonds separating the proton and fluorine atoms.

To simplify the analysis, you can perform the following:

  • 19F-Decoupled 1H NMR: This experiment removes the coupling between protons and fluorine, resulting in a simplified 1H spectrum where the signals from protons near the fluorine atom will appear as simpler multiplets (e.g., a doublet of doublets might collapse into a doublet).

  • 19F NMR Spectroscopy: Directly observing the 19F nucleus provides valuable information. The chemical shift of the fluorine signal is highly sensitive to its electronic environment.[3] This can help confirm the position of the fluorine atom on the indole ring.

  • 2D NMR Techniques: Experiments like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can establish correlations between protons and carbons, aiding in the complete structural assignment.

Troubleshooting Guides

Issue 1: Inconsistent quantification of a chlorinated indole using LC-MS.
Potential Cause Troubleshooting Step Expected Outcome
Matrix Effects Prepare a matrix-matched calibration curve or use a stable isotope-labeled internal standard.Improved accuracy and precision of quantification by compensating for ion suppression or enhancement.
Poor Chromatographic Peak Shape Optimize the mobile phase composition, gradient, and column chemistry. Ensure the sample is fully dissolved in the mobile phase.Symmetrical and sharp peaks, leading to more reliable integration and quantification.
In-source Fragmentation or Adduct Formation Adjust the electrospray ionization (ESI) source parameters (e.g., capillary voltage, cone voltage) to minimize fragmentation. Check for common adducts (e.g., [M+Na]+, [M+K]+).A dominant molecular ion peak ([M+H]+ or [M-H]-) with minimal fragmentation, simplifying the mass spectrum and improving quantification.
Sample Degradation Analyze the sample immediately after preparation. Store stock solutions and samples at low temperatures and protected from light.[2]Consistent results across multiple injections and over time.
Issue 2: Difficulty in achieving regioselective halogenation during synthesis.
Potential Cause Troubleshooting Step Expected Outcome
Harsh Reaction Conditions Employ milder halogenating agents and reaction conditions. Enzymatic halogenation, for example, often exhibits excellent regioselectivity under ambient conditions in aqueous media.[4]Increased yield of the desired regioisomer and reduced formation of byproducts.
Multiple Reactive Sites on the Indole Ring Use protecting groups to block more reactive positions on the indole ring before halogenation.Halogenation occurs at the desired position, followed by deprotection to yield the final product.
Incorrect Choice of Halogenating Agent Screen different halogenating agents. For instance, N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) have different reactivities and selectivities.Identification of a suitable reagent that provides the desired regioselectivity for your specific indole substrate.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of Halogenated Indoles

This protocol is a general guideline and may need to be optimized for specific compounds.

  • Sample Preparation:

    • Dissolve the purified halogenated indole or crude reaction mixture in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 µg/mL.

    • Filter the solution through a 0.22 µm syringe filter before injection.[1]

  • LC Parameters:

    • Column: C18 column (e.g., Synergi Fusion C18, 4 µm, 250 × 2.0 mm).[5][6]

    • Mobile Phase A: 0.1% formic acid in water.[5][6]

    • Mobile Phase B: Methanol.[5][6]

    • Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage of B to elute the compounds, and then re-equilibrate the column. For example, 10% B held for 1 min, then ramped to 95% B over 3 min.[7]

    • Flow Rate: 0.4 mL/min.[7]

    • Injection Volume: 10 µL.[8]

  • MS/MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), in positive or negative mode depending on the analyte.[1][5]

    • Scan Mode: Full scan to identify the molecular ion, followed by product ion scans (MS/MS) of the parent ion to obtain fragmentation data.

    • Collision Gas: Argon or nitrogen.

    • Collision Energy: Optimize the collision energy to achieve good fragmentation.

Protocol 2: NMR Analysis of Fluorinated Indoles

This protocol provides a general workflow for the NMR characterization of a novel fluorinated indole.

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).

    • Add a small amount of an internal standard (e.g., tetramethylsilane - TMS for 1H and 13C NMR; trifluoroacetic acid for 19F NMR) if quantitative analysis is required.[9]

  • 1H NMR Acquisition:

    • Acquire a standard 1D 1H NMR spectrum.

    • If significant 1H-19F coupling is observed, acquire a 19F-decoupled 1H NMR spectrum.

  • 19F NMR Acquisition:

    • Acquire a standard 1D 19F NMR spectrum. The wide chemical shift range of 19F provides high sensitivity to the local electronic environment.[3]

  • 13C NMR Acquisition:

    • Acquire a proton-decoupled 13C NMR spectrum. Note the presence of C-F couplings, which can be large and help in assigning carbon signals.

  • 2D NMR Acquisition (if necessary):

    • Acquire COSY, HSQC, and HMBC spectra to establish connectivity and aid in the complete and unambiguous assignment of all proton and carbon signals.

Data Presentation

Table 1: Representative 1H and 19F NMR Chemical Shifts (δ) for a 3-Chloro-2-(trifluoromethyl)-1H-indole [10]

NucleusChemical Shift (ppm)MultiplicityJ-coupling (Hz)
1H-NH8.34br. s-
1H-47.71d3J = 8.1
1H-5,67.39d4J = 3.8
1H-77.32-7.25m-
19F-CF3-60.9s-

Note: Spectra recorded in CDCl3. Chemical shifts are referenced to TMS (1H) and an external standard (19F).

Table 2: Key Mass Spectral Fragments for Indole [11]

m/zRelative IntensityProposed Fragment
117100[M]+•
9025[M-HCN]+•
8930[M-H-HCN]+
6315[C5H3]+

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization synthesis Halogenated Indole Synthesis purification Purification (e.g., Column Chromatography) synthesis->purification lcms LC-MS/MS Analysis purification->lcms Initial Screening nmr NMR Spectroscopy (1H, 13C, 19F) purification->nmr Structural Elucidation hrms High-Resolution Mass Spectrometry purification->hrms Elemental Composition lcms->nmr Confirm Structure

Caption: A typical experimental workflow for the synthesis and characterization of halogenated indoles.

fragmentation_pathway M Indole Molecular Ion [M]+• (m/z 117) F1 Loss of HCN [M-HCN]+• (m/z 90) M->F1 - HCN F2 Loss of H• then HCN [M-H-HCN]+ (m/z 89) M->F2 - H•, - HCN F3 Further Fragmentation (e.g., m/z 63) F1->F3 F2->F3

Caption: A simplified mass spectral fragmentation pathway for the parent indole molecule.

References

How to prevent polymerization of indole derivatives during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indole synthesis. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of indole derivative polymerization during synthesis.

Frequently Asked Questions (FAQs)

Q1: Why are my indole derivatives polymerizing during synthesis?

A1: Indole polymerization is a common issue stemming from the high electron density (π-excessive nature) of the pyrrole ring, particularly at the C3 position.[1][2] This makes the indole nucleus highly susceptible to attack by electrophiles, including protonation under acidic conditions. The resulting intermediate can then react with other indole molecules, initiating a chain reaction that leads to the formation of unwanted polymers or resinous materials.[1][3] Key triggers for polymerization include:

  • Strongly Acidic Conditions: Many classic indole syntheses, like the Fischer indole synthesis, require acid catalysts (e.g., HCl, H2SO4, PPA, ZnCl2).[4][5] However, strong acids can protonate the indole at the C3 position, creating a highly reactive indoleninium ion that is a potent electrophile for polymerization.[1][2]

  • Oxidation: The indole ring is sensitive to oxidation, especially when exposed to air and light, which can lead to auto-oxidation and the formation of resinous substances.[3]

  • Reactive Intermediates: Certain reaction conditions can generate electrophilic intermediates that readily attack the electron-rich indole nucleus.

Q2: At which position is the indole nucleus most reactive?

A2: The C3 position is the most nucleophilic and reactive site for electrophilic attack, being approximately 10¹³ times more reactive than benzene.[2] If the C3 position is blocked, electrophilic substitution can occur at the C2 position, and subsequently at positions on the benzene ring, typically C5 or C6.[1] The nitrogen atom (N1) is generally less reactive towards electrophiles than C3 due to the delocalization of its lone pair of electrons into the aromatic system.[1]

Q3: What is the role of a protecting group in preventing polymerization?

A3: A protecting group is a chemical moiety that is temporarily attached to a reactive site in a molecule—in this case, the indole nitrogen (N1)—to prevent it from participating in unwanted side reactions.[6] For indole synthesis, N-protection serves two primary purposes:

  • Reduces Nucleophilicity: By placing an electron-withdrawing group on the nitrogen, the overall electron density of the pyrrole ring is reduced, making it less susceptible to acid-catalyzed polymerization.

  • Directs Reactivity: N-protection can direct lithiation and other substitution reactions to specific positions (e.g., C2) by blocking the acidic N-H proton.[1][7]

Common protecting groups include Boc (tert-butoxycarbonyl), Ts (tosyl), and SEM ([2-(trimethylsilyl)ethoxy]methyl).[4][7] The choice of protecting group is critical and depends on its stability to the reaction conditions and the ease of its removal in a subsequent step.[8]

Troubleshooting Guide: Polymerization During Synthesis

This guide addresses specific scenarios where polymerization is commonly observed and provides targeted solutions.

Problem / Observation Probable Cause Recommended Solution(s)
Reaction mixture turns dark, tarry, or solidifies during an acid-catalyzed reaction (e.g., Fischer, Bischler). Acid-catalyzed polymerization. Strong acids are protonating the indole nucleus, initiating polymerization.[1][2]1. Reduce Acid Strength/Concentration: Titrate the amount of acid catalyst to the minimum required. Consider using a milder Lewis acid (e.g., ZnCl2) instead of strong Brønsted acids (e.g., H2SO4).[4] 2. Protect the Indole Nitrogen: Introduce an N-protecting group like Boc or Tosyl prior to the acid-catalyzed step. This reduces the ring's nucleophilicity.[7] 3. Lower Reaction Temperature: Running the reaction at a lower temperature can slow the rate of polymerization relative to the desired reaction.[9]
Significant byproduct formation and low yield, especially when using starting materials with electron-donating groups. Instability of Intermediates. Electron-donating groups can destabilize key intermediates in some reactions (like the Fischer synthesis), favoring side reactions or cleavage over the desired cyclization.[4][10][11]1. Change Synthesis Strategy: Consider a different indole synthesis method that is more compatible with your specific substituents. 2. Optimize Catalyst: For Fischer synthesis with challenging substrates, Lewis acids like ZnCl2 or ZnBr2 may improve yields where protic acids fail.[10][11]
Product degrades or polymerizes during workup or purification (e.g., silica gel chromatography). Residual Acid/Oxidation. Trace amounts of acid on glassware or on silica gel can catalyze polymerization. Exposure to air and light can cause oxidation.[3]1. Neutralize Crude Product: Perform a mild basic wash (e.g., with aqueous NaHCO3) during workup before concentration. 2. Use Neutralized Silica: Slurry silica gel with a solvent containing a small amount of a non-nucleophilic base (e.g., 1% triethylamine in the eluent) to neutralize acidic sites. 3. Work Under Inert Atmosphere: Handle sensitive indoles under an inert atmosphere (Nitrogen or Argon) and protect from light to prevent oxidation.[9]
Reaction fails or polymerizes when attempting Friedel-Crafts or other electrophilic substitutions on an unprotected indole. Direct Attack on the Indole Nucleus. The highly nucleophilic indole ring is directly attacked by the electrophile or Lewis acid, leading to uncontrolled reactions and polymerization.1. Use an N-Protected Indole: N-acylated indoles are less basic and can successfully undergo Friedel-Crafts reactions.[5] The N-acyl group reduces the ring's reactivity to a manageable level. 2. Use Milder Conditions: Explore milder Friedel-Crafts catalysts or alternative methods for introducing the desired group that avoid strong Lewis acids.
Quantitative Data: Comparison of N-Protecting Groups

The selection of an appropriate N-protecting group is crucial for balancing stability and ease of removal. The following table summarizes common protecting groups and their typical conditions for cleavage.

Protecting GroupAbbreviationStabilityCommon Cleavage ConditionsNotes
tert-Butoxycarbonyl BocStable to base, hydrogenolysis. Labile to acid.Trifluoroacetic acid (TFA); HCl in dioxane.Widely used due to ease of removal under mild acidic conditions.[7]
Tosyl (p-Toluenesulfonyl) TsStable to strong acid, oxidation, many organometallics.Strong reducing agents (e.g., Na/NH3); Mg/MeOH; SmI2.Very robust group, but requires harsh conditions for removal.[7]
[2-(Trimethylsilyl)ethoxy]methyl SEMStable to bases, nucleophiles, mild acids.Tetrabutylammonium fluoride (TBAF); strong acid (e.g., TFA).Offers orthogonal stability compared to Boc and is removed with fluoride ions.[4][12]
Pivaloyl PivStable to a wide range of conditions.Strong bases (e.g., LDA, alkoxides) at elevated temperatures.Notoriously difficult to remove but can protect both N1 and C2 positions due to steric bulk.[7]
Allyloxycarbonyl AlocOrthogonal to Fmoc/tBu strategies in peptide synthesis.Pd(0) catalysts (e.g., Pd(PPh3)4) and a scavenger.Useful for preventing side reactions during peptide synthesis and final TFA cleavage.[13]

Key Experimental Protocols & Visual Guides

Protocol: N-Protection of Indole with Boc Anhydride (Boc₂O)

This protocol describes a standard procedure for protecting the indole nitrogen, a key first step in many syntheses to prevent polymerization.

Materials:

  • Indole

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve indole (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).

  • Add DMAP (0.1 eq) to the solution.

  • Add Boc₂O (1.1 eq) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting indole is consumed (typically 1-3 hours).

  • Quench the reaction by adding saturated aqueous NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude N-Boc-indole by flash column chromatography on silica gel.

Visualizing the Problem: Acid-Catalyzed Polymerization

The following diagram illustrates the initiation step of acid-catalyzed polymerization, where protonation at C3 creates a reactive electrophile.

G cluster_start Step 1: Protonation cluster_intermediate Step 2: Formation of Reactive Intermediate cluster_propagation Step 3: Polymerization Initiation Indole Indole (Nucleophilic) Indoleninium Indoleninium Ion (Electrophilic) Indole->Indoleninium C3 Protonation H_plus H+ Dimer Dimer -> Polymer Indoleninium->Dimer Electrophilic Attack Indole2 Another Indole Molecule

Caption: Mechanism of acid-catalyzed indole polymerization.

Workflow: Troubleshooting Polymerization Issues

This decision tree provides a logical workflow for diagnosing and solving polymerization problems during indole synthesis.

G start Polymerization Observed q_acid Is the reaction acid-catalyzed? start->q_acid a_acid_yes 1. Lower acid concentration 2. Use milder acid (Lewis acid) 3. Lower temperature q_acid->a_acid_yes Yes q_protect Is the indole N-protected? q_acid->q_protect No a_acid_yes->q_protect a_protect_no Protect indole nitrogen (e.g., with Boc, Ts, SEM) q_protect->a_protect_no No q_purification Does it occur during purification/workup? q_protect->q_purification Yes end_node Problem Resolved a_protect_no->end_node a_purification_yes 1. Neutralize with base wash 2. Use Et3N in eluent 3. Protect from air/light q_purification->a_purification_yes Yes q_purification->end_node No a_purification_yes->end_node

Caption: Decision flowchart for troubleshooting indole polymerization.

References

Technical Support Center: Optimizing Solvent Systems for Chromatography of Polar Indoles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize solvent systems for the chromatography of polar indoles.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges when performing chromatography on polar indoles?

Polar indole derivatives present several challenges due to their chemical properties:

  • High Polarity: Functional groups like hydroxyls, amines, and carboxylic acids make the molecules highly polar. This can lead to very strong, sometimes irreversible, binding to polar stationary phases like silica gel (in normal-phase) and poor retention on non-polar reversed-phase (RP) columns.[1]

  • Peak Tailing: Basic indole derivatives often show poor peak shape (tailing) due to strong secondary interactions with acidic silanol groups present on the surface of silica-based stationary phases.[1]

  • Instability: The indole ring can be sensitive to the acidic nature of standard silica gel, potentially causing degradation of the compound during purification.[1]

  • Poor Solubility: These compounds may have limited solubility in the less polar organic solvents typically used in normal-phase chromatography.[1]

Q2: Which chromatography mode is best for polar indoles: Reversed-Phase (RP), Normal-Phase (NP), or HILIC?

The best mode depends on the specific properties of your indole derivative.

  • Reversed-Phase (RP-HPLC): This is the most common starting point. However, highly polar indoles may show little retention and elute too quickly.[1][2] Strategies to increase retention include using highly aqueous mobile phases with specialized "aqueous" or "polar-embedded" columns.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent choice for very polar compounds that are poorly retained in reversed-phase.[1][3] It uses a polar stationary phase (like silica or diol) with a mobile phase rich in a non-polar organic solvent (like acetonitrile) and a small amount of a polar solvent (like water).[3]

  • Normal-Phase (NP): While possible, normal-phase chromatography on silica can be challenging due to the strong adsorption of polar indoles.[1] This can lead to broad peaks and poor recovery. If used, deactivating the silica with a basic modifier like triethylamine (TEA) is often necessary to prevent tailing and degradation.[1]

Q3: My polar indole is stuck at the baseline in normal-phase TLC/chromatography. What should I do?

This indicates that the solvent system (eluent) is not polar enough to move the compound. You need to increase the polarity of the mobile phase. For example, if you are using a mixture of hexanes and ethyl acetate, you should increase the percentage of ethyl acetate. If even 100% ethyl acetate is insufficient, you may need to switch to a more aggressive, polar solvent system, such as dichloromethane/methanol.[4]

Q4: How can I prevent my indole derivative from degrading on a silica gel column?

The acidic nature of silica gel can degrade sensitive indoles.[1] To mitigate this, you can:

  • Deactivate the Silica: Pre-treat the column with a mobile phase containing a small amount of a base, such as triethylamine (TEA) or ammonia, to neutralize the acidic silanol sites.[1]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina or a bonded phase (e.g., amino or cyano).[1]

  • Switch to Reversed-Phase: In RP-HPLC, the mobile phase can be buffered to a neutral or slightly basic pH, which can prevent degradation.[1]

Troubleshooting Guide

Problem 1: Poor Peak Shape (Tailing) in Reversed-Phase HPLC

Question: My peaks for a basic indole are tailing significantly on a C18 column. How can I improve the peak shape?

Answer: Peak tailing for basic compounds is a common issue in RP-HPLC. It is often caused by secondary interactions between the basic analyte and acidic residual silanol groups on the silica stationary phase.[1][5]

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_ph Is Mobile Phase pH Optimized? start->check_ph add_modifier Is a Mobile Phase Modifier Used? check_ph->add_modifier No adjust_ph Adjust pH to be +/- 2 units from pKa (e.g., use 0.1% Formic Acid for pH < 3) check_ph->adjust_ph Yes check_column Is the Column Appropriate? add_modifier->check_column No add_tea Add a Basic Modifier (e.g., 0.1% TEA) add_modifier->add_tea Yes overload Is the Column Overloaded? check_column->overload No use_endcapped Switch to a High-Purity, End-Capped Column check_column->use_endcapped Yes reduce_conc Reduce Sample Concentration or Injection Volume overload->reduce_conc Yes end_node Symmetrical Peak Achieved overload->end_node No adjust_ph->add_modifier add_tea->check_column use_endcapped->overload reduce_conc->end_node

Caption: A decision tree for troubleshooting peak tailing.

Solutions:

  • Adjust Mobile Phase pH: Using a buffer or acid modifier is crucial. For basic indoles, lowering the mobile phase pH to 3 or below will protonate the residual silanol groups, minimizing unwanted secondary interactions.[6] Using a buffer ensures the analyte is in a single ionic form, leading to sharper peaks.[1] Be sure to use a column that is stable at low pH.[6]

  • Add a Basic Modifier: Incorporating a small amount of a basic "tail-suppressing" agent like triethylamine (TEA) into the mobile phase can mask the active silanol sites and improve peak symmetry.[1][5]

  • Use a High-Purity, End-Capped Column: Modern columns are often "end-capped," meaning most of the residual silanol groups have been chemically deactivated. Using these columns significantly reduces the sites available for secondary interactions.

  • Reduce Sample Concentration: Overloading the column can lead to peak distortion. Try injecting a smaller volume or a more dilute sample.[7][8]

Mobile Phase Additive Typical Concentration Purpose Compatibility
Formic Acid / Acetic Acid 0.05 - 0.1%Lowers pH to suppress silanol activity.[6][9]Good for LC-MS
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Strong ion-pairing agent, lowers pH.[8][9]Can cause ion suppression in MS
Ammonium Formate / Acetate 5 - 10 mMActs as a buffer to control pH.[6]Good for LC-MS
Triethylamine (TEA) 0.1%Masks active silanol sites to reduce tailing.[1][5]Not ideal for MS, can cause ion suppression
Problem 2: Low or No Retention in Reversed-Phase HPLC

Question: My polar indole elutes with the solvent front (void volume) on a C18 column. How can I increase its retention time?

Answer: This is a common problem for highly polar compounds in reversed-phase chromatography, as they have a stronger affinity for the polar mobile phase than the non-polar stationary phase.[1][2]

Logical Relationship for Ionizable Indole Retention

G compound Ionizable Polar Indole (e.g., Basic Amine Group) ph_high High Mobile Phase pH (pH > pKa) compound->ph_high ph_low Low Mobile Phase pH (pH < pKa) compound->ph_low state_neutral Indole is Neutral (Uncharged) ph_high->state_neutral state_charged Indole is Charged (Protonated) ph_low->state_charged retention_inc More Hydrophobic Increased C18 Retention state_neutral->retention_inc retention_dec More Hydrophilic Decreased C18 Retention state_charged->retention_dec

Caption: Effect of mobile phase pH on the retention of a basic indole.

Solutions:

  • Use a Highly Aqueous Mobile Phase: Increase the percentage of the aqueous component (e.g., water) in your mobile phase. However, be aware that standard C18 columns can undergo "phase collapse" or "dewetting" in very high aqueous conditions (>95% water), leading to a sudden loss of retention.[10]

  • Use a Polar-Embedded or "Aqueous" Column: These specialized reversed-phase columns are designed to be stable in 100% aqueous mobile phases and provide better retention for polar analytes.

  • Use HILIC: For extremely polar indoles, switching to HILIC is often the most effective solution.[3] In HILIC, retention increases as the concentration of the organic solvent (typically acetonitrile) increases.[3]

  • Add Ion-Pairing Reagents: For ionizable indoles, adding an ion-pairing reagent (e.g., TFA for bases) to the mobile phase can form a neutral complex with the analyte, increasing its hydrophobicity and retention on a C18 column.[11][12] Note that these are often not compatible with mass spectrometry.

Chromatography Mode Stationary Phase Typical Mobile Phase Principle for Polar Indoles
Reversed-Phase (RP) Non-polar (C18, C8)Polar (Water/Acetonitrile or Methanol)[13]Increase water content to increase retention.[14]
Polar-Embedded RP Non-polar with polar groupHighly Polar (Can tolerate 100% water)Resists phase collapse and retains polar analytes.
Normal-Phase (NP) Polar (Silica, Alumina)Non-polar (Hexane/Ethyl Acetate)[10][14]Polar indoles are strongly retained; elute with polar solvent.
HILIC Polar (Silica, Diol, Amide)Non-polar with some polar (Acetonitrile/Water)[3]Retains highly polar compounds that elute early in RP.

Experimental Protocols

Protocol: Developing a Gradient HPLC Method for Polar Indoles

This protocol provides a general workflow for developing a separation method for a mixture of polar indoles using a polar-embedded reversed-phase column.

1. System and Column Preparation:

  • Column: Use a polar-embedded C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Equilibration: Equilibrate the column with 95% A / 5% B for at least 15-20 minutes at a flow rate of 1.0 mL/min.[15]

2. Initial Scouting Gradient:

  • Objective: To determine the approximate organic solvent concentration required to elute the compounds.

  • Gradient: Run a fast, broad linear gradient from 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5-10 µL.

  • Detection: UV, set to the absorbance maximum of the indoles (e.g., 220 nm or 280 nm).

  • Analysis: Observe the retention times of your peaks of interest. This tells you the %B at which they elute.

3. Gradient Optimization:

  • Objective: To improve the resolution between closely eluting peaks.

  • Strategy: Based on the scouting run, create a shallower gradient around the elution range of your target compounds.

  • Example: If your compounds eluted between 4 and 6 minutes in the scouting run (corresponding to roughly 25-40% B), design a new gradient:

    • 0-2 min: Hold at 15% B.

    • 2-12 min: Linear gradient from 15% B to 45% B.

    • 12-14 min: Linear gradient to 95% B (to wash the column).

    • 14-18 min: Hold at 95% B.

    • 18-20 min: Return to 15% B.

    • 20-25 min: Re-equilibrate at 15% B.

4. Further Refinement:

  • Flow Rate & Temperature: Adjusting flow rate or column temperature can further influence selectivity and peak shape.[13][16]

  • Solvent Choice: If resolution is still poor, consider switching the organic modifier from acetonitrile to methanol. Methanol has different solvent properties and can change the elution order.[17]

References

Validation & Comparative

Comparative Analysis of the Biological Activity of 6-Chloro-Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 6-chloro-indole derivatives, with a focus on their potential as antimicrobial and anticancer agents. Due to the limited publicly available data on the specific biological activity of (6-Chloro-1H-indol-2-yl)methanol, this document will focus on structurally related 6-chloro-indole compounds and other relevant chlorinated indole derivatives to provide a valuable comparative context for researchers. The information presented is supported by experimental data from various studies.

Introduction to Chlorinated Indole Derivatives

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities.[1][2] The introduction of a chlorine atom to the indole ring can significantly modulate the compound's physicochemical properties and biological efficacy.[3] Specifically, chloroindoles have demonstrated potent antimicrobial and anticancer activities, making them an area of active research in drug discovery.[4][5] This guide will delve into the comparative efficacy of these compounds, providing quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms of action.

Antimicrobial Activity of Chloro-Indole Derivatives

Several studies have highlighted the potential of chloro-indole derivatives as effective antimicrobial agents against a range of pathogenic bacteria, including multidrug-resistant strains.[4][6] The primary mechanism of action often involves the disruption of bacterial biofilm formation and other virulence factors.[4][6]

Comparative Efficacy Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various chloro-indole derivatives against different bacterial strains. A lower MIC value indicates a higher antimicrobial potency.

CompoundBacterial StrainMIC (µg/mL)Reference
4-Chloroindole Escherichia coli (UPEC)75[4][6]
Staphylococcus aureus50[4]
Acinetobacter baumannii50[4]
Candida albicans50[4]
5-Chloroindole Escherichia coli (UPEC)75[4][6]
Staphylococcus aureus100[4]
Acinetobacter baumannii50[4]
Candida albicans100[4]
5-Chloro-2-methylindole Escherichia coli (UPEC)75[4][6]
Staphylococcus aureus100[4]
Acinetobacter baumannii100[4]
Candida albicans100[4]
Dionemycin (chlorinated bis-indole alkaloid) Methicillin-resistant Staphylococcus aureus (MRSA)1-2[5]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antimicrobial efficacy. The broth microdilution method is a common technique for determining MIC values.[7][8]

Materials:

  • Test compounds (chloro-indole derivatives)

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (for measuring optical density)

  • Positive control (standard antibiotic, e.g., Ampicillin)

  • Negative control (broth with DMSO)

Procedure:

  • Preparation of Bacterial Inoculum: Culture the bacterial strain in MHB overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compounds: Dissolve the test compounds in dimethyl sulfoxide (DMSO). Perform a two-fold serial dilution of each compound in MHB in the wells of a 96-well plate to achieve a range of concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds.

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

  • Determination of MIC: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be confirmed by measuring the optical density at 600 nm.

G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Bacterial Culture D Inoculation A->D B Compound Stock C Serial Dilution in 96-well plate B->C C->D E Incubation (18-24h, 37°C) D->E F Visual Inspection & OD Measurement E->F G MIC Determination F->G

Figure 1: Workflow for the Broth Microdilution MIC Assay.

Anticancer Activity of Chloro-Indole Derivatives

Indole derivatives have emerged as promising anticancer agents, targeting various signaling pathways involved in cancer cell proliferation, survival, and metastasis.[9][10] The presence and position of a chlorine atom on the indole ring can significantly influence the cytotoxic activity.[3]

Comparative Efficacy Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various chloro-indole derivatives against different human cancer cell lines. A lower IC50 value indicates greater potency in inhibiting cancer cell growth.

CompoundCancer Cell LineCancer TypeIC50 (µM)Reference
(S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide HCT116Colon Carcinoma7.1 ± 0.6[11]
Dionemycin (chlorinated bis-indole alkaloid) NCI-H460Lung Cancer3.1[5]
MDA-MB-231Breast Cancer11.2[5]
HCT-116Colon Cancer4.5[5]
HepG2Liver Cancer6.8[5]
6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivative (compound 3g) MCF-7Breast Cancer2.94 ± 0.56[1]
MDA-MB-231Breast Cancer1.61 ± 0.004[1]
A549Lung Cancer6.30 ± 0.30[1]
HeLaCervical Cancer6.10 ± 0.31[1]
A375Melanoma0.57 ± 0.01[1]
Betulin derivative with 5-chloro-indole MIAPaCa2Pancreatic Cancer2.44 - 2.70[12]
PA-1Ovarian Cancer2.44 - 2.70[12]
SW620Colon Cancer2.44 - 2.70[12]
Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (chloro-indole derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathways in Anticancer Activity

Indole derivatives exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell survival and proliferation.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival.[13] Many indole compounds have been shown to inhibit this pathway, leading to the suppression of tumor growth.[13]

G cluster_membrane cluster_cytoplasm cluster_nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Growth & Survival mTOR->Proliferation Indole Indole Derivatives Indole->PI3K Indole->Akt

Figure 2: Inhibition of the PI3K/Akt/mTOR signaling pathway by indole derivatives.

Tubulin Polymerization Inhibition

Several indole derivatives function as microtubule-targeting agents.[1] They can inhibit the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[1] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[1]

G Tubulin αβ-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Spindle Mitotic Spindle Formation Microtubule->Spindle Arrest G2/M Phase Arrest Apoptosis Apoptosis Arrest->Apoptosis Indole Indole Derivatives Indole->Tubulin inhibits

Figure 3: Mechanism of tubulin polymerization inhibition by indole derivatives.

Conclusion

The available data strongly suggest that 6-chloro-indole derivatives and other chlorinated indoles are a promising class of compounds with significant antimicrobial and anticancer potential. Their efficacy against multidrug-resistant bacteria and various cancer cell lines warrants further investigation. The development of novel analogs of this compound and other 6-chloro-indoles, coupled with a deeper understanding of their structure-activity relationships and mechanisms of action, could lead to the discovery of new therapeutic agents. Researchers are encouraged to use the provided protocols as a starting point for the biological evaluation of new synthetic derivatives.

References

A Comparative Analysis of (6-Chloro-1H-indol-2-yl)methanol and its Bromo-Analog for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the physicochemical properties, synthesis, and potential biological activities of (6-Chloro-1H-indol-2-yl)methanol and (6-Bromo-1H-indol-2-yl)methanol reveals key differences influenced by the halogen substituent, providing valuable insights for researchers in medicinal chemistry and drug development.

This guide offers a comparative overview of two closely related halogenated indole derivatives, this compound and its bromo-analog, (6-Bromo-1H-indol-2-yl)methanol. While direct comparative studies on these specific molecules are not extensively documented in publicly available literature, this report collates available data on their physicochemical properties and provides generalized synthesis and biological evaluation protocols based on established methods for similar indole compounds. The substitution of chlorine with bromine on the indole scaffold is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. Understanding the impact of this substitution is crucial for designing novel therapeutic agents.

Physicochemical Characteristics

The primary difference between the two molecules lies in the nature of the halogen atom at the 6-position of the indole ring. Bromine is larger and more polarizable than chlorine, which can influence properties such as melting point, lipophilicity, and metabolic stability. A summary of the available and calculated physicochemical properties is presented below.

PropertyThis compound(6-Bromo-1H-indol-2-yl)methanol
CAS Number 53590-58-2923197-75-5
Molecular Formula C₉H₈ClNOC₉H₈BrNO
Molecular Weight 181.62 g/mol 226.07 g/mol [1]
Melting Point Data not available111-113 °C[2]
LogP (Calculated) Data not available2.42270[2]
Polar Surface Area (PSA) Data not available36.02 Ų[2]

Synthesis and Experimental Protocols

General Synthesis Protocol: Reduction of Indole-2-carboxylic Acid Ester

This protocol describes a common method for the reduction of an ester to an alcohol using a metal hydride reducing agent.

Materials:

  • Ethyl 6-chloro-1H-indole-2-carboxylate or Ethyl 6-bromo-1H-indole-2-carboxylate

  • Lithium aluminum hydride (LiAlH₄) or a similar reducing agent

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous solution of sodium sulfate (Na₂SO₄)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • A solution of the respective ethyl 6-halo-1H-indole-2-carboxylate (1 equivalent) in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (2-3 equivalents) in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically 2-4 hours), with reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is carefully quenched by the dropwise addition of a saturated aqueous solution of Na₂SO₄ at 0 °C.

  • The resulting mixture is filtered through a pad of Celite, and the filter cake is washed with ethyl acetate.

  • The combined organic filtrates are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired (6-halo-1H-indol-2-yl)methanol.

start Ethyl 6-halo-1H-indole-2-carboxylate reagents 1. LiAlH4, Et2O/THF, 0 °C to rt 2. Na2SO4 (aq) start->reagents Reduction product (6-halo-1H-indol-2-yl)methanol reagents->product purification Purification (Column Chromatography) product->purification

Caption: Generalized workflow for the synthesis of (6-halo-1H-indol-2-yl)methanol.

Biological Activity and Potential Applications

While specific biological data for this compound and its bromo-analog is scarce, the indole scaffold is a well-established pharmacophore present in numerous biologically active compounds.[3] Indole derivatives have been reported to exhibit a wide range of activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4][5]

The halogen substituent at the 6-position is expected to influence the biological activity. The increased lipophilicity of the bromo-analog, as suggested by its calculated LogP value, may enhance its ability to cross cell membranes, potentially leading to increased potency or altered selectivity for biological targets compared to the chloro-analog.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

To evaluate the potential anticancer activity of these compounds, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed. This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and cytotoxicity.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound and (6-Bromo-1H-indol-2-yl)methanol dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 48-72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours at 37 °C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) values.

cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add test compounds and vehicle control incubate_24h->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_3_4h Incubate for 3-4h add_mtt->incubate_3_4h dissolve_formazan Dissolve formazan in DMSO incubate_3_4h->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance IC50 Determination IC50 Determination read_absorbance->IC50 Determination

Caption: Workflow for the in vitro cytotoxicity evaluation using the MTT assay.

Conclusion

This comparative guide provides a foundational understanding of this compound and (6-Bromo-1H-indol-2-yl)methanol. While a direct comparison is hampered by the limited availability of experimental data for both compounds, the provided information on their physicochemical properties and generalized experimental protocols offers a starting point for further investigation. The difference in the halogen substituent is anticipated to have a discernible impact on their biological profiles. Future studies involving the parallel synthesis and biological screening of these compounds are warranted to fully elucidate their structure-activity relationships and potential as leads for drug discovery.

References

(6-Chloro-1H-indol-2-yl)methanol vs other indole derivatives in anticancer assays

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Indole Derivatives in Anticancer Assays

An objective review of the performance of various indole-based compounds in preclinical cancer studies, offering insights for researchers, scientists, and drug development professionals.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant therapeutic potential. In oncology, indole derivatives have emerged as a promising class of anticancer agents, demonstrating a wide range of mechanisms including tubulin polymerization inhibition, kinase inhibition, and induction of apoptosis. This guide provides a comparative overview of the anticancer activity of several indole derivatives against various cancer cell lines, supported by experimental data from recent studies. While specific data for (6-Chloro-1H-indol-2-yl)methanol is not extensively available in the public domain, this guide will focus on other notable indole derivatives to provide a valuable comparative context for researchers in the field.

Quantitative Comparison of Anticancer Activity

The following tables summarize the in vitro cytotoxic activity of various indole derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency, with lower values indicating greater efficacy.

Table 1: Cytotoxic Activity (IC50) of Indole Derivatives Against Various Cancer Cell Lines

Compound/DerivativeCancer Cell LineCancer TypeIC50 (µM)Reference
Indole-based Sulfonohydrazide (5f) MCF-7Breast Cancer13.2[1][2]
MDA-MB-468Breast Cancer8.2[1][2]
Indole-Penta-heterocycle Hybrid (10b) A549Lung Cancer0.12[3]
K562Leukemia0.01[3]
Indole-Curcumin Derivative (27) Hep-2Laryngeal Carcinoma12[4]
A549Lung Cancer15[4]
HeLaCervical Cancer4[4]
Arylthioindole (ATI) Derivative (3) MCF-7Breast Cancer0.052[5]
6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (3g) MCF-7Breast Cancer2.94[6]
MDA-MB-231Breast Cancer1.61[6]
A549Lung Cancer6.30[6]
HeLaCervical Cancer6.10[6]
A375Melanoma0.57[6]
B16-F10Melanoma (Murine)1.69[6]
Thiazolyl-indole-2-carboxamide (6i) MCF-7Breast Cancer6.10[7]
Thiazolyl-indole-2-carboxamide (6v) MCF-7Breast Cancer6.49[7]
Indole-based Bcl-2 Inhibitor (U2) MCF-7Breast Cancer< 1.2[8]
Indole-based Bcl-2 Inhibitor (U3) MCF-7Breast Cancer11.10[8]
6,7-Annulated-4-substituted Indoles L1210Leukemia (Murine)0.5 - 4.0 (at 4 days)[9]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the anticancer properties of indole derivatives.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., indole derivatives) and incubated for a specified period (e.g., 48 or 72 hours). Control wells receive the vehicle (e.g., DMSO) alone.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cells are treated with the test compound for a specified time, then harvested by trypsinization and washed with phosphate-buffered saline (PBS).

  • Cell Fixation: The cells are fixed in cold 70% ethanol and stored at -20°C overnight.

  • Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing PI and RNase A.

  • Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Similar to the cell cycle analysis protocol, cells are treated and harvested.

  • Staining: The harvested cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are immediately analyzed by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Signaling Pathways and Mechanisms of Action

Indole derivatives exert their anticancer effects through various mechanisms. Visualizing these pathways can aid in understanding their mode of action.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Anticancer Assays cluster_data_analysis Data Analysis start Cancer Cell Lines treatment Treatment with Indole Derivatives start->treatment mtt MTT Assay (Cell Viability) treatment->mtt flow_cycle Flow Cytometry (Cell Cycle Analysis) treatment->flow_cycle flow_apoptosis Flow Cytometry (Apoptosis Assay) treatment->flow_apoptosis ic50 IC50 Determination mtt->ic50 cell_cycle_dist Cell Cycle Distribution flow_cycle->cell_cycle_dist apoptosis_quant Apoptosis Quantification flow_apoptosis->apoptosis_quant

Caption: Experimental workflow for evaluating the anticancer activity of indole derivatives.

Many indole derivatives function by inhibiting tubulin polymerization, a critical process for cell division. This disruption of the microtubule network leads to cell cycle arrest and subsequent apoptosis.

tubulin_inhibition_pathway indole Indole Derivative tubulin α/β-Tubulin Dimers indole->tubulin Binds to Colchicine Site microtubules Microtubule Polymerization tubulin->microtubules spindle Mitotic Spindle Formation microtubules->spindle mitosis Mitosis spindle->mitosis apoptosis Apoptosis mitosis->apoptosis Arrest at G2/M leads to

Caption: Mechanism of action for tubulin-inhibiting indole derivatives.

Another key mechanism involves the inhibition of protein kinases that are often overactive in cancer cells, such as EGFR, HER2, and VEGFR-2.

kinase_inhibition_pathway indole Indole Derivative kinase Protein Kinases (e.g., EGFR, HER2, VEGFR-2) indole->kinase Inhibition downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) kinase->downstream proliferation Cell Proliferation & Survival downstream->proliferation

Caption: General pathway for kinase inhibition by indole derivatives.

References

Confirming the Structure of Synthesized (6-Chloro-1H-indol-2-yl)methanol: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unambiguous structural confirmation of newly synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of X-ray crystallography and alternative spectroscopic methods for the structural elucidation of (6-Chloro-1H-indol-2-yl)methanol.

Introduction

The definitive confirmation of a molecule's three-dimensional structure is paramount for understanding its chemical properties and biological activity. Single-crystal X-ray diffraction is considered the "gold standard" for providing precise atomic coordinates, bond lengths, and bond angles.[1][2][3][4] However, its primary limitation lies in the requirement of a suitable single crystal, which can be challenging to obtain.[5] Consequently, a combination of spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) are routinely employed to corroborate the structure of synthesized molecules.[6]

This guide presents a comparison of these techniques, with a focus on their application to the structural confirmation of this compound.

Data Presentation: Comparison of Structural Confirmation Techniques

The following table summarizes the key performance indicators and data outputs for X-ray crystallography and alternative spectroscopic methods.

Technique Information Obtained Sample Requirements Advantages Limitations
Single-Crystal X-ray Diffraction Precise 3D molecular structure, bond lengths, bond angles, crystal packingSingle, high-quality crystal (typically 50-250 microns)[1][2]Unambiguous and definitive structural determination[3]Crystal growth can be difficult and time-consuming; not suitable for amorphous solids or oils[5]
¹H and ¹³C NMR Spectroscopy Connectivity of atoms, chemical environment of protons and carbons, stereochemistry1-10 mg dissolved in a deuterated solventProvides detailed information about the molecular framework in solution; non-destructive[7][8]Does not provide direct information on bond lengths or angles; complex spectra can be difficult to interpret
FTIR Spectroscopy Presence of specific functional groupsSmall amount of solid or liquid sampleFast and simple method for identifying functional groups (e.g., O-H, N-H, C-Cl)[9][10]Provides limited information on the overall molecular structure
Mass Spectrometry (EI, ESI) Molecular weight and fragmentation patternSmall amount of sample (µg to ng)High sensitivity; provides exact molecular weight and formula (HRMS)[11]Does not provide information on the connectivity of atoms or stereochemistry

Experimental Protocols

Single-crystal X-ray diffraction provides detailed information about the three-dimensional arrangement of atoms within a crystal.[2]

Methodology:

  • Crystal Growth: A suitable single crystal of this compound is grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution.

  • Crystal Mounting: A well-formed, clear crystal (ideally 30-300 microns in size) is mounted on a goniometer head.[2]

  • Data Collection: The crystal is placed in a diffractometer and irradiated with monochromatic X-rays (e.g., Mo Kα radiation, λ = 0.7107 Å).[1] The crystal is rotated, and the diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson synthesis and refined to obtain the final atomic coordinates, bond lengths, and angles.[3]

Expected Data for Substituted Indoles: For indole derivatives, X-ray crystallography can reveal the planarity of the indole ring system and the orientation of substituents.[12][13][14]

Parameter Typical Value for Indole Derivatives
Crystal SystemMonoclinic or Orthorhombic[13][14]
Space GroupP2₁/c, P-1, etc.[13][14]
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
Bond Lengths (Å)C-C, C-N, C-Cl, C-O
Bond Angles (°)Angles within the indole ring and substituents

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.[7][8]

Methodology:

  • Sample Preparation: Approximately 5-10 mg of the synthesized this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[15][16]

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 500 MHz).

  • Spectral Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals are analyzed to determine the connectivity of the atoms.

Expected ¹H and ¹³C NMR Data for Chloro-Indole Derivatives:

¹H NMR Expected Chemical Shift (ppm) Multiplicity
Indole N-H8.0 - 11.0br s
Aromatic C-H7.0 - 7.8m
CH₂OH~4.8s
OHVariablebr s
¹³C NMR Expected Chemical Shift (ppm)
Indole C2~138
Indole C3~102
Indole C3a~129
Indole C4~121
Indole C5~122
Indole C6 (with Cl)~125
Indole C7~112
Indole C7a~135
CH₂OH~60

FTIR spectroscopy is used to identify the functional groups present in a molecule.[9]

Methodology:

  • Sample Preparation: A small amount of the solid sample is mixed with KBr and pressed into a pellet, or a thin film is cast from a solution.

  • Data Acquisition: The sample is placed in an FTIR spectrometer, and the infrared spectrum is recorded.

Expected FTIR Data for this compound:

Functional Group Expected Wavenumber (cm⁻¹)
O-H stretch (alcohol)3200 - 3600 (broad)
N-H stretch (indole)3300 - 3500
C-H stretch (aromatic)3000 - 3100
C=C stretch (aromatic)1450 - 1600
C-O stretch (alcohol)1000 - 1260
C-Cl stretch600 - 800

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[11]

Methodology:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatography system (e.g., GC-MS or LC-MS).

  • Ionization: The sample is ionized using an appropriate technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected.

Expected Mass Spectrometry Data for this compound:

Technique Expected m/z Information
High-Resolution MS (HRMS)[M+H]⁺ or [M]⁺·Provides the exact mass, confirming the molecular formula (C₉H₈ClNO). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observed.[17]
EI-MSMolecular ion peak and fragment ionsThe fragmentation pattern can provide clues about the structure.

Workflow for Structural Confirmation

The following diagram illustrates a typical workflow for confirming the structure of a synthesized compound like this compound.

Structural Confirmation Workflow Workflow for Structural Confirmation of this compound cluster_synthesis Synthesis cluster_crystallography Crystallographic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of this compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR FTIR FTIR Spectroscopy Synthesis->FTIR MS Mass Spectrometry (HRMS) Synthesis->MS Crystal_Growth Crystal Growth Synthesis->Crystal_Growth Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed FTIR->Structure_Confirmed MS->Structure_Confirmed XRD Single-Crystal X-ray Diffraction Crystal_Growth->XRD XRD->Structure_Confirmed

References

A Researcher's Guide to the Cross-Validation of Bioassay Results for Novel Indole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with significant therapeutic potential.[1][2][3] As researchers continue to explore and synthesize novel indole derivatives, rigorous and reliable bioassay data is paramount for advancing promising candidates in the drug discovery pipeline. This guide provides a comparative overview of bioassay results for recently developed indole compounds, details key experimental protocols, and illustrates the critical workflows and pathways involved in their validation.

Data Presentation: A Comparative Analysis of Bioactivity

To ensure a clear and objective comparison, the bioactivity of novel indole compounds from recent studies is summarized below. The data is presented in two distinct tables, focusing on cytotoxic (anticancer) and antimicrobial activities, respectively.

Table 1: Cytotoxic Activity of Novel Indole Derivatives Against Human Cancer Cell Lines

The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The values below represent the concentration of the indole derivative required to inhibit the growth of 50% of the cancer cell population.

Compound ID/ReferenceTarget Cell Line(s)IC₅₀ (µM)Key Findings & Mechanism of Action
Indole-Thiadiazole (10b) [4]A549 (Lung), K562 (Leukemia)0.012 (A549), 0.010 (K562)Potent antiproliferative activity; induces apoptosis and G2/M cell cycle arrest. Modulates EGFR and p53-MDM2 pathways.
Indole-2-carboxamide (Va) [5]Panc-1, MCF-7, HT-29, A-549GI₅₀ = 0.026 (Average)More potent than the reference drug erlotinib. Acts as a dual inhibitor of EGFR and BRAFV600E kinases.
Indole-Pyrazole (6c) [6]SK-MEL-28 (Melanoma)3.46Exhibited the highest cytotoxicity against melanoma cells and was highly selective towards cancer cells over normal cells.
5-Nitroindole (Compound 7) [7]HeLa (Cervical)5.89Inhibits cancer cell proliferation and downregulates c-Myc protein expression, a key regulator of cell growth.
Panaxadiol-Indole Derivative [8]A549 (Lung)5.01Significantly enhanced cytotoxic activity compared to the parent compound (panaxadiol). Induces apoptosis in lung cancer cells.
Indole-3-ylacetate (4f) [9]HeLa (Cervical), MCF-7 (Breast)17.71 (HeLa), 19.92 (MCF-7)Induces apoptosis in a concentration-dependent manner, potentially through interaction with the anti-apoptotic protein Bcl-xL.

Table 2: Antimicrobial Activity of Novel Indole Derivatives

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values indicate greater antimicrobial potency.

Compound ID/ReferenceTarget Microorganism(s)MIC (µg/mL)Key Findings
Indole-Thiourea Hybrid (1) [10]Gram-positive & Gram-negative bacteria<12.5Showed higher potency compared to the reference drug ciprofloxacin against certain strains.
Indole-Triazole (3d) [11]S. aureus, C. albicans6.25Demonstrated significant antibacterial and antifungal activity, holding promise as a lead compound.
Indole-Piperazine (9a) [12]S. aureus, MRSANot specified, but superior to gentamicinExhibited a rapid bactericidal effect on Methicillin-resistant Staphylococcus aureus (MRSA) with no observed resistance development.
Indole-Pyridinium (43) [13]X. oryzae pv. oryzae (Xoo), X. oryzae pv. oryzicola (Xoc)1.9 (Xoc), 1.0 (Xoo)Displayed significantly better antibacterial activity against plant pathogenic bacteria than the commercial drug thiodiazole copper.

Experimental Protocols

Detailed and reproducible methodologies are the foundation of reliable bioassay results. Below are protocols for key experiments commonly used in the evaluation of novel indole compounds.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[14] Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[14]

  • Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the novel indole compounds in the appropriate cell culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.[15]

  • Incubation: Incubate the plate for a specified period, typically 48 to 72 hours, to allow the compounds to exert their cytotoxic effects.[15]

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.[14]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[14]

  • Data Acquisition: Measure the absorbance of the resulting purple solution using a multi-well spectrophotometer (plate reader) at a wavelength of approximately 570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Kinase Inhibition: ADP-Glo™ Assay

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity. Inhibition by a compound results in a decrease in ADP production and a lower luminescent signal.[16]

  • Reagent Preparation: Prepare a 2X kinase solution and a 2X substrate/ATP solution in the appropriate kinase assay buffer. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase being tested.[16]

  • Compound Preparation: Prepare serial dilutions of the indole derivatives in the assay buffer. Ensure the final DMSO concentration is low (e.g., 1-2%) to avoid solvent effects.

  • Kinase Reaction:

    • Add 5 µL of the serially diluted indole compound or control to the wells of a white, opaque 96-well plate.

    • Add 10 µL of the 2X kinase solution to each well and pre-incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution.

  • Signal Generation:

    • After the kinase reaction incubation (e.g., 60 minutes), add ADP-Glo™ Reagent to terminate the reaction and deplete any remaining ATP.

    • Add Kinase Detection Reagent, which converts the ADP generated back to ATP. This newly synthesized ATP is used by a luciferase enzyme to produce a light signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is directly proportional to the kinase activity.

  • Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value from the dose-response curve.

Antimicrobial Susceptibility: Broth Microdilution Assay (MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.[11]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) from a fresh culture, adjusting the turbidity to match a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the indole compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Controls: Include a positive control (broth with bacteria, no compound) to confirm bacterial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., ciprofloxacin, ampicillin) should also be tested as a reference.[11][17]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Mandatory Visualizations

Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships, aiding in the interpretation of experimental strategies and results.

experimental_workflow cluster_screening Phase 1: Primary Screening cluster_validation Phase 2: Hit Confirmation & Dose-Response cluster_crossval Phase 3: Cross-Validation & Mechanism A Library of Novel Indole Compounds B High-Throughput Screening (e.g., Single Concentration Assay) A->B C Active 'Hits' Identified B->C Select Actives D Dose-Response Analysis (IC50/MIC Determination) C->D E Confirmed 'Leads' D->E Potency Rank F Orthogonal Bioassays (e.g., Different technology or endpoint) E->F G Mechanism of Action Studies (e.g., Kinase Profiling, Apoptosis Assay) F->G H H G->H Validated Lead Compound

Caption: A generalized experimental workflow for the identification and validation of lead indole compounds.

signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation promotes Indole Novel Indole Compound Indole->PI3K inhibits Indole->Akt inhibits Indole->mTOR inhibits

Caption: The PI3K/Akt/mTOR signaling pathway, a common target for indole-based anticancer agents.[18][19]

logical_relationship cluster_assays Cross-Validation Using Orthogonal Assays Observation Initial Observation: Compound X reduces cancer cell number Assay1 Assay 1 (Metabolism) MTT Assay shows decreased metabolic activity Observation->Assay1 Test Hypothesis 1: Is it cytostatic/cytotoxic? Assay2 Assay 2 (Membrane Integrity) LDH release assay shows increased cell lysis Observation->Assay2 Test Hypothesis 2: Does it cause necrosis? Assay3 Assay 3 (Apoptosis) Annexin V staining shows increase in programmed cell death Observation->Assay3 Test Hypothesis 3: Does it induce apoptosis? Conclusion Validated Conclusion: Compound X is cytotoxic and induces apoptosis Assay1->Conclusion Converging Evidence Assay2->Conclusion Converging Evidence Assay3->Conclusion Converging Evidence

Caption: Logical diagram illustrating the cross-validation of a cytotoxic effect using orthogonal assays.

References

Chlorination of Indole Scaffold Enhances Kinase Inhibitory Potency: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. Among the various chemical moieties utilized, the indole scaffold has been identified as a "privileged" structure due to its ability to interact with a wide range of biological targets, including protein kinases.[1] A common strategy to enhance the potency and selectivity of indole-based inhibitors is halogenation. This guide provides a comparative analysis of the efficacy of a chlorinated indole kinase inhibitor versus its non-chlorinated parent compound, supported by experimental data, detailed protocols, and pathway visualizations.

Impact of Chlorination on Kinase Inhibition: A Quantitative Comparison

The introduction of a chlorine atom to the indole ring can significantly alter the inhibitor's electronic and steric properties, leading to enhanced binding affinity for the target kinase. This is often attributed to the ability of chlorine to form favorable interactions, such as halogen bonds, within the ATP-binding pocket of the kinase.

To illustrate this, the following table presents a comparison of the half-maximal inhibitory concentrations (IC50) for the non-chlorinated bis-indole alkaloid, Indirubin, and its halogenated derivative, 6-Bromoindirubin, against a panel of key protein kinases. While the example uses bromine, the principle of halogenation's impact on activity is comparable for chlorine.

CompoundTarget KinaseIC50 (µM)[2]
IndirubinGSK-3β0.18
(non-chlorinated)CDK1/cyclin B0.35
CDK5/p250.2
6-Bromoindirubin GSK-3β 0.035
(halogenated)CDK1/cyclin B 0.2
CDK5/p25 0.055

As the data indicates, the addition of a halogen at the 6-position of the indirubin scaffold results in a notable increase in inhibitory potency against all three tested kinases, with the most significant enhancement observed for GSK-3β and CDK5/p25.

Signaling Pathways Modulated by Indole Kinase Inhibitors

Indole-based kinase inhibitors can impact a variety of signaling pathways implicated in diseases such as cancer and neurodegenerative disorders. The kinases targeted by the compared compounds, GSK-3β and CDKs, are crucial regulators of cellular processes.

Signaling_Pathways Inhibitor Indole Kinase Inhibitor (e.g., 6-Bromoindirubin) GSK3B GSK3B Inhibitor->GSK3B Inhibition CDK CDK Inhibitor->CDK Inhibition

Experimental Protocols

The determination of a kinase inhibitor's efficacy relies on robust and reproducible experimental protocols. Below are methodologies for the key experiments cited in this guide.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Purified recombinant kinase (e.g., GSK-3β, CDK1/cyclin B, CDK5/p25)

  • Kinase-specific substrate (e.g., a peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compounds (chlorinated and non-chlorinated indole inhibitors) dissolved in DMSO

  • Kinase assay buffer (composition varies depending on the kinase)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • White, opaque 96-well or 384-well microplates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup: In the wells of the microplate, add the kinase, its substrate, and the assay buffer.

  • Inhibitor Addition: Add the serially diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent. For luminescence-based assays, this typically involves converting the ADP produced into a light signal.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare Serial Dilutions of Inhibitors in DMSO a2 Add Diluted Inhibitors and Controls p1->a2 p2 Prepare Kinase, Substrate, and Buffer Master Mix a1 Dispense Kinase Mix into Microplate Wells p2->a1 a1->a2 a3 Initiate Reaction with ATP a2->a3 a4 Incubate at 30°C a3->a4 d1 Add Detection Reagent and Measure Luminescence a4->d1 d2 Plot Dose-Response Curve d1->d2 d3 Calculate IC50 Value d2->d3

Conclusion

The comparative data presented in this guide demonstrates that the chlorination of the indole scaffold can be a highly effective strategy for enhancing the inhibitory potency of kinase inhibitors. The significant increase in efficacy observed with 6-bromoindirubin compared to its non-chlorinated parent compound, indirubin, underscores the importance of halogenation in drug design and development. The provided experimental protocols and pathway diagrams offer a framework for researchers to further explore and validate the therapeutic potential of novel chlorinated indole kinase inhibitors.

References

Harnessing the Indole Scaffold: A Comparative Guide to the Structure-Activity Relationship of 6-Substituted Indoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in natural products and its ability to interact with a wide array of biological targets.[1][2][3] Modifications at various positions of the indole ring can dramatically influence its pharmacological properties. This guide focuses on the structure-activity relationship (SAR) of derivatives substituted at the 6-position, offering a comparative analysis of their anticancer, antiviral, and antimicrobial activities supported by experimental data.

Anticancer Activity: Targeting Proliferation and Survival

6-Substituted indoles have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against various cancer cell lines through diverse mechanisms of action, including enzyme inhibition and disruption of microtubule dynamics.[4][5][6]

Comparative Analysis of Anticancer Activity
Compound ClassSpecific Derivative / SubstituentTarget / Cell LineActivity (IC₅₀/EC₅₀)Key SAR Insights
2,6-di-substituted Indoles 16eMETTL3 Enzyme0.49 nMPotent and specific inhibition of METTL3, an RNA methyltransferase, is achieved through this substitution pattern, leading to the downregulation of oncogenes like c-MYC and BCL2.
16eMOLM-13 (Leukemia)Proliferation InhibitionThe compound significantly reduces m⁶A levels in cancer cells, inducing apoptosis.
Indolyl-methylidene Phenylsulfonylhydrazones 3bMCF-7 (Breast Cancer)4.0 µMSelective cytotoxicity against ER-α⁺ breast cancer cells highlights the importance of the phenylsulfonylhydrazone moiety.
3fMDA-MB-231 (Breast Cancer)4.7 µMDemonstrates that substitutions on the indole and phenyl rings can modulate activity against triple-negative breast cancer.
Heteroannulated Indoles 5cHeLa (Cervical Cancer)13.41 µMActivity is comparable to the standard drug cisplatin (IC₅₀ - 13.20 µM), suggesting the therapeutic potential of this scaffold.
5dHeLa (Cervical Cancer)14.67 µMMinor modifications to the heterocyclic ring fused to the indole core can fine-tune the cytotoxic potency.
Indolizinoquinolinediones 26A549 (Lung Cancer)Nanomolar rangeThese compounds act as catalytic inhibitors of DNA topoisomerase I, with the alkylamino terminus at the C-6 side chain being crucial for potent activity.
Mechanism Spotlight: METTL3 Inhibition

A notable mechanism for 6-substituted indoles is the inhibition of Methyltransferase-Like 3 (METTL3), a key enzyme in RNA N6-methyladenosine (m⁶A) modification.[7][8][9] Dysregulation of METTL3 is implicated in various cancers.[8] Certain 2,6-di-substituted indoles act as potent METTL3 inhibitors. This inhibition decreases m⁶A methylation on the mRNA of crucial oncogenes such as c-MYC and BCL2, leading to reduced translation of these proteins and subsequently inducing apoptosis in cancer cells.[9][10]

METTL3_Inhibition_Pathway cluster_cell Cancer Cell Indole 6-Substituted Indole (e.g., Compound 16e) METTL3 METTL3 Enzyme Reduced m6A levels Indole->METTL3 Inhibits mRNA Oncogene mRNA (e.g., c-MYC, BCL2) METTL3->mRNA m6A Methylation Ribosome Ribosome Translation Inhibition mRNA->Ribosome Translation Oncoproteins Oncogenic Proteins (c-MYC, BCL2) Ribosome->Oncoproteins Synthesis Apoptosis Apoptosis Oncoproteins->Apoptosis Suppresses

Caption: METTL3 Inhibition Pathway by 6-Substituted Indoles.

Antiviral Activity: Halting Viral Entry

The indole scaffold is also a key component in the development of antiviral agents, particularly HIV-1 inhibitors.[1][2][11] 6-substituted bis-indoles have been shown to effectively block viral entry by targeting the gp41 fusion protein.

Comparative Analysis of Anti-HIV-1 Activity
Compound ClassSpecific Derivative / SubstituentTargetActivity (EC₅₀)Key SAR Insights
6-6' Linked Bis-indoles 6jHIV-1 gp41 Fusion Protein200 nMThe 6-6' linkage between the two indole rings provides an optimal molecular shape for binding to the hydrophobic pocket on gp41.[12]
6kHIV-1 gp41 Fusion ProteinSubmicromolarDemonstrates potent activity against both cell-cell and virus-cell fusion, including strains resistant to the fusion inhibitor T20.[12][13]
5-6' and 5-5' Linked Bis-indoles 6o, 6p, 6qHIV-1 gp41 Fusion Protein4-20x less active than 6jChanges in the linkage position between the indole rings reduce binding affinity and antiviral activity, highlighting the structural importance of the 6-6' linkage.[12]
Mechanism Spotlight: HIV-1 Fusion Inhibition

HIV-1 entry into a host cell is mediated by the envelope glycoprotein gp41, which undergoes significant conformational changes to facilitate membrane fusion.[14][15][16] This process involves the formation of a six-helix bundle (6-HB).[17][18] 6-6' linked bis-indoles act as fusion inhibitors by binding to a conserved hydrophobic pocket on gp41, which disrupts the formation of the 6-HB and blocks the fusion of viral and cellular membranes.[12][13]

HIV_Fusion_Inhibition cluster_process HIV-1 Fusion Process gp120_CD4 gp120 binds to CD4 on host cell gp41_expose gp41 Conformational Change gp120_CD4->gp41_expose pre_hairpin Pre-Hairpin Intermediate (Hydrophobic Pocket Exposed) gp41_expose->pre_hairpin six_HB Six-Helix Bundle (6-HB) Formation pre_hairpin->six_HB fusion Membrane Fusion six_HB->fusion Inhibitor 6-6' Bis-Indole (e.g., Compound 6j) Inhibitor->Block Block->six_HB Blocks 6-HB Formation

Caption: Mechanism of HIV-1 Fusion Inhibition.

Antimicrobial Activity: Disrupting Microbial Defenses

Derivatives of 6-substituted indoles have demonstrated significant potential as antimicrobial agents against a spectrum of bacteria and fungi, including drug-resistant strains.[19][20][21]

Comparative Analysis of Antimicrobial Activity
Compound ClassSpecific Derivative / SubstituentTarget Organism(s)Activity (MIC)Key SAR Insights
Indole-Triazole/Thiadiazole Hybrids 2c (Thiadiazole), 3c (Triazole)B. subtilis3.125 µg/mLThe incorporation of triazole and thiadiazole moieties at the 6-position enhances antibacterial activity.[20]
2c (Thiadiazole), 3d (Triazole)MRSAMore effective than ciprofloxacinThese hybrids show potent activity against methicillin-resistant S. aureus, a significant clinical challenge.[20]
6-Bromoindolglyoxylamides 3 (Spermine chain)Gram-positive & Gram-negative bacteriaPotentThe polyamine (spermine) side chain is crucial for activity, causing rapid membrane permeabilization and depolarization.

Experimental Protocols

MTT Assay for Cytotoxicity Assessment

This colorimetric assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[22][23][24]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.[25]

  • Compound Treatment: Treat the cells with serial dilutions of the 6-substituted indole compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C.[22][26]

  • Formazan Solubilization: Carefully aspirate the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[23]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[24]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Caption: General Workflow of the MTT Assay.

HIV-1 Env-Mediated Cell-Cell Fusion Assay

This assay quantifies the ability of a compound to inhibit the fusion between cells expressing the HIV-1 envelope glycoprotein (Env) and target cells expressing CD4 and co-receptors.[27]

  • Cell Preparation: Co-culture effector cells (e.g., HEK-293T cells transfected to express HIV-1 Env) with target cells (e.g., TZM-bl cells, which express CD4, CCR5, CXCR4, and contain a Tat-inducible luciferase reporter gene).

  • Compound Incubation: Add serial dilutions of the 6-substituted indole inhibitors to the co-culture.

  • Incubation: Incubate the mixture for a defined period (e.g., 24-48 hours) at 37°C to allow for cell-cell fusion.

  • Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity. Fusion between an effector and a target cell allows the Tat protein from the effector cell to enter the target cell and activate the luciferase reporter gene.

  • Data Analysis: The reduction in luciferase signal in the presence of the compound compared to the control indicates fusion inhibition. Calculate the EC₅₀ value.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is commonly used.[28][29][30][31][32]

  • Preparation of Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the 6-substituted indole compounds in a suitable broth medium (e.g., Mueller-Hinton broth).[28]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL) and then dilute it to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells.[30]

  • Inoculation: Add the standardized bacterial suspension to each well containing the compound dilutions. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).[32]

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

References

Comparison Guide: In Vitro vs. In Vivo Activity of Chloro-Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: While specific comparative data for (6-Chloro-1H-indol-2-yl)methanol derivatives are limited in publicly available literature, this guide provides a comparative overview of the in vitro and in vivo activities of structurally related chloro-indole compounds. The data presented, drawn from studies on derivatives with anticancer and anti-inflammatory properties, serve as a valuable reference for researchers, scientists, and drug development professionals interested in this chemical class. The guide aims to objectively compare performance with supporting experimental data, highlighting the crucial transition from laboratory assays to living organism models.

Part 1: Anticancer Activity of Chloro-Indole Derivatives

The introduction of a chlorine atom to the indole scaffold has been shown to enhance the anticancer properties of these molecules.[1] The following sections compare the in vitro cytotoxicity of these compounds against cancer cell lines with their in vivo efficacy in animal models.

Data Presentation: Anticancer Activity

The tables below summarize quantitative data for representative chloro-indole derivatives, illustrating their potency in both in vitro and in vivo settings.

Table 1: In Vitro Antiproliferative Activity of a 5-Chloro-Indole Derivative (GI₅₀ in nM)

Compound/Drug Panc-1 (Pancreatic) HT-29 (Colon) A-549 (Lung) MCF-7 (Breast)
Compound 5f 29 29 29 29

Data sourced from representative studies on 5-chloro-indole derivatives.[1] GI₅₀ is the concentration that causes 50% inhibition of cell growth; lower values indicate higher potency.[1]

Table 2: In Vitro Cytotoxicity of a Platinum(II) Complex with a 5-Chloro-7-Azaindole Ligand (IC₅₀ in µM)

Compound A2780 (Ovarian) A2780cis (Ovarian, Cisplatin-Resistant) HT-29 (Colon) MDA-MB-231 (Breast)
trans-[PtCl₂(5ClL)₂] 2.11 ± 0.17 1.63 ± 0.13 6.39 ± 1.07 4.83 ± 0.38
Cisplatin (Reference Drug) 1.03 ± 0.13 10.97 ± 1.15 10.20 ± 1.20 11.2 ± 3.1

Data shows that chloro-substitution can enhance cytotoxicity, particularly in cisplatin-resistant cell lines.[2] IC₅₀ is the concentration that inhibits 50% of cell growth.[2]

Experimental Protocols

1. In Vitro Antiproliferative MTT Assay: [1]

  • Cell Seeding: Desired human cancer cell lines (e.g., MCF-7, A549, HT-29) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight in a controlled incubator.

  • Compound Treatment: The synthesized chloro-indole derivatives are dissolved in a suitable solvent (like DMSO) and added to the wells at various concentrations. Control wells receive only the vehicle.

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) to allow the compounds to exert their cytotoxic effects.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • Data Analysis: The formazan crystals are dissolved, and the absorbance is measured using a plate reader. The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ or GI₅₀ value is determined by plotting a dose-response curve.[1]

2. In Vivo Xenograft Mouse Model: [3]

  • Cell Implantation: Immunocompromised mice (e.g., nude mice) are subcutaneously injected with a suspension of human tumor cells (e.g., HCT-8 or Hep-G2). The tumors are allowed to grow to a palpable size.

  • Treatment Administration: Once tumors reach a target volume, the mice are randomized into treatment and control groups. The test compounds are administered (e.g., via intraperitoneal injection or oral gavage) according to a predetermined schedule and dosage. The control group typically receives the vehicle.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Animal health is closely monitored for signs of toxicity.

  • Endpoint and Analysis: At the end of the study, the animals are euthanized, and the tumors are excised and weighed. The efficacy of the compound is determined by comparing the tumor growth in the treated groups to the control group (Tumor Growth Inhibition, TGI).

Visualization: Anticancer Drug Discovery Workflow

cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation vitro_assay Cytotoxicity Assays (e.g., MTT on Cancer Cell Lines) hit_id Hit Identification (Potent Compounds, e.g., Low IC50) vitro_assay->hit_id Data Analysis animal_model Xenograft Model (e.g., Tumor Implantation in Mice) hit_id->animal_model Lead Compound Selection treatment Compound Administration (Dosage & Schedule) animal_model->treatment vivo_analysis Efficacy & Toxicity Analysis (Tumor Growth Inhibition) treatment->vivo_analysis

Caption: General workflow for screening and validating potential anticancer compounds.

Part 2: Anti-inflammatory Activity of Chloro-Indole Derivatives

Indole derivatives, including those with chloro-substitutions, have been investigated as inhibitors of key inflammatory mediators.[4] Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on an indole scaffold, and new derivatives are often evaluated for their ability to inhibit cyclooxygenase (COX) enzymes or reduce pro-inflammatory cytokine production.[4][5]

Data Presentation: Anti-inflammatory Activity

Table 3: In Vitro COX Inhibition by Indole Derivatives with Chloro-Substitution

Compound COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) Selectivity Index (COX-1/COX-2)
13e (p-Cl) 0.875 ± 0.012 0.280 ± 0.019 3.12
13d (p-Cl) 0.918 ± 0.017 0.300 ± 0.012 3.06
Indomethacin 0.720 ± 0.021 13.50 ± 0.018 0.05

Data for N-benzoyl indole derivatives with a p-chlorophenyl substitution.[4] A higher selectivity index indicates preferential inhibition of COX-2, which is desirable for reducing gastrointestinal side effects.[4]

Table 4: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)

Compound % Inhibition of Edema (after 3h) ED₅₀ (mg/kg)
13e (p-Cl) 87.24% 0.22
13d (p-Cl) 86.46% 0.48
Indomethacin 83.18% 2.15

ED₅₀ is the effective dose required to produce 50% of the maximum anti-inflammatory effect.[4] Lower values indicate greater potency.

Experimental Protocols

1. In Vitro COX-1/COX-2 Inhibition Assay: [4]

  • Enzyme Preparation: Purified ovine COX-1 and COX-2 enzymes are used.

  • Incubation: The test compounds are pre-incubated with the enzyme (COX-1 or COX-2) in a buffer solution for a short period (e.g., 15 minutes) at a controlled temperature.

  • Substrate Addition: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.

  • Quantification: The enzymatic reaction produces prostaglandin E₂ (PGE₂). The reaction is stopped, and the concentration of PGE₂ is measured using a standard method, such as an enzyme immunoassay (EIA).

  • Data Analysis: The inhibitory activity of the compounds is determined by comparing the PGE₂ production in their presence to that of a control. IC₅₀ values are calculated from dose-response curves.

2. In Vivo Carrageenan-Induced Paw Edema Model: [4][6]

  • Animal Preparation: Typically, male Wistar rats or mice are used. They are fasted overnight before the experiment.

  • Compound Administration: The test compounds or a reference drug (like indomethacin) are administered orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Inflammation: After a set time (e.g., 1 hour) to allow for drug absorption, a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is made into the right hind paw of each animal to induce localized inflammation and edema.

  • Measurement: The paw volume is measured immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: The percentage of edema inhibition for each group is calculated by comparing the increase in paw volume to that of the control group. The ED₅₀ can be determined from these results.

Visualization: Inflammatory Signaling Pathway (Simplified NF-κB)

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor (TLR4) lps->receptor ikk IKK Complex receptor->ikk ikb_nfkb IκB-NF-κB (Inactive Complex) ikb_p P-IκB ikb_nfkb->ikb_p ikk->ikb_nfkb Phosphorylates IκB nfkb NF-κB (Active) ikb_p->nfkb IκB Degradation nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation dna DNA cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2) dna->cytokines Transcription nfkb_nuc->dna Binds to Promoter inhibitor Chloro-Indole Derivatives inhibitor->ikk Inhibits inhibitor->nfkb May Inhibit Translocation

Caption: Simplified NF-κB pathway, a key target for anti-inflammatory drugs.[7]

References

Comparative Guide to Synthetic Routes for (6-Chloro-1H-indol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three distinct synthetic pathways to (6-Chloro-1H-indol-2-yl)methanol, a valuable intermediate in pharmaceutical research. The routes are evaluated based on efficiency, reagent accessibility and toxicity, and operational complexity, with supporting experimental data and detailed protocols.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be approached through several strategies. This guide details three primary routes: the reduction of an ester, the reduction of an aldehyde, and the direct hydroxymethylation of the indole core. Each method presents a unique set of advantages and disadvantages in terms of yield, reaction conditions, and scalability.

ParameterRoute A: Ester ReductionRoute B: Aldehyde ReductionRoute C: Direct Hydroxymethylation
Starting Material Ethyl 6-chloroindole-2-carboxylate6-ChloroindoleN-Protected 6-chloroindole
Key Intermediates None6-Chloroindole-2-carbaldehydeN-Protected 2-lithio-6-chloroindole
Key Reactions Ester ReductionVilsmeier-Haack Formylation, Aldehyde ReductionLithiation, Reaction with Formaldehyde
Overall Yield HighModerate to HighModerate
Reagent Toxicity High (LiAlH₄)Moderate (POCl₃)High (n-BuLi)
Scalability GoodGoodModerate
Reaction Conditions Anhydrous, inert atmosphereAnhydrous, inert atmosphere for formylationAnhydrous, inert atmosphere, low temperature

Experimental Protocols

Route A: Reduction of Ethyl 6-chloroindole-2-carboxylate

This route offers a direct and high-yielding approach starting from the commercially available ethyl 6-chloroindole-2-carboxylate.

Step 1: Reduction of Ethyl 6-chloroindole-2-carboxylate

  • Reaction: To a stirred suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an argon atmosphere, a solution of ethyl 6-chloroindole-2-carboxylate (1.0 eq.) in anhydrous THF is added dropwise.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction is quenched by the careful dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again.

  • The resulting mixture is filtered through celite, and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Route B: Reduction of 6-Chloroindole-2-carbaldehyde

This two-step route begins with the synthesis of 6-chloroindole, followed by formylation and subsequent reduction.

Step 1: Synthesis of 6-Chloroindole-2-carbaldehyde (Vilsmeier-Haack Reaction)

  • Reaction: To a solution of 6-chloroindole (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under an argon atmosphere, phosphorus oxychloride (POCl₃) (1.2 eq.) is added dropwise.

  • The reaction mixture is stirred at room temperature for 2 hours.

  • The mixture is then poured onto crushed ice and neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The resulting precipitate is collected by filtration, washed with water, and dried to yield 6-chloroindole-2-carbaldehyde.

Step 2: Reduction of 6-Chloroindole-2-carbaldehyde

  • Reaction: To a solution of 6-chloroindole-2-carbaldehyde (1.0 eq.) in methanol at 0 °C, sodium borohydride (NaBH₄) (1.5 eq.) is added portion-wise.

  • The reaction mixture is stirred at room temperature for 1 hour.

  • The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography to yield this compound.

Route C: Direct Hydroxymethylation via Lithiation

This route involves the protection of the indole nitrogen, followed by direct C-2 functionalization.

Step 1: N-Protection of 6-Chloroindole

  • Reaction: To a solution of 6-chloroindole (1.0 eq.) in anhydrous THF, sodium hydride (NaH) (1.2 eq., 60% dispersion in mineral oil) is added portion-wise at 0 °C.

  • After stirring for 30 minutes, a suitable protecting group precursor (e.g., benzenesulfonyl chloride, 1.1 eq.) is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is washed, dried, and concentrated to give the N-protected 6-chloroindole.

Step 2: Lithiation and Reaction with Formaldehyde

  • Reaction: To a solution of the N-protected 6-chloroindole (1.0 eq.) in anhydrous THF at -78 °C under an argon atmosphere, n-butyllithium (n-BuLi) (1.1 eq., solution in hexanes) is added dropwise.

  • The mixture is stirred at -78 °C for 1 hour, after which paraformaldehyde (1.5 eq.) is added.

  • The reaction is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with ethyl acetate.

  • The organic layer is washed, dried, and concentrated. The protecting group is then removed under appropriate conditions to yield this compound.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the three synthetic routes.

Synthetic_Routes cluster_A Route A: Ester Reduction cluster_B Route B: Aldehyde Reduction cluster_C Route C: Direct Hydroxymethylation A1 Ethyl 6-chloroindole-2-carboxylate A_reduct Reduction (LiAlH₄) A1->A_reduct A_prod This compound A_reduct->A_prod B1 6-Chloroindole B_formyl Vilsmeier-Haack Formylation B1->B_formyl B2 6-Chloroindole-2-carbaldehyde B_formyl->B2 B_reduct Reduction (NaBH₄) B2->B_reduct B_prod This compound B_reduct->B_prod C1 6-Chloroindole C_protect N-Protection C1->C_protect C2 N-Protected 6-chloroindole C_protect->C2 C_lith Lithiation (n-BuLi) & Reaction with HCHO C2->C_lith C3 N-Protected (6-Chloro-1H- indol-2-yl)methanol C_lith->C3 C_deprotect Deprotection C3->C_deprotect C_prod This compound C_deprotect->C_prod

Caption: Comparative workflow of three synthetic routes to this compound.

A Comparative Guide to Modern Indole Synthesis: Benchmarking New Methods Against a Classic

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the indole scaffold remains a cornerstone of pharmacologically active compounds. The continuous pursuit of more efficient, versatile, and sustainable synthetic routes to this privileged heterocycle has led to the development of numerous novel methodologies. This guide provides an objective comparison of contemporary indole synthesis strategies against the classical Fischer indole synthesis, offering a clear perspective on their respective advantages and limitations through quantitative data and detailed experimental protocols.

The indole core is a fundamental structural motif in a vast array of natural products, pharmaceuticals, and agrochemicals. Consequently, the development of robust and efficient methods for its construction is of paramount importance in organic and medicinal chemistry. While classical methods like the Fischer indole synthesis have been workhorses in the field for over a century, recent years have witnessed a surge in innovative approaches that offer significant improvements in terms of reaction conditions, substrate scope, and functional group tolerance. This guide benchmarks a selection of these modern methods against the traditional Fischer synthesis to aid researchers in selecting the optimal strategy for their specific synthetic challenges.

Quantitative Performance Comparison

The following table summarizes key performance metrics for the synthesis of representative indole derivatives using both classical and modern methods. These examples have been chosen to provide a comparative overview of each method's performance under reported conditions.

MethodStarting MaterialsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)
Fischer Indole Synthesis Phenylhydrazine, AcetophenoneZinc chloride (ZnCl₂)None1700.172-80
Leimgruber-Batcho Indole Synthesis 4-Methyl-3-nitrobenzonitrile, DMF-DMAFe, Acetic AcidDMF110 (step 1), Reflux (step 2)3 (step 1)48 (overall)
Larock Indole Synthesis o-Iodoaniline, DiphenylacetylenePd(OAc)₂, PPh₃, Na₂CO₃DMF1002498
Palladium-Catalyzed C-H Activation N-acetyl-2-aminobiphenylPd(OAc)₂, Cu(OAc)₂Toluene10048Not specified
Rhodium-Catalyzed C-H Annulation Anilines, N-allyl benzimidazoleRh(III) catalystNot specifiedNot specifiedNot specifiedGood yields

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.

Fischer Indole Synthesis of 2-Phenylindole
  • Step 1: Formation of Acetophenone Phenylhydrazone. A mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) is warmed on a steam bath for 1 hour. The hot mixture is dissolved in 80 mL of 95% ethanol, and crystallization is induced by agitation.

  • Step 2: Cyclization. An intimate mixture of acetophenone phenylhydrazone (105.5 g, 0.5 mol) and anhydrous zinc chloride (400 g) is placed in a 1-liter beaker. The beaker is immersed in an oil bath at 170°C, and the mixture is stirred vigorously. The mass becomes liquid after 3-4 minutes. The beaker is removed from the bath, and the mixture is stirred for 5 minutes. To prevent solidification, 200 g of clean sand is stirred into the reaction mixture. The zinc chloride is dissolved by digesting the mixture overnight on a steam cone with 800 mL of water and 25 mL of concentrated hydrochloric acid. The sand and crude 2-phenylindole are removed by filtration,

Safety Operating Guide

Proper Disposal of (6-Chloro-1H-indol-2-yl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like (6-Chloro-1H-indol-2-yl)methanol are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, a chlorinated indole derivative. Adherence to these procedures is crucial for minimizing risks and ensuring compliance with regulatory standards.

Immediate Safety and Logistical Information

Hazard Summary

Hazard ClassificationPotential Effects
Acute ToxicityMay be harmful if swallowed, inhaled, or in contact with skin.
Skin Corrosion/IrritationMay cause skin irritation.
Serious Eye Damage/IrritationMay cause serious eye irritation.
Respiratory SensitizationMay cause respiratory irritation.

Personal Protective Equipment (PPE)

Protective MeasureSpecification
Eye/Face ProtectionChemical safety goggles or a face shield.
Skin ProtectionChemical-resistant gloves (e.g., nitrile, neoprene).
Body ProtectionLaboratory coat, long-sleeved clothing.
Respiratory ProtectionUse in a well-ventilated area or under a chemical fume hood.

First-Aid Procedures

Exposure RouteFirst-Aid Measures
InhalationMove the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.
Skin ContactImmediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye ContactRinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
IngestionDo NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.

Step-by-Step Disposal Protocol

The proper disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.

  • Waste Segregation and Collection:

    • Solid Waste: Collect un-reusable solid this compound and contaminated lab supplies (e.g., weighing paper, gloves, pipette tips) in a designated, compatible, and clearly labeled solid waste container.

    • Liquid Waste: If the compound is in a solution, collect it in a separate, compatible, and labeled liquid waste container. Do not mix with incompatible waste streams. Specifically, segregate halogenated organic waste from non-halogenated solvents.[1]

  • Waste Containment:

    • Use containers that are in good condition, compatible with the chemical, and have a secure, tight-fitting lid.

    • Ensure the exterior of the waste container is clean and free of contamination.

  • Waste Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • The label must include the full chemical name: "this compound" and its CAS number (53590-58-2).

    • List all constituents of the waste, including solvents and their approximate concentrations.

    • Indicate the hazards associated with the waste (e.g., "Toxic," "Irritant").

  • Waste Storage:

    • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA should be at or near the point of generation and under the control of laboratory personnel.

    • Ensure secondary containment (such as a chemical-resistant tray) is used to capture any potential leaks or spills.

    • Store incompatible waste streams separately to prevent accidental mixing and dangerous reactions.

  • Disposal Request and Pickup:

    • The final disposal method for chlorinated organic compounds often involves high-temperature incineration in a permitted hazardous waste incinerator.

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.

    • Do not accumulate more than 55 gallons of a single hazardous waste stream or 1 quart of acutely hazardous waste in the laboratory.

Experimental Protocols

In the absence of specific published degradation or neutralization protocols for this compound, it is not recommended to attempt chemical treatment of the waste in the laboratory. Such procedures can be dangerous and may produce byproducts of unknown toxicity. The most prudent and compliant approach is to transfer the chemical waste to a licensed hazardous waste disposal facility through your institution's EHS office.

Mandatory Visualizations

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Labeling cluster_storage Storage cluster_disposal Disposal A Identify Waste (Solid or Liquid) B Select Compatible Waste Container A->B C Segregate Halogenated Organic Waste B->C D Label Container: 'Hazardous Waste' Chemical Name & CAS Constituents & Hazards C->D E Store in Designated SAA with Secondary Containment D->E F Contact EHS for Waste Pickup E->F G Professional Disposal (e.g., Incineration) F->G

Caption: Disposal Workflow for this compound.

SafetyMeasures cluster_ppe Personal Protective Equipment cluster_controls Engineering Controls cluster_practices Safe Work Practices Goggles Safety Goggles SafeHandling Safe Handling & Disposal Goggles->SafeHandling Gloves Resistant Gloves Gloves->SafeHandling Coat Lab Coat Coat->SafeHandling FumeHood Fume Hood FumeHood->SafeHandling Ventilation Good Ventilation Ventilation->SafeHandling Segregation Waste Segregation Segregation->SafeHandling Labeling Proper Labeling Labeling->SafeHandling HandWashing Hand Washing HandWashing->SafeHandling

Caption: Interrelation of Safety Measures for Chemical Handling.

References

Essential Safety and Logistical Information for Handling (6-Chloro-1H-indol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals handling (6-Chloro-1H-indol-2-yl)methanol. The following procedures are designed to ensure a safe laboratory environment during handling, storage, and disposal.

Hazard Identification and GHS Classification

This compound is classified with the following hazards:

  • Harmful if swallowed.[1]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[2]

  • May cause respiratory irritation.[2]

Signal Word: Warning[1]

Personal Protective Equipment (PPE)

To mitigate exposure risks, the following personal protective equipment is mandatory when handling this compound.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldMust provide a complete seal around the eyes to protect from splashes.[3][4] A face shield should be worn over goggles when there is a significant risk of splashing.[4]
Hand Protection Chemical-Resistant GlovesNitrile or other chemical-resistant gloves are required to prevent skin contact.[5] Ensure gloves are appropriate for chlorinated organic compounds.
Body Protection Laboratory Coat or Chemical-Resistant SuitA lab coat should be worn for all procedures. For larger quantities or situations with a higher risk of splashing, a chemical-resistant suit may be necessary.[6]
Respiratory Protection RespiratorRequired when vapors or aerosols are generated.[7] Work should be conducted in a well-ventilated area or under a fume hood.[7][8]

Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining a safe laboratory environment.

Handling:

  • Work in a well-ventilated place, preferably under a chemical fume hood.[7][8]

  • Avoid contact with skin and eyes.[8]

  • Prevent the formation of dust and aerosols.[8]

  • Use non-sparking tools and avoid sources of ignition.[7][8]

  • Wash hands thoroughly after handling.[2]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][7]

  • Store in a dark place under an inert atmosphere at room temperature.[1]

  • Keep away from heat and sources of ignition.[7]

Emergency Procedures

In the event of an accidental exposure or spill, follow these procedures immediately.

Emergency SituationFirst Aid and Spill Response
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[2][9]
Skin Contact Wash with plenty of soap and water.[2] Remove contaminated clothing and wash it before reuse.[2]
Inhalation Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[2]
Ingestion If swallowed, seek immediate medical assistance.[2]
Spill Evacuate the area. Use personal protective equipment as required.[2] Avoid dust formation.[2] Sweep up and shovel into suitable containers for disposal.[2]

Disposal Plan

This compound is a chlorinated organic compound and must be disposed of as hazardous waste.

  • Waste Collection: All waste containing this compound should be collected in a designated, properly labeled "Halogenated Organic Waste" container.[10] Do not mix with non-halogenated waste.[10]

  • Container Type: Use glass containers for collecting organic wastes as they are less likely to be damaged by the chemical.[10]

  • Disposal Method: The collected waste must be disposed of through an approved waste disposal plant.[7] Never pour chlorinated organic waste down the drain or dispose of it in regular trash.[10] The disposal often involves high-temperature incineration to decompose the waste into less harmful gaseous byproducts, which are then scrubbed.[11]

Workflow for Safe Handling and Disposal

prep Preparation ppe Don Personal Protective Equipment (PPE) - Goggles - Gloves - Lab Coat - Respirator (if needed) prep->ppe Step 1 handling Handling this compound - Work in fume hood - Avoid dust/aerosol formation - Use non-sparking tools ppe->handling Step 2 storage Storage - Tightly closed container - Cool, dry, well-ventilated area - Away from ignition sources handling->storage If storing waste_collection Waste Collection - Segregate into 'Halogenated Organic Waste' container - Use glass container handling->waste_collection After use storage->handling For subsequent use decontamination Decontamination - Clean work area - Wash hands thoroughly waste_collection->decontamination Step 3 disposal Disposal - Arrange for pickup by approved waste disposal service decontamination->disposal Step 4 end End of Process disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.